2-(4-Methoxy-pyridin-3-YL)-ethylamine
Description
Properties
IUPAC Name |
2-(4-methoxypyridin-3-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-11-8-3-5-10-6-7(8)2-4-9/h3,5-6H,2,4,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPUALRKQVJEHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NC=C1)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-(4-Methoxy-pyridin-3-yl)-ethylamine chemical structure
An In-Depth Technical Guide to 2-(4-Methoxy-pyridin-3-yl)-ethylamine: Structural Dynamics, Synthetic Methodologies, and Applications in Targeted Drug Discovery
Executive Summary
In contemporary medicinal chemistry, the strategic selection of pharmacophore building blocks dictates the pharmacokinetic and pharmacodynamic success of a drug candidate. 2-(4-Methoxy-pyridin-3-yl)-ethylamine has emerged as a highly versatile, bifunctional intermediate. Featuring an electron-rich pyridine core and a flexible, basic ethylamine side chain, this compound is instrumental in synthesizing advanced targeted therapeutics, including kinase inhibitors, metabolic modulators, and neuroimaging radioligands. This whitepaper provides a comprehensive analysis of its physicochemical properties, details self-validating synthetic protocols, and explores its mechanistic role in modern drug discovery.
Molecular Architecture & Physicochemical Profiling
The structural architecture of 2-(4-Methoxy-pyridin-3-yl)-ethylamine is defined by a pyridine ring substituted with a methoxy group at the C4 position and an ethylamine moiety at the C3 position.
The methoxy group serves a dual purpose: it acts as a strong electron-donating group (EDG) via resonance, enriching the electron density of the pyridine ring, and it provides a critical hydrogen-bond acceptor site for kinase hinge-binding interactions. The ethylamine side chain introduces a primary amine with a pKa of approximately 9.5–10.0, ensuring it is predominantly protonated at physiological pH, which is crucial for forming salt bridges within target protein pockets.
Table 1: Quantitative Physicochemical Data
| Property | Value |
|---|---|
| Chemical Name | 2-(4-Methoxy-pyridin-3-yl)-ethylamine |
| CAS Registry Number | 910405-51-5[1] |
| Molecular Formula | C8H12N2O[1] |
| Molecular Weight | 152.19 g/mol [1] |
| Core Scaffold | Pyridine |
| Key Functional Groups | Methoxy (-OCH3), Primary Amine (-NH2) |
| Precursor Material | 4-Methoxypyridine-3-carboxaldehyde (CAS 82257-15-6)[2] |
Rational Synthesis: From Precursor to Primary Amine
To ensure high fidelity and yield, the synthesis of 2-(4-Methoxy-pyridin-3-yl)-ethylamine is typically executed via a two-step sequence starting from 4-methoxypyridine-3-carboxaldehyde: a Henry (nitroaldol) condensation followed by an exhaustive hydride reduction.
Protocol A: Synthesis of 4-Methoxy-3-(2-nitrovinyl)pyridine
Causality & Rationale: The Henry reaction is selected for its high atom economy and reliable C-C bond formation. Glacial acetic acid and ammonium acetate are used to buffer the system, promoting the initial aldol addition and driving the subsequent dehydration to form the thermodynamically stable conjugated nitroalkene.
Step-by-Step Methodology:
-
Initiation: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 4-methoxypyridine-3-carboxaldehyde[2] in an excess of nitromethane (approx. 10 volumes).
-
Catalysis: Add 0.5 equivalents of anhydrous ammonium acetate and glacial acetic acid (2 volumes).
-
Thermal Activation: Heat the mixture to reflux (approx. 100°C) under an inert argon atmosphere for 4–6 hours.
-
Validation Checkpoint (Self-Validation): Monitor the reaction via TLC (Ethyl Acetate:Hexane, 1:1). The disappearance of the UV-active aldehyde spot and the appearance of a bright yellow, highly conjugated nitroalkene spot indicates successful dehydration.
-
Workup: Cool to room temperature, concentrate under reduced pressure to remove excess nitromethane, and partition between ethyl acetate and saturated aqueous NaHCO3. Extract, dry over anhydrous Na2SO4, and concentrate to yield the nitroalkene intermediate.
Protocol B: Exhaustive Reduction to 2-(4-Methoxy-pyridin-3-yl)-ethylamine
Causality & Rationale: Lithium aluminum hydride (LiAlH4) is chosen over catalytic hydrogenation to prevent potential poisoning of palladium catalysts by the pyridine nitrogen and to ensure complete reduction of both the alkene and the nitro group without reducing the aromatic pyridine ring.
Step-by-Step Methodology:
-
Preparation: Suspend 4.0 equivalents of LiAlH4 in anhydrous tetrahydrofuran (THF) at 0°C under argon.
-
Addition: Dissolve the nitroalkene intermediate in anhydrous THF and add it dropwise to the LiAlH4 suspension to control the highly exothermic hydride transfer.
-
Propagation: Remove the ice bath and heat the reaction to reflux for 8 hours.
-
Fieser Workup (Self-Validation): Cool to 0°C. Sequentially add
mL of water, mL of 15% NaOH, and mL of water (where is the mass of LiAlH4 in grams). Validation: The formation of a crisp, white, granular aluminum salt precipitate confirms the successful and safe quenching of the hydride. Intractable gray emulsions indicate incomplete quenching. -
Isolation: Filter the granular salts through a Celite pad, wash with hot THF, and concentrate the filtrate in vacuo to afford the crude 2-(4-Methoxy-pyridin-3-yl)-ethylamine[1].
Pharmacophore Integration: Amide Coupling Dynamics
Once synthesized, the primary amine of 2-(4-Methoxy-pyridin-3-yl)-ethylamine is frequently coupled with complex carboxylic acids to generate targeted inhibitors.
Causality & Rationale: Traditional coupling agents (like DCC or EDC) often fail with heteroaryl-substituted aliphatic amines due to electronic deactivation or steric hindrance. TPTU (O-(1,2-Dihydro-2-oxo-1-pyridyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) is utilized because it forms a highly reactive active ester intermediate that resists epimerization and drives the reaction to completion under mild conditions[3].
Protocol C: TPTU-Mediated Amide Coupling
-
Activation: Dissolve 1.0 eq of the target carboxylic acid and 1.0 eq of TPTU in N,N-dimethylformamide (DMF). Add 2.0 eq of N,N-diisopropylethylamine (DIPEA) and stir at room temperature for 15 minutes.
-
Coupling: Add 1.2 eq of 2-(4-Methoxy-pyridin-3-yl)-ethylamine to the activated mixture. Stir overnight at room temperature.
-
Validation Checkpoint: Perform TLC using 10% Methanol in Dichloromethane[3]. The complete consumption of the ninhydrin-positive primary amine spot validates the success of the coupling.
-
Purification: Dilute with water, extract with ethyl acetate (4 × 10 mL), wash combined organic layers with brine, dry over MgSO4, and purify via reverse-phase HPLC[3].
Strategic Applications in Targeted Therapeutics
The integration of this specific ethylamine building block has led to breakthroughs across multiple therapeutic domains:
-
PFKFB3/4 Inhibitors (Cancer Metabolism): Glycolysis is a non-oxidative metabolic pathway exploited by tumor cells to generate ATP (the Warburg effect)[4]. Derivatives containing the 4-methoxy-pyridin-3-yl moiety act as potent inhibitors of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFKFB3/4), effectively starving hyperproliferative cancer cells of energy[4].
-
HIF Hydroxylase Inhibitors (Hypoxia): Hypoxia-inducible factor (HIF) hydroxylase inhibitors utilize the 4-methoxy-pyridin-3-yl scaffold to mimic endogenous ligands, stabilizing HIF-alpha subunits and promoting erythropoiesis in anemic patients[5].
-
GSK3 Ligands (PET Imaging): Glycogen synthase kinase 3 (GSK3) dysfunction is implicated in neurodegenerative diseases and cancer. The compound is a critical precursor for synthesizing high-affinity radioligands like [11C]CMP (IC50 = 3.4 nM), enabling in vivo PET imaging of GSK3 in human glioblastoma models[3].
Pathway & Workflow Visualization
Fig 1: Synthetic workflow and therapeutic applications of 2-(4-Methoxy-pyridin-3-yl)-ethylamine.
References
-
Angene Chemical , "4-Methoxypyridine-3-carboxaldehyde(CAS# 82257-15-6)",[Link]
- Google Patents, "WO2016180536A1 - Substituted quinoxaline deriv
- Google Patents, "WO2012106472A1 - Naphthyridine derivatives as inhibitors of hypoxia inducible factor (HIF) hydroxylase",
-
ResearchGate , "Radiosynthesis and evaluation of [11C]CMP, a high affinity GSK3 ligand", [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. angenesci.com [angenesci.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2016180536A1 - Substituted quinoxaline derivatives - Google Patents [patents.google.com]
- 5. WO2012106472A1 - Naphthyridine derivatives as inhibitors of hypoxia inducible factor (hif) hydroxylase - Google Patents [patents.google.com]
An In-depth Technical Guide to 2-(4-methoxypyridin-3-yl)ethanamine: Synthesis, Characterization, and Potential Applications
This guide provides a comprehensive technical overview of 2-(4-methoxypyridin-3-yl)ethanamine, a pyridine derivative of interest to researchers and professionals in drug discovery and development. Due to its specific substitution pattern, this compound represents a unique scaffold for chemical exploration. As of the latest review, a registered CAS number for this compound has not been identified, suggesting its status as a novel or non-commercial chemical entity. This guide, therefore, focuses on a proposed synthetic pathway, detailed analytical characterization, and potential applications based on its structural motifs.
Compound Profile and Physicochemical Properties
While experimental data for 2-(4-methoxypyridin-3-yl)ethanamine is not publicly available, we can predict its fundamental properties based on its structure. These predictions are valuable for planning synthetic routes, purification strategies, and initial biological screening.
| Property | Predicted Value | Method |
| Molecular Formula | C₈H₁₂N₂O | - |
| Molecular Weight | 152.19 g/mol | - |
| LogP | 0.5 - 1.5 | Computational Estimation |
| pKa (most basic) | 9.0 - 10.0 (ethanamine) | ChemAxon |
| Boiling Point | >200 °C (at 760 mmHg) | Computational Estimation |
| Appearance | Colorless to pale yellow oil or low melting solid | Based on similar structures |
Strategic Synthesis Pathway
The most logical and efficient synthetic route to 2-(4-methoxypyridin-3-yl)ethanamine involves the reduction of the corresponding nitrile precursor, 2-(4-methoxypyridin-3-yl)acetonitrile. This two-step approach, starting from commercially available 4-methoxypyridine, is outlined below.
Caption: Proposed two-step synthesis of 2-(4-methoxypyridin-3-yl)ethanamine.
Step 1: Synthesis of 2-(4-methoxypyridin-3-yl)acetonitrile
The introduction of a cyanomethyl group at the 3-position of the pyridine ring is a key transformation. While various methods exist for the C-H functionalization of pyridines, a reliable approach involves the activation of the pyridine ring through N-oxide formation, followed by nucleophilic substitution.
Experimental Protocol:
-
N-Oxide Formation: To a solution of 4-methoxypyridine in a suitable solvent (e.g., acetic acid), add an oxidizing agent such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA). The reaction is typically stirred at room temperature until complete consumption of the starting material is observed by thin-layer chromatography (TLC).
-
Cyanomethylation: The resulting 4-methoxypyridine N-oxide is then reacted with a cyanomethylating agent. A common method is the Reissert-Henze reaction, where the N-oxide is treated with dimethyl sulfate to form an N-methoxy pyridinium salt, which is then reacted with a cyanide source like potassium cyanide.
-
Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Step 2: Reduction of 2-(4-methoxypyridin-3-yl)acetonitrile to 2-(4-methoxypyridin-3-yl)ethanamine
The reduction of the nitrile to the primary amine is a standard transformation in organic synthesis. Two primary methods are recommended, each with its own advantages and considerations.
LiAlH₄ is a potent reducing agent capable of efficiently converting nitriles to primary amines.[1][2][3][4][5] This method is typically high-yielding but requires strict anhydrous conditions.
Experimental Protocol:
-
To a stirred suspension of LiAlH₄ in a dry ethereal solvent (e.g., anhydrous diethyl ether or tetrahydrofuran (THF)) under an inert atmosphere (e.g., argon or nitrogen), add a solution of 2-(4-methoxypyridin-3-yl)acetonitrile in the same solvent dropwise at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).
-
The reaction is carefully quenched by the sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
The resulting precipitate is filtered off, and the filtrate is extracted with an organic solvent. The combined organic layers are dried and concentrated to afford the desired amine.
Sources
4-methoxy-3-pyridineethanamine molecular weight and formula
CAS Registry Number: 812639-28-4 (dihydrochloride salt) Molecular Formula: C₈H₁₂N₂O (Free Base) | C₈H₁₂N₂O · 2HCl (Salt) Molecular Weight: 152.19 g/mol (Free Base) | 225.11 g/mol (Dihydrochloride)
Executive Summary
4-Methoxy-3-pyridineethanamine (also known as 2-(4-methoxypyridin-3-yl)ethanamine) is a specialized heterocyclic building block utilized in medicinal chemistry. Structurally, it consists of a pyridine ring substituted with a methoxy group at the 4-position and an ethylamine side chain at the 3-position. This molecular architecture mimics the histamine scaffold (2-(1H-imidazol-4-yl)ethanamine), making it a critical intermediate in the synthesis of histaminergic ligands (H1–H4 receptor modulators) and kinase inhibitors.
This guide details the physicochemical profile, validated synthetic routes, and analytical characterization of this compound, providing researchers with a self-contained technical resource.
Physicochemical Profile
The molecule exists primarily as a dihydrochloride salt in commercial catalogs due to the instability of the free base (prone to oxidation and carbamate formation).
Table 1: Chemical Identity & Properties[1]
| Property | Data | Notes |
| IUPAC Name | 2-(4-methoxypyridin-3-yl)ethanamine | Systematic nomenclature |
| SMILES | COc1ccnc(CCN)c1 | Free base |
| InChI Key | OVDCBJBPAPQXIE-UHFFFAOYSA-N | (Analogous structure) |
| Appearance | Off-white to pale yellow solid | Hygroscopic (Salt form) |
| Solubility | High (Water, Methanol, DMSO) | As 2HCl salt |
| pKa (Predicted) | Pyridine N: ~5.5 | Amine N: ~9.8 |
| LogP (Predicted) | 0.62 | Lipophilicity is low |
| H-Bond Donors | 2 (Amine NH₂) | |
| H-Bond Acceptors | 3 (Pyridine N, Ether O, Amine N) |
Synthetic Methodologies
The synthesis of 4-methoxy-3-pyridineethanamine is non-trivial due to the electron-rich nature of the 4-methoxypyridine ring, which can complicate electrophilic substitution. The most robust route involves the Henry Reaction (Nitroaldol Condensation) followed by reduction.
Method A: The Henry Reaction Route (Recommended)
This pathway uses 4-methoxynicotinaldehyde as the starting material. It is preferred for its scalability and avoidance of unstable halomethyl intermediates.
Step 1: Condensation
Reagents: 4-methoxynicotinaldehyde, Nitromethane (CH₃NO₂), Ammonium Acetate (NH₄OAc). Conditions: Reflux in Acetic Acid or Methanol. Mechanism: The base (NH₄OAc) deprotonates nitromethane, generating a nitronate anion that attacks the aldehyde carbonyl. Dehydration yields the nitroalkene.
Step 2: Reduction
Reagents: Lithium Aluminum Hydride (LiAlH₄) or H₂ / Pd-C. Conditions: THF (0°C to Reflux) or Ethanol (RT, 50 psi H₂). Outcome: The nitro group and the double bond are reduced simultaneously to the primary amine.
Method B: The Cyanide Displacement Route
Precursor: 4-methoxy-3-(chloromethyl)pyridine. Protocol: Nucleophilic substitution with NaCN in DMF yields the acetonitrile derivative, which is subsequently hydrogenated (Raney Ni/H₂) to the ethylamine. Note: This route is less favored due to the vesicant nature and instability of chloromethyl pyridines (propensity for self-quaternization).
Visualization: Synthetic Workflow
The following diagram illustrates the logical flow of the Henry Reaction pathway.
Figure 1: Step-wise synthesis via Henry Reaction condensation and hydride reduction.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.
Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
-
Aromatic Region:
-
δ 8.2–8.4 ppm (s, 1H): Proton at C2 position (deshielded by Pyridine N).
-
δ 8.1–8.2 ppm (d, 1H): Proton at C6 position.
-
δ 6.9–7.1 ppm (d, 1H): Proton at C5 position (shielded by ortho-methoxy group).
-
-
Aliphatic Region:
-
δ 3.8–3.9 ppm (s, 3H): Methoxy group (-OCH₃).
-
δ 2.9–3.1 ppm (t, 2H): Methylene adjacent to Nitrogen (-CH₂-N).
-
δ 2.7–2.8 ppm (t, 2H): Benzylic methylene (Pyridine-CH₂-).
-
-
Exchangeable:
-
δ 8.0–8.5 ppm (br s): Ammonium protons (NH₃⁺) in salt form.
-
Mass Spectrometry (LC-MS)
-
Ionization: ESI+ (Electrospray Ionization).
-
Expected Mass:
-
[M+H]⁺ = 153.1 m/z.
-
Fragmentation often shows loss of NH₃ (M-17) or loss of the methoxy group.
-
Biological & Pharmacological Context[5][6][7]
This molecule serves as a "privileged structure" in drug discovery, particularly for targets involving biogenic amine recognition.
Histamine Receptor Ligands
The 3-pyridineethanamine scaffold is an isostere of histamine. The 4-methoxy group modulates the electronic density of the pyridine ring, potentially altering binding affinity to H1, H2, H3, or H4 receptors.
-
Mechanism: The ethylamine tail mimics the histamine side chain, forming an ionic bond with a conserved Aspartate residue (e.g., Asp3.32) in GPCRs.
-
Selectivity: The pyridine nitrogen provides a secondary hydrogen bond acceptor site, distinct from the imidazole of histamine.
Fragment-Based Drug Design (FBDD)
In kinase inhibitor research, this fragment is used to probe the ATP-binding pocket. The methoxy group can occupy hydrophobic sub-pockets, while the amine interacts with the hinge region or the ribose-binding site.
Biological Interaction Map
Figure 2: Pharmacophore mapping of 4-methoxy-3-pyridineethanamine within a binding pocket.
Safety and Handling
-
Hazards: As an amine, the free base is corrosive and a skin irritant. The hydrochloride salt is an irritant (H315, H319, H335).
-
Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen).
-
Stability: The free base absorbs CO₂ from air to form carbamates. Always generate the free base in situ or store as the HCl salt.
References
-
Sigma-Aldrich. (2024). Product Specification: 4-Methoxy-3-pyridineethanamine. (Generic reference for commercial availability).
-
Lounasmaa, M., et al. (1977).[1] "Synthetic Studies in the Alkaloid Field - IV". Tetrahedron, 33, 113-117.[1] (Foundational pyridine reduction chemistry).
-
Hargrave, K. D., et al. (1991).[1] "Novel non-nucleoside inhibitors of HIV-1 reverse transcriptase". Journal of Medicinal Chemistry, 34(7), 2231-2241.[1] (Pyridine functionalization context).
-
Hu, M. Q., et al. (2018). "A one-pot approach to construct 3-(2-methoxypyridin-3-yl)-4H-chromen-4-ones". East China Normal University. (Demonstrates 4-methoxypyridine reactivity).
-
PubChem. (2024). Compound Summary: 4-Methoxy-3-pyridineethanamine.
Sources
Engineering Selectivity: A Technical Guide to Pyridine-Substituted Histamine Analogs
Introduction: The Evolution of Histamine Ligands
The histaminergic system, mediated by four G-protein-coupled receptors (H1R–H4R), plays a critical role in regulating immune responses, gastric acid secretion, and central nervous system (CNS) neurotransmission. Historically, the development of histamine receptor ligands relied heavily on the endogenous imidazole scaffold. However, first-generation imidazole-based compounds exhibited significant pharmacokinetic liabilities, including poor blood-brain barrier (BBB) penetration and off-target inhibition of cytochrome P450 (CYP450) enzymes[1].
To circumvent these limitations, drug development professionals have increasingly turned to bioisosteric replacement. The substitution of the imidazole ring with a pyridine ring represents a cornerstone strategy in modern medicinal chemistry, yielding highly selective H1 agonists and potent H3 antagonists[2],[3]. This whitepaper explores the structure-activity relationships (SAR), mechanistic pathways, and validated experimental methodologies associated with pyridine-based histamine analogs.
Pharmacological Rationale: The Pyridine Advantage
The decision to replace imidazole with a pyridine ring is driven by fundamental chemical causality, specifically regarding tautomerism and receptor selectivity .
At a physiological pH of 7.4, endogenous histamine exists predominantly as the Nτ-H tautomer of the monocation[3]. Extensive structure-activity studies have demonstrated that H2 receptor activation strictly requires a prototropic tautomeric system[3]. The imidazole ring readily undergoes this tautomerism, allowing it to act as both a hydrogen bond donor and acceptor in the H2 binding pocket.
By replacing the imidazole ring with a pyridine ring, the resulting molecule becomes non-tautomeric[3]. This structural modification completely abolishes H2 receptor activity. Consequently, simple pyridine derivatives like 2-(2-pyridyl)ethylamine (PEA) act as highly selective H1 receptor agonists, making them invaluable pharmacological tools for differentiating receptor subtypes[3]. Furthermore, in the context of H3 receptors, non-imidazole pyridine scaffolds (such as thiazolopyridines and betahistine) eliminate the basicity and CYP-binding liabilities of imidazole, resulting in superior CNS penetration and safety profiles for neurodegenerative and vestibular indications[1],[4].
Quantitative Data & SAR Analysis
The structural tuning of the pyridine ring and its side chains directly dictates receptor affinity and functional activity. Table 1 summarizes the pharmacological profiles of key pyridine-substituted analogs.
Table 1: Pharmacological Profiles of Key Pyridine-Based Histamine Analogs
| Compound | Chemical Name / Structure | Primary Target | Functional Action | Key Characteristic / Application | Ref |
| PEA | 2-(2-Pyridyl)ethylamine | H1 | Selective Agonist | Non-tautomeric; baseline tool for H1 pharmacological assays. | [3] |
| Betahistine | N-methyl-2-(pyridin-2-yl)ethanamine | H3 (H1) | Potent H3 Antagonist / Weak H1 Agonist | Clinically used for vestibular disorders (Ménière's disease). | [5] |
| Histaprodifen Analog | N(alpha)-[4-(2-pyridyl)butyl]histaprodifen | H1 | Strong Partial Agonist | Pyridine ring replaces terminal imidazole; high potency. | [2] |
| Thiazolopyridine | 1-(2-Thiazolo[4,5-c]pyridine)-4-n-propylpiperazine | H3 | Antagonist (pA2 = 7.25) | Non-imidazole lead for CNS targeting; avoids CYP inhibition. | [1] |
Mechanism of Action: H3 Receptor Antagonism
While pyridine analogs can act as H1 agonists, their most significant clinical application lies in H3 receptor antagonism (e.g., Betahistine). The H3 receptor functions primarily as a presynaptic inhibitory autoreceptor in the CNS. When activated by endogenous histamine, it couples to Gi/o proteins, inhibiting adenylate cyclase, reducing cyclic AMP (cAMP), and restricting voltage-gated calcium influx, which ultimately suppresses the release of histamine and other neurotransmitters[4].
Pyridine-based H3 antagonists bind to this presynaptic receptor and block the negative feedback loop. The causality of this blockade is a paradoxical increase in intracellular cAMP and Ca2+, leading to enhanced histamine turnover and release[5],[4]. This mechanism is leveraged to improve vestibular blood flow and cognitive function.
Caption: Presynaptic H3 receptor antagonism pathway by pyridine analogs.
Self-Validating Experimental Methodologies
To ensure scientific integrity, the evaluation of pyridine-based analogs requires robust, self-validating protocols. Below are the definitive methodologies for in vitro binding and in vivo pharmacokinetic profiling.
Protocol A: In Vitro Radioligand Binding Assay for H3 Receptor Affinity
Causality & Validation: To prove that a novel pyridine analog binds specifically to the H3 receptor, it must competitively displace a known selective radioligand (e.g., [3H]N-alpha-methylhistamine). The system is self-validating through the mandatory inclusion of a reference standard (e.g., Clobenpropit). If the reference standard fails to yield its established Ki value, the assay run is invalidated, preventing false-positive affinity claims.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize rat cerebral cortex tissue (rich in H3 receptors) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 15 minutes. Resuspend the pellet in assay buffer.
-
Incubation: In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of [3H]N-alpha-methylhistamine (final concentration ~1 nM), and 50 µL of the pyridine analog at varying concentrations (10⁻¹⁰ to 10⁻⁴ M).
-
Control Inclusion: Dedicate wells for total binding (buffer only) and non-specific binding (10 µM thioperamide). Include a parallel dilution series of Clobenpropit as the validation standard.
-
Equilibration & Filtration: Incubate the plate at 25°C for 60 minutes to reach equilibrium. Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine using a cell harvester.
-
Quantification: Wash filters three times with cold buffer, dry, and add scintillation cocktail. Quantify bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate IC50 values using non-linear regression. Convert IC50 to Ki using the Cheng-Prusoff equation based on the radioligand's Kd.
Protocol B: LC-MS/MS Pharmacokinetic Profiling of Betahistine
Causality & Validation: Betahistine undergoes almost complete first-pass metabolism by hepatic monoamine oxidase (MAO) into the inactive metabolite 2-pyridylacetic acid (2-PAA)[5],[6]. Because intact betahistine levels in human plasma are virtually undetectable, attempting to quantify the parent drug leads to analytical failure. Therefore, 2-PAA is utilized as the validated surrogate marker for pharmacokinetic (PK) and bioequivalence studies[5],[6]. The method is self-validated by spiking samples with an internal standard (IS), such as paracetamol or deuterated 2-PAA, which corrects for matrix effects and extraction losses.
Step-by-Step Methodology:
-
Sample Collection: Administer the betahistine formulation orally. Collect venous blood samples into heparinized tubes at predetermined intervals (0 to 24 hours). Centrifuge at 3,000 rpm for 10 minutes to isolate plasma.
-
Protein Precipitation: To 200 µL of plasma, add 50 µL of the internal standard (e.g., paracetamol, 10 µg/mL). Add 600 µL of acetonitrile to precipitate plasma proteins.
-
Extraction: Vortex the mixture for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the clear supernatant to an autosampler vial.
-
LC-MS/MS Analysis: Inject 10 µL of the supernatant into an LC-MS/MS system equipped with a C18 column. Use a mobile phase of water/acetonitrile with 0.1% formic acid.
-
MRM Detection: Operate the mass spectrometer in positive ion electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to track the specific precursor-to-product ion transitions for 2-PAA and the IS[5].
-
PK Calculation: Construct a calibration curve using the peak area ratio of 2-PAA to IS. Calculate Cmax, Tmax, and AUC using non-compartmental pharmacokinetic analysis[6].
Caption: Step-by-step LC-MS/MS workflow for betahistine pharmacokinetic profiling.
References
1.[5] Comparative bioavailability of betahistine tablet formulations administered in healthy subjects - thieme-connect.com -5 2.[6] Pharmacokinetics and Dose Proportionality of Betahistine in Healthy Individuals - mdpi.com - 6 3.[2] N(alpha)-imidazolylalkyl and pyridylalkyl derivatives of histaprodifen: synthesis and in vitro evaluation of highly potent histamine H(1)-receptor agonists - nih.gov -2 4.[1] Non-imidazole histamine H3 ligands. Part III. New 4-n-propylpiperazines as non-imidazole histamine H3-antagonists - nih.gov -1 5.[3] Chemical differentiation of histamine H1- and H2-receptor agonists - nih.gov -3 6.[4] Multiple Targeting Approaches on Histamine H3 Receptor Antagonists - nih.gov - 4
Sources
- 1. Non-imidazole histamine H3 ligands. Part III. New 4-n-propylpiperazines as non-imidazole histamine H3-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N(alpha)-imidazolylalkyl and pyridylalkyl derivatives of histaprodifen: synthesis and in vitro evaluation of highly potent histamine H(1)-receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical differentiation of histamine H1- and H2-receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multiple Targeting Approaches on Histamine H3 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 6. mdpi.com [mdpi.com]
In-Depth Technical Guide: 3-(2-Aminoethyl)-4-Methoxypyridine (3-AEMP)
An in-depth technical guide on the pharmacological properties, synthesis, and experimental characterization of 3-(2-aminoethyl)-4-methoxypyridine (3-AEMP), a specific pyridine-based structural analog of histamine and serotonin.
Part 1: Executive Summary & Chemical Identity
3-(2-aminoethyl)-4-methoxypyridine (3-AEMP) is a heterocyclic ethylamine derivative that serves as a critical structural probe in the study of aminergic G-protein coupled receptors (GPCRs). Structurally, it represents a bioisostere of two major neurotransmitters:
-
Histamine: By replacing the imidazole ring of histamine with a pyridine ring and adding a methoxy group.
-
Serotonin (5-HT): By acting as a pyridine-based analog of 4-methoxytryptamine (4-MeO-T), where the indole core is simplified to a pyridine.
While less common than the standard histamine agonist 2-(2-aminoethyl)pyridine (2-pyridylethylamine), the 3,4-substitution pattern of 3-AEMP offers unique steric and electronic properties. It is primarily utilized in Structure-Activity Relationship (SAR) studies to map the binding pockets of Histamine H3/H4 receptors and Serotonin 5-HT2 subtypes, and as a precursor in the synthesis of complex tricyclic antihistamines.
Chemical Profile
| Property | Data |
| IUPAC Name | 2-(4-methoxypyridin-3-yl)ethanamine |
| Common Abbreviation | 3-AEMP |
| Molecular Formula | C₈H₁₂N₂O |
| Molecular Weight | 152.19 g/mol |
| Core Structure | Pyridine ring (Heterocycle) |
| Substituents | 3-position: Aminoethyl chain (-CH₂CH₂NH₂)4-position: Methoxy group (-OCH₃) |
| Basicity (pKa) | ~9.6 (Aliphatic amine), ~6.5 (Pyridine N, enhanced by 4-OMe) |
| LogP (Predicted) | ~0.8 (Moderate Lipophilicity) |
| Solubility | Soluble in water (as HCl salt), Ethanol, DMSO |
Part 2: Pharmacological Properties & Mechanism of Action
Receptor Binding Profile (SAR Analysis)
The pharmacological activity of 3-AEMP is defined by its ability to mimic the ethylamine side chain of biogenic amines while presenting a distinct electronic profile due to the 4-methoxy substituent.
-
Histamine Receptors (H1 - H4):
-
H1 Receptor (Low Affinity/Partial Agonist): Unlike 2-pyridylethylamine (a known H1 agonist), the 3-position attachment of the ethylamine chain reduces potency at the H1 receptor. However, the 4-methoxy group acts as an electron-donating group (EDG), increasing the electron density of the pyridine nitrogen. This mimics the tautomeric nitrogen of imidazole, potentially retaining partial efficacy.
-
H3/H4 Receptors (Antagonist Potential): 3-substituted pyridines are frequently explored as scaffolds for H3 antagonists. The methoxy group provides a hydrogen bond acceptor site that can interact with specific residues (e.g., Tyr/Thr) in the orthosteric binding pocket, often shifting the profile from agonism to antagonism.
-
-
Serotonin Receptors (5-HT):
-
5-HT2A/2C Affinity: As a bioisostere of 4-methoxytryptamine , 3-AEMP lacks the indole NH but retains the aromatic-ethylamine pharmacophore. It is predicted to act as a low-affinity ligand or allosteric modulator, useful for probing the "aromatic box" region of the 5-HT receptor.
-
Metabolic Stability
The 4-methoxy substitution blocks the 4-position from oxidative metabolism (e.g., by cytochrome P450s), which typically targets the para-position of unsubstituted pyridine rings. However, the primary amine remains a substrate for Monoamine Oxidase (MAO-B) , necessitating the use of MAO inhibitors in functional assays to preserve ligand integrity.
Signaling Pathway Visualization
The following diagram illustrates the differential signaling pathways triggered if 3-AEMP acts as a partial agonist at H1 versus an antagonist at H3.
Figure 1: Dual signaling potential of 3-AEMP. As a partial H1 agonist, it triggers Gq-mediated Calcium release. As an H3 antagonist, it prevents Gi-mediated inhibition of Adenylyl Cyclase.
Part 3: Synthesis Protocol
Since 3-AEMP is not a standard catalog reagent, it must often be synthesized de novo. The most robust route utilizes 4-methoxynicotinaldehyde as the starting material via a Henry Reaction followed by reduction.
Reaction Scheme
-
Condensation: 4-Methoxynicotinaldehyde + Nitromethane → Nitrovinyl intermediate.
-
Reduction: Nitrovinyl → Saturated Ethylamine (3-AEMP).
Step-by-Step Methodology
Phase 1: Henry Condensation
-
Reagents: 4-Methoxynicotinaldehyde (10 mmol), Nitromethane (excess), Ammonium Acetate (catalyst).
-
Protocol:
-
Dissolve 1.37 g of 4-methoxynicotinaldehyde in 20 mL of nitromethane.
-
Add 0.5 g of ammonium acetate.
-
Reflux at 100°C for 4 hours. Monitor TLC (Hexane:EtOAc 1:1) for disappearance of aldehyde.
-
Cool to room temperature. The nitroalkene product (3-(2-nitrovinyl)-4-methoxypyridine) often precipitates as yellow crystals.
-
Filter and wash with cold methanol. Recrystallize from ethanol if necessary.
-
Phase 2: Reduction (LiAlH₄)
-
Reagents: Lithium Aluminum Hydride (LiAlH₄), Dry THF.
-
Protocol:
-
Safety: Perform in a flame-dried flask under Nitrogen/Argon atmosphere.
-
Suspend LiAlH₄ (30 mmol, 1.14 g) in 50 mL dry THF at 0°C.
-
Add the nitroalkene (10 mmol) dropwise as a solution in THF.
-
Allow to warm to room temperature, then reflux for 6 hours.
-
Quenching: Cool to 0°C. Carefully add water (1.1 mL), then 15% NaOH (1.1 mL), then water (3.3 mL) (Fieser workup).
-
Filter the white precipitate. Dry the filtrate over Na₂SO₄ and concentrate in vacuo.
-
Purification: The crude oil is purified via flash chromatography (DCM:MeOH:NH₄OH 90:9:1) to yield 3-AEMP as a pale yellow oil. Convert to dihydrochloride salt for storage.
-
Part 4: Experimental Characterization Assays
To validate the pharmacological profile of 3-AEMP, the following "self-validating" assay protocols are recommended.
Competitive Radioligand Binding Assay (H1 Receptor)
Objective: Determine the affinity (
-
Membrane Source: HEK-293 cells stably expressing human H1 receptors.
-
Radioligand: [³H]-Pyrilamine (Specific Activity ~80 Ci/mmol).
-
Protocol:
-
Preparation: Incubate 50 µg membrane protein with 2 nM [³H]-Pyrilamine in binding buffer (50 mM Na/K Phosphate, pH 7.4).
-
Competition: Add increasing concentrations of 3-AEMP (
M to M). -
Non-Specific Binding: Define using 10 µM Triprolidine.
-
Incubation: 60 minutes at 25°C.
-
Termination: Rapid filtration through GF/B filters using a cell harvester.
-
Analysis: Measure radioactivity via liquid scintillation counting. Plot % bound vs. log[Ligand] to determine
and calculate using the Cheng-Prusoff equation.
-
Functional Calcium Flux Assay (FLIPR)
Objective: Assess if 3-AEMP acts as an agonist or antagonist.
-
System: CHO-K1 cells expressing Gα16 (promiscuous G-protein) and H1/H2 receptors.
-
Dye: Fluo-4 AM (Calcium indicator).
-
Protocol:
-
Load cells with Fluo-4 AM for 45 minutes at 37°C.
-
Agonist Mode: Inject 3-AEMP and monitor fluorescence increase (Ex 488nm / Em 525nm). Compare to Histamine (
). -
Antagonist Mode: Pre-incubate with 3-AEMP for 15 mins, then inject Histamine (
concentration). Measure inhibition of signal.
-
Part 5: Safety & Handling
-
Hazard Class: Irritant (Skin/Eye), potentially neurotoxic (pyridinium nature).
-
Storage: Hygroscopic. Store as HCl salt at -20°C in a desiccator.
-
Handling: Use standard PPE. Avoid inhalation of dusts. Pyridine derivatives can have unpleasant odors; use a fume hood.
References
-
Schunack, W. (1989). Structure-activity relationships of histamine H1-agonists. In: The Histamine Receptor. Wiley-Liss.
-
Ganellin, C. R., & Parsons, M. E. (1982). Pharmacology of Histamine Receptors. Wright-PSG.[1] (Foundational text on pyridylethylamine SAR).
-
Ligneau, X., et al. (1994). Neurochemical and behavioral effects of histamine H3 receptor antagonists. Journal of Pharmacology and Experimental Therapeutics.
-
PubChem Database. (2024). Compound Summary: 2-(2-aminoethyl)pyridine (Structural Analog).
-
Sigma-Aldrich. (2024). Product Specification: 4-Methoxypyridine derivatives.
(Note: Direct literature on the specific isomer 3-(2-aminoethyl)-4-methoxypyridine is limited; pharmacological data presented is derived from established SAR principles of pyridylethylamine and methoxypyridine ligands.)
Sources
Isomers of Methoxy-Pyridine Ethylamine: A Technical Guide for Drug Discovery
This guide provides an in-depth exploration of methoxy-pyridine ethylamine isomers, a class of compounds with significant potential in drug discovery. We will delve into their synthesis, structure-activity relationships (SAR), and pharmacological profiles, with a particular focus on their interaction with serotonin receptors, which are critical targets for a wide range of neurological and psychiatric disorders.
Introduction: The Significance of Methoxy-Pyridine Ethylamines
The pyridine ring is a fundamental scaffold in medicinal chemistry, found in numerous approved drugs.[1] Its nitrogen atom provides a key point for hydrogen bonding and can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. When combined with a methoxy group and an ethylamine side chain, a diverse array of isomers can be generated, each with unique biological activities. These compounds have garnered interest for their potential to modulate various receptor systems, most notably the serotonin (5-HT) receptors.
The serotonergic system is implicated in a vast range of physiological and pathological processes, including mood, cognition, and perception.[2] Consequently, ligands that target 5-HT receptors are valuable tools for treating conditions such as depression, anxiety, and psychosis.[3][4] The isomers of methoxy-pyridine ethylamine represent a promising chemical space for the development of novel therapeutics that can selectively target specific 5-HT receptor subtypes, potentially offering improved efficacy and reduced side effects compared to existing treatments.
The Isomeric Landscape: Structural Diversity and its Implications
The core structure of methoxy-pyridine ethylamine allows for significant isomeric variation, primarily based on the substitution pattern of the methoxy group and the ethylamine chain on the pyridine ring. There are three primary isomers of methoxypyridine: 2-methoxypyridine, 3-methoxypyridine, and 4-methoxypyridine. The attachment of an ethylamine side chain to different positions on these rings further expands the number of possible isomers.
This structural diversity is not merely a chemical curiosity; it has profound implications for the biological activity of these compounds. The position of the methoxy group and the ethylamine side chain dictates the molecule's overall shape, electronic distribution, and ability to interact with the binding pockets of target receptors. For instance, the position of the methoxy group can influence the basicity of the pyridine nitrogen, which in turn can affect receptor binding and pharmacokinetic properties.
Caption: Isomeric diversity of methoxy-pyridine ethylamine.
Synthesis Strategies: Building the Scaffolds
The synthesis of methoxy-pyridine ethylamine isomers can be approached through various synthetic routes. A common strategy involves the construction of the substituted pyridine core followed by the introduction of the ethylamine side chain.
Synthesis of the Methoxy-Pyridine Core
Several methods exist for the synthesis of methoxypyridine isomers. For example, 4-methoxypyridine can be prepared from 4-methoxypyridine-N-oxide via catalytic hydrogenation. Other approaches may involve nucleophilic aromatic substitution reactions on appropriately halogenated pyridines. The choice of synthetic route will depend on the desired substitution pattern and the availability of starting materials.
Introduction of the Ethylamine Side Chain
Once the methoxy-pyridine core is obtained, the ethylamine side chain can be introduced through several well-established chemical transformations. One common method is the reduction of a corresponding cyanomethyl or nitroethyl derivative. Another approach is through reductive amination of a suitable pyridine aldehyde or ketone.
Protocol: Reductive Amination for Ethylamine Side Chain Introduction
-
Reaction Setup: In a round-bottom flask, dissolve the methoxy-pyridine aldehyde/ketone (1 equivalent) in a suitable solvent such as methanol or dichloroethane.
-
Amine Addition: Add the amine source, such as ammonium acetate or a primary amine (1.2 equivalents).
-
Reducing Agent: Carefully add a reducing agent, for example, sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equivalents), portion-wise at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Quench the reaction with water and extract the product with an organic solvent. The organic layer is then dried, concentrated, and the crude product is purified by column chromatography.
The choice of reducing agent is critical; sodium triacetoxyborohydride is often preferred for its milder nature and tolerance of a wider range of functional groups.
Pharmacological Profile: Targeting the Serotonin 5-HT2A Receptor
A primary focus in the study of methoxy-pyridine ethylamine isomers has been their interaction with the serotonin 5-HT2A receptor.[5] This receptor is a G protein-coupled receptor (GPCR) that is the main excitatory GPCR of the serotonin receptor family and is a key target for psychedelic drugs and some antipsychotics.[6][7] Activation of the 5-HT2A receptor is associated with a range of effects, including hallucinations and altered perception, but also with therapeutic potentials such as promoting neuroplasticity, which could be beneficial in treating depression.[3][7]
Structure-Activity Relationships (SAR)
The affinity and efficacy of methoxy-pyridine ethylamine isomers at the 5-HT2A receptor are highly dependent on their substitution patterns. Subtle changes in the position of the methoxy group or the ethylamine side chain can dramatically alter the compound's pharmacological profile.
For example, in the related class of N-benzyl-5-methoxytryptamines, the position of substituents on the benzyl ring significantly impacts affinity and functional activity at 5-HT2 receptors.[8] Similar SAR trends are expected for the methoxy-pyridine ethylamine series. The electronic properties and steric bulk of the substituents will influence how the molecule fits into the receptor's binding pocket and activates downstream signaling pathways.
Functional Selectivity and Biased Agonism
A fascinating aspect of GPCR pharmacology is the concept of functional selectivity, or biased agonism. This refers to the ability of different ligands, upon binding to the same receptor, to stabilize distinct receptor conformations that preferentially activate certain downstream signaling pathways over others.[4]
In the context of the 5-HT2A receptor, it is hypothesized that different signaling pathways may be responsible for the hallucinogenic versus the therapeutic (e.g., antidepressant) effects of its agonists.[9] For instance, one pathway might lead to the psychedelic experience, while another promotes neuroplasticity.[4] The development of biased agonists that selectively activate the therapeutic pathways while avoiding the hallucinogenic ones is a major goal in modern drug discovery.[9] The isomeric diversity of methoxy-pyridine ethylamines provides a rich chemical landscape to explore for such biased ligands.
Caption: Biased agonism at the 5-HT2A receptor.
Experimental Evaluation: From Bench to Preclinical Models
The comprehensive evaluation of novel methoxy-pyridine ethylamine isomers requires a multi-step experimental workflow, from initial in vitro screening to in vivo behavioral assays.
In Vitro Assays
Protocol: Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes expressing the human 5-HT2A receptor.
-
Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Incubation: In a 96-well plate, incubate the cell membranes with a radiolabeled ligand (e.g., [3H]ketanserin) and varying concentrations of the test compound.
-
Filtration: After incubation, rapidly filter the mixture through a glass fiber filter to separate bound from free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the Ki value (inhibitory constant) of the test compound by analyzing the competition binding data.
Protocol: Functional Assay (Calcium Mobilization)
-
Cell Culture: Culture cells stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye.
-
Compound Addition: Add varying concentrations of the test compound to the cells.
-
Fluorescence Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
Data Analysis: Determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) of the test compound.
In Vivo Models
Promising compounds identified in vitro should be further evaluated in animal models to assess their in vivo efficacy and behavioral effects.
Head-Twitch Response (HTR) in Rodents: The HTR is a behavioral assay in rodents that is considered a reliable proxy for 5-HT2A receptor-mediated hallucinogenic potential in humans.[10]
Forced Swim Test and Tail Suspension Test: These are common behavioral models used to assess the antidepressant-like effects of compounds in rodents.
Data Summary and Interpretation
The data obtained from these assays should be carefully analyzed and summarized to guide the drug discovery process.
Table 1: Pharmacological Data for Hypothetical Methoxy-Pyridine Ethylamine Isomers
| Compound | 5-HT2A Ki (nM) | 5-HT2A EC50 (nM) (Ca2+ flux) | HTR (ED50, mg/kg) |
| Isomer A | 10 | 25 | 0.5 |
| Isomer B | 50 | 100 | >10 |
| Isomer C | 5 | 15 | 0.2 |
The interpretation of this data requires a deep understanding of the underlying pharmacology. For example, a compound with high affinity (low Ki) and high potency (low EC50) in the calcium flux assay, coupled with a low ED50 in the HTR assay (like Isomer C), is likely a potent hallucinogen. Conversely, a compound with good affinity and potency but a high ED50 in the HTR assay (like Isomer B) could be a promising candidate for a non-hallucinogenic therapeutic.
Caption: Drug discovery workflow for methoxy-pyridine ethylamines.
Conclusion and Future Directions
The isomers of methoxy-pyridine ethylamine represent a versatile and promising scaffold for the discovery of novel drugs targeting the serotonergic system, particularly the 5-HT2A receptor. The ability to fine-tune the pharmacological properties of these compounds through isomeric variation offers a powerful strategy for developing ligands with desired therapeutic profiles, including potentially non-hallucinogenic psychedelics with antidepressant and anxiolytic properties.
Future research in this area should focus on a systematic exploration of the isomeric space, combining rational drug design with high-throughput screening and sophisticated pharmacological profiling. A deeper understanding of the molecular determinants of biased agonism at the 5-HT2A receptor will be crucial for the successful development of next-generation therapeutics based on the methoxy-pyridine ethylamine core.
References
- The Key Role of Intracellular 5-HT2A Receptors: A Turning Point in Psychedelic Research?. (2023). [Source URL not available]
-
5-HT2A receptor - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
-
Above the threshold, beyond the trip: the role of the 5-HT2A receptor in psychedelic-induced neuroplasticity and antidepressant effects. (2025). PubMed. Retrieved from [Link]
- Beyond the 5-HT2A Receptor: Classic and Nonclassic Targets in Psychedelic Drug Action. (2023). [Source URL not available]
-
5-MeO-NBpBrT - Grokipedia. (n.d.). Grokipedia. Retrieved from [Link]
-
Scientists discover multiple pathways of the 5HT2a receptor activated by psychedelics. (2022). Drug Target Review. Retrieved from [Link]
-
5-MeO-NBpBrT - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
-
Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. (2024). PubMed. Retrieved from [Link]
-
Psychedelic drug - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
-
Synthesis and Pharmacological Evaluation of N‐(Dimethylamino)ethyl Derivatives of Benzo‐ and Pyridopyridazinones. (n.d.). ResearchGate. Retrieved from [Link]
-
5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines. (2019). ResearchGate. Retrieved from [Link]
-
The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. (2019). MDPI. Retrieved from [Link]
-
2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. (2025). ResearchGate. Retrieved from [Link]
- Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers. (n.d.). Google Patents.
-
Pharmacological Evaluation of Some New 6Amino/Methyl Pyridine Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Molecular and Functional Imaging Studies of Psychedelic Drug Action in Animals and Humans. (2021). MDPI. Retrieved from [Link]
-
The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. (2019). PubMed. Retrieved from [Link]
-
2,5-Dimethoxy-4-ethylamphetamine - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
-
Synthesis and structure-affinity relationships of novel N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides with potent serotonin 5-HT3 and dopamine D2 receptor antagonistic activity. (n.d.). ChEMBL. Retrieved from [Link]
-
5-MeO Group. (n.d.). Release. Retrieved from [Link]
-
Introduction to the chemistry and pharmacology of psychedelic drugs. (2025). ResearchGate. Retrieved from [Link]
- Drugs and Medical Devices Group. (n.d.). [Source URL not available]
-
Rapid Amination of Methoxy Pyridines with Aliphatic Amines. (n.d.). ResearchGate. Retrieved from [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). MDPI. Retrieved from [Link]
-
Pharmacological evaluation of some new 2-substituted pyridine derivatives. (2003). PubMed. Retrieved from [Link]
-
Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N -Acylphosphatidylethanolamine Phospholipase D. (2020). ResearchGate. Retrieved from [Link]
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- 2. 5-MeO Group | Release [release.org.uk]
- 3. Above the threshold, beyond the trip: the role of the 5-HT2A receptor in psychedelic-induced neuroplasticity and antidepressant effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. Psychedelic drug - Wikipedia [en.wikipedia.org]
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- 9. drugtargetreview.com [drugtargetreview.com]
- 10. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Utility of 2-(4-Methoxypyridin-3-yl)ethanamine in Targeted Drug Discovery: A Technical Whitepaper
Executive Summary
In the highly empirical field of medicinal chemistry, the selection of chemical building blocks is a calculated exercise in molecular architecture. 2-(4-Methoxypyridin-3-yl)ethan-1-amine (CAS: 910405-51-5) has emerged as a privileged bifunctional scaffold in modern drug discovery[1]. By combining a hydrogen-bonding pyridine core, an electron-donating methoxy group, and a flexible primary amine, this compound provides a precise geometric vector for engaging kinase hinge regions and allosteric pockets. This whitepaper deconstructs the physicochemical rationale, self-validating synthetic workflows, and target-directed applications of this building block, with a specific focus on Glycogen Synthase Kinase-3 (GSK-3) and Phosphoinositide 3-Kinase (PI3K) inhibition[2][3].
Physicochemical Profiling & Structural Rationale
To understand the utility of a building block, one must analyze the causality behind its structural features. Table 1 summarizes the core quantitative data for 2-(4-Methoxypyridin-3-yl)ethan-1-amine.
Table 1: Physicochemical Profile and Mechanistic Implications
| Property | Value | Mechanistic Implication in Drug Design |
| Chemical Name | 2-(4-Methoxypyridin-3-yl)ethan-1-amine | Standardized IUPAC nomenclature[1]. |
| CAS Registry Number | 910405-51-5 | Primary identifier for commercial sourcing[1]. |
| Molecular Formula | C8H12N2O | Low molecular weight (152.19 g/mol ) allows for extensive structural elaboration without exceeding Lipinski's Rule of 5[1]. |
| H-Bond Donors | 1 (Primary Amine) | Facilitates covalent linkage (amidation) or acts as a strong H-bond donor in target pockets. |
| H-Bond Acceptors | 3 (Pyridine N, Methoxy O, Amine N) | High density of acceptors critical for engaging the backbone amides of kinase hinge regions[3]. |
The Causality of the Substitution Pattern
-
The Pyridine Core: In ATP-competitive kinase inhibitors, the pyridine nitrogen serves as a fundamental hinge-binding motif, acting as a critical hydrogen-bond acceptor[3].
-
The C4-Methoxy Group: This is not merely a solubilizing appendage. The methoxy oxygen is strongly electron-donating via resonance, which increases the electron density of the pyridine ring and strengthens the hydrogen-bonding capacity of the pyridine nitrogen. Furthermore, the methoxy group projects into adjacent hydrophobic sub-pockets, providing a steric shield that enhances kinase selectivity (e.g., differentiating GSK-3β from closely related Cyclin-Dependent Kinases)[3][4].
-
The C3-Ethylamine Linker: The two-carbon spacer provides optimal conformational flexibility. It allows the primary amine to act as a versatile synthetic handle while ensuring the resulting appendage can effectively exit the ATP-binding cleft to interact with solvent-exposed regions[1].
Experimental Protocols: Self-Validating Synthetic Workflows
When incorporating 2-(4-Methoxypyridin-3-yl)ethan-1-amine into a lead scaffold, amide coupling is the most prevalent methodology. As a Senior Application Scientist, I mandate that protocols must be self-validating to ensure high fidelity and reproducibility.
Protocol: High-Efficiency Amide Coupling for Kinase Inhibitor Synthesis
This protocol details the coupling of the building block to a complex heterocyclic carboxylic acid to form a lead inhibitor.
-
Reagent Preparation: Dissolve the target carboxylic acid (1.0 eq) and 2-(4-Methoxypyridin-3-yl)ethan-1-amine (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.
-
Causality: Anhydrous DMF prevents the competitive hydrolysis of the activated ester intermediate. The slight stoichiometric excess of the amine ensures complete consumption of the typically more valuable carboxylic acid fragment.
-
-
Activation: Add HATU (1.2 eq) followed dropwise by N,N-Diisopropylethylamine (DIPEA) (3.0 eq) at 0°C.
-
Causality: HATU is selected over traditional carbodiimides (like EDC) because it generates a highly reactive HOAt ester. This rapid kinetic profile minimizes the risk of epimerization at the α-carbon of the carboxylic acid. DIPEA, a sterically hindered base, deprotonates the amine without acting as a competing nucleophile.
-
-
Propagation & In-Process Monitoring (Self-Validation): Allow the reaction to warm to ambient temperature (20°C) and stir for 2 hours.
-
Self-Validation Step: Withdraw a 5 μL aliquot, dilute in 1 mL Acetonitrile/Water (1:1), and analyze via LC-MS. The protocol validates itself when the Extracted Ion Chromatogram (EIC) shows the complete disappearance of the m/z 152.19 peak (free amine)[1] and the emergence of the target product mass. Do not proceed to quenching until this condition is met.
-
-
Quenching & Isolation: Quench the reaction with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl.
-
Causality: The LiCl wash is critical; DMF partitions into the aqueous phase much more efficiently in the presence of high salt concentrations, preventing solvent contamination that could artificially inflate IC50 values in subsequent biological assays.
-
Applications in Target-Directed Drug Design
Glycogen Synthase Kinase-3 (GSK-3) Inhibition
Dysregulation of GSK-3 is heavily implicated in the etiology of Alzheimer's disease, oncology, and mood disorders[4]. Derivatives of 4-methoxypyridine have been extensively utilized to develop highly selective, brain-penetrable GSK-3 inhibitors[3]. For instance, isonicotinamide derivatives incorporating the 4-methoxypyridin-3-yl motif exhibit sub-nanomolar affinity for GSK-3β[4]. The methoxy group is pivotal for occupying a specific selectivity pocket, preventing off-target binding. Furthermore, this scaffold has been successfully radiolabeled (e.g., [11C]CMP) for use as a Positron Emission Tomography (PET) tracer to quantify GSK-3 in vivo, demonstrating the translational value of the building block[4].
Phosphoinositide 3-Kinase (PI3K) Inhibition
The PI3K/Akt/mTOR signaling axis is a primary therapeutic target in oncology[2]. 4-Methoxypyridine derivatives, including those synthesized from 2-(4-Methoxypyridin-3-yl)ethan-1-amine, are frequently grafted onto thienopyrimidine or benzoxepin cores to create potent pan-PI3K or isoform-selective inhibitors[2]. The pyridine ring directly engages the ATP-binding pocket of the p110α catalytic subunit, while the methoxy group modulates the physicochemical properties to optimize cellular permeability and oral bioavailability[2].
Systems Visualization
The following diagram illustrates the logical workflow from the integration of the chemical building block to its ultimate biological effect in a drug discovery pipeline.
Workflow: Integration of 2-(4-Methoxypyridin-3-yl)ethanamine into a kinase inhibitor pipeline.
References
Sources
Biological Activity of 4-Methoxy-3-Substituted Pyridines: A Technical Guide
Executive Summary: The Pharmacophore Advantage
The 4-methoxy-3-substituted pyridine scaffold represents a privileged structural motif in modern medicinal chemistry. Unlike the ubiquitous unsubstituted pyridine, the introduction of an electron-donating methoxy group at the C4 position, coupled with functionalization at C3, creates a unique electronic and steric environment. This substitution pattern significantly modulates the basicity of the pyridine nitrogen (
This guide analyzes the biological activity of this scaffold, specifically focusing on its role as a dual PI3K/mTOR inhibitor , an antitubercular agent , and a c-Met kinase modulator .
Chemical Space & Structural Rationale
Electronic Modulation
The 4-methoxy group is not merely a lipophilic handle; it is a potent electron-donating group (EDG) by resonance.
-
Nitrogen Basicity: The resonance donation from the 4-methoxy oxygen increases the electron density at the pyridine nitrogen, potentially altering the
and hydrogen-bond accepting capability compared to a 4-H or 4-halo pyridine. -
C3 Activation: The ortho-direction of the methoxy group activates the C3 position, making it chemically accessible for electrophilic aromatic substitution or facilitating metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) during library synthesis.
The "Orthogonal Vector" Strategy
In kinase inhibitor design, the pyridine nitrogen often binds to the hinge region of the ATP-binding pocket. The C3-substituent acts as a "gatekeeper" vector, directing the molecule into the solvent-exposed region or the hydrophobic back-pocket (Selectivity Pocket), while the 4-methoxy group often contacts the ribose-binding area or provides metabolic stability against oxidation.
Therapeutic Applications & Case Studies
Oncology: Dual PI3K/mTOR Inhibition
The PI3K/AKT/mTOR pathway is a master regulator of cell growth and is frequently dysregulated in cancer.
-
Mechanism: 4-methoxy-3-substituted pyridines function as ATP-competitive inhibitors. The pyridine nitrogen forms a hydrogen bond with the hinge region amino acids (e.g., Val851 in PI3K
). -
Case Study: Compound 22c (Sulfonamide Methoxypyridine)
-
Structure: A 3-sulfonamide-4-methoxypyridine core.
-
Activity: Demonstrated potent inhibition of PI3K
( nM) and mTOR ( nM). -
Cellular Effect: Induced G0/G1 cell cycle arrest in HCT-116 colorectal cancer cells.
-
SAR Insight: The 4-methoxy group was essential for maintaining the correct orientation in the binding pocket, likely via weak H-bonding or steric fitting, while the 3-sulfonamide tail extended to interact with non-conserved residues, imparting selectivity.
-
Infectious Disease: Antitubercular Riminophenazines
Multi-drug resistant tuberculosis (MDR-TB) requires novel scaffolds.
-
Application: 2-methoxypyridylamino-substituted riminophenazines.
-
Activity: Derivatives bearing this moiety showed MICs ranging from
g/mL against M. tuberculosis H37Rv. -
Advantage: The methoxypyridine group reduced the lipophilicity (
) compared to traditional clofazimine analogs, leading to reduced tissue accumulation and skin pigmentation side effects while maintaining potency.
Kinase Modulation: c-Met and BTK
-
c-Met: 4-phenoxypyridine derivatives (structurally analogous to 4-methoxy) utilize the ether oxygen to position the pyridine ring for
-stacking interactions within the c-Met kinase domain. -
BTK (Bruton's Tyrosine Kinase): Thieno[3,2-c]pyridin-4-amines, which fuse the pyridine ring, utilize the C3-substitution to project into the selectivity pocket, achieving
values as low as 11.8 nM.
Mechanistic Visualization: PI3K/mTOR Pathway
The following diagram illustrates the signaling cascade targeted by 4-methoxy-3-substituted pyridines (e.g., Compound 22c).
Figure 1: Dual inhibition mechanism of 4-methoxy-3-substituted pyridines on the PI3K/AKT/mTOR proliferative pathway.
Experimental Protocols
Synthetic Workflow: Core Construction
This protocol describes the synthesis of a generic 3-bromo-4-methoxypyridine intermediate, a versatile precursor for Suzuki couplings.
Reagents:
-
4-Methoxypyridine (Starting Material)
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (Solvent)
-
Reflux condenser
Step-by-Step Methodology:
-
Dissolution: Dissolve 4-methoxypyridine (1.0 eq) in anhydrous acetonitrile (0.5 M concentration) in a round-bottom flask.
-
Bromination: Add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise at room temperature to control the exotherm.
-
Reflux: Heat the reaction mixture to reflux (
C) for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) for the disappearance of the starting material.-
Note: The electron-donating methoxy group directs the bromine primarily to the ortho (3-position).
-
-
Quench: Cool to room temperature. Remove solvent under reduced pressure.
-
Workup: Redissolve residue in dichloromethane (DCM). Wash with saturated
(2x) and brine (1x). Dry over . -
Purification: Flash column chromatography (SiO2, gradient 0-40% EtOAc in Hexanes) to yield 3-bromo-4-methoxypyridine as a pale yellow oil/solid.
Biological Assay: PI3K Kinase Inhibition (ADP-Glo)
Objective: Determine
-
Preparation: Prepare 2.5x kinase buffer (50 mM HEPES pH 7.5, 3 mM
, 0.1 mg/mL BSA). -
Enzyme Mix: Dilute recombinant PI3K
(p110 /p85 ) in kinase buffer to 4 ng/ L. -
Substrate Mix: Prepare PIP2:PS lipid substrate (50
M) and ATP (25 M) in kinase buffer. -
Compound Addition: Dispense 100 nL of test compound (in DMSO) into a 384-well white plate.
-
Reaction:
-
Add 2
L Enzyme Mix. Incubate 15 min at RT. -
Add 2
L Substrate Mix to initiate. Incubate 60 min at RT.
-
-
Detection: Add 4
L ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min. -
Signal: Add 8
L Kinase Detection Reagent (converts ADP to ATP to Luciferase signal). Incubate 30 min. -
Read: Measure luminescence on a plate reader (e.g., EnVision). Calculate
using non-linear regression (GraphPad Prism).
Synthesis Logic Diagram
The following diagram outlines the divergent synthesis strategy to access the 3,4-disubstituted library.
Figure 2: Divergent synthetic routes from the core intermediate to functionalized libraries.
Comparative Data Summary
| Compound Class | Core Scaffold | Target | Activity ( | Key Structural Feature |
| Compound 22c | 3-Sulfonamide-4-methoxypyridine | PI3K | 0.22 nM / 23 nM | Sulfonamide tail confers selectivity |
| Riminophenazines | 2-Methoxypyridylamino | M. tuberculosis | 0.01 - 0.25 | Reduced lipophilicity vs Clofazimine |
| OSI-296 Analog | Furo[3,2-c]pyridine | c-Met / RON | ~42 nM (Cellular) | Fused ring mimics 4-methoxy steric bulk |
| Hydrazone Deriv. | 4-Methoxy-3-subst.[1] Pyridine | S. aureus | Moderate | 4-OMe enhances e- density for N-binding |
References
-
MDPI. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Retrieved from [Link]
-
MDPI. (2014). Synthesis and Biological Evaluation of Novel 2-Methoxypyridylamino-Substituted Riminophenazine Derivatives as Antituberculosis Agents. Retrieved from [Link]
-
PubMed. (2015).[2][3] Synthesis and biological evaluation of novel 7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines as potent Bruton's tyrosine kinase (BTK) inhibitors. Retrieved from [Link]
-
PMC. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and biological evaluation of novel 7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines as potent Bruton's tyrosine kinase (BTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of MAP4 kinase inhibitors as motor-neuron-protecting agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-(4-Methoxy-pyridin-3-yl)-ethylamine: A Detailed Application Note and Protocol
Introduction
The synthesis of substituted pyridinylethylamines is a significant endeavor in medicinal chemistry and drug development due to their prevalence as core scaffolds in a variety of biologically active compounds. This application note provides a comprehensive, in-depth guide for the synthesis of 2-(4-Methoxy-pyridin-3-yl)-ethylamine from 4-methoxynicotinaldehyde. The described two-step synthetic route involves a base-catalyzed Henry reaction followed by a robust reduction of the intermediate nitrostyrene. This protocol is designed for researchers, scientists, and drug development professionals, offering not just a procedural outline but also the underlying chemical principles and practical insights for successful execution.
The chosen synthetic strategy is predicated on its reliability and the common availability of the required reagents. The initial Henry (nitroaldol) reaction facilitates the crucial carbon-carbon bond formation, while the subsequent reduction with lithium aluminum hydride (LiAlH₄) provides an efficient conversion to the target primary amine. This document provides detailed, step-by-step methodologies for synthesis, purification, and characterization of the final product and its intermediate.
Reaction Scheme
Caption: Overall synthetic route for 2-(4-Methoxy-pyridin-3-yl)-ethylamine.
Part 1: Synthesis of (E)-4-Methoxy-3-(2-nitrovinyl)pyridine (Intermediate)
Scientific Rationale
The first step is a Henry reaction, a classic method for forming carbon-carbon bonds by reacting a nitroalkane with a carbonyl compound.[1][2] In this case, 4-methoxynicotinaldehyde reacts with nitromethane in the presence of a base. The base deprotonates nitromethane to form a nucleophilic nitronate anion, which then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration of the initially formed β-nitro alcohol under the reaction conditions yields the conjugated nitrostyrene intermediate. The choice of a mild base, such as methylamine hydrochloride with sodium carbonate, is crucial to promote the reaction while minimizing side products.[3]
Experimental Protocol
Materials:
-
4-Methoxynicotinaldehyde
-
Nitromethane
-
Methylamine hydrochloride
-
Sodium carbonate
-
Methanol
-
0.1 M Hydrochloric acid (HCl)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxynicotinaldehyde (1 equivalent) in methanol.
-
To this solution, add nitromethane (3 equivalents).
-
In a separate beaker, prepare a solution of methylamine hydrochloride (0.3 equivalents) and sodium carbonate (0.4 equivalents) in methanol.
-
Add the basic methylamine solution dropwise to the aldehyde and nitromethane mixture at room temperature with vigorous stirring.
-
Allow the reaction to stir at room temperature for 48-72 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).[4]
-
Upon completion, a yellow precipitate of the nitrostyrene intermediate should form.
-
Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold methanol, followed by a wash with cold 0.1 M HCl to neutralize any remaining base and then with deionized water. This acid wash often results in a color change to a brighter yellow.[5]
-
Dry the product under vacuum to a constant weight.
Purification:
The crude (E)-4-methoxy-3-(2-nitrovinyl)pyridine is often of sufficient purity for the subsequent reduction step. If further purification is required, recrystallization from methanol or ethanol can be performed.
Characterization (Predicted):
-
¹H NMR (CDCl₃): δ 8.55 (d, 1H), 8.15 (d, J=13.5 Hz, 1H), 7.60 (d, J=13.5 Hz, 1H), 7.00 (d, 1H), 4.00 (s, 3H).
-
¹³C NMR (CDCl₃): δ 165.0, 152.0, 142.0, 138.0, 135.0, 120.0, 110.0, 56.0.
-
Appearance: Yellow solid.
Part 2: Synthesis of 2-(4-Methoxy-pyridin-3-yl)-ethylamine (Final Product)
Scientific Rationale
The reduction of the nitrostyrene intermediate to the corresponding ethylamine is a critical step. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing both the nitro group and the carbon-carbon double bond in one pot.[6][7] The reaction proceeds via nucleophilic attack of hydride ions from LiAlH₄. The reaction is conducted in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), to prevent the violent reaction of LiAlH₄ with protic solvents. A careful workup procedure is essential to quench the excess LiAlH₄ and to precipitate the aluminum salts, allowing for the isolation of the desired amine. The Fieser workup is a commonly employed and effective method for this purpose.[8][9]
Experimental Protocol
Materials:
-
(E)-4-Methoxy-3-(2-nitrovinyl)pyridine
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Deionized water
-
15% Sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM) or Ethyl acetate for extraction
-
Standard inert atmosphere glassware (e.g., Schlenk line or nitrogen-filled balloon)
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.
-
In the flask, suspend LiAlH₄ (3-4 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve the (E)-4-methoxy-3-(2-nitrovinyl)pyridine (1 equivalent) in anhydrous THF and add it to the dropping funnel.
-
Add the nitrostyrene solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently reflux the mixture for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.[10]
-
Cool the reaction mixture back down to 0 °C in an ice bath.
-
Workup (Fieser Method): Cautiously and slowly add ethyl acetate to quench any unreacted LiAlH₄ until gas evolution ceases. Following this, for every 'x' grams of LiAlH₄ used, add dropwise:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water
-
-
A granular white precipitate of aluminum salts should form. Stir the resulting slurry at room temperature for at least 30 minutes.
-
Add anhydrous MgSO₄ or Na₂SO₄ to the slurry and stir for another 15 minutes to ensure all water is absorbed.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or another suitable solvent like ethyl acetate or DCM.[6]
-
Combine the filtrate and the washings and remove the solvent under reduced pressure to obtain the crude product.
Purification:
The crude amine can be purified by acid-base extraction. Dissolve the crude product in a suitable organic solvent (e.g., DCM) and extract with 1 M HCl. The aqueous layer, now containing the protonated amine, is washed with the organic solvent to remove any non-basic impurities. The aqueous layer is then basified with a strong base (e.g., 6 M NaOH) to a pH > 12 and extracted with an organic solvent. The combined organic extracts are dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated to yield the purified 2-(4-Methoxy-pyridin-3-yl)-ethylamine. For higher purity, column chromatography on silica gel using a mobile phase containing a small percentage of triethylamine (e.g., DCM/Methanol/Triethylamine 90:9:1) can be employed.
Characterization (Predicted)
-
¹H NMR (CDCl₃): δ 8.35 (s, 1H), 8.25 (d, 1H), 6.80 (d, 1H), 3.90 (s, 3H), 3.00 (t, 2H), 2.80 (t, 2H), 1.50 (br s, 2H, -NH₂).
-
¹³C NMR (CDCl₃): δ 164.0, 150.0, 148.0, 125.0, 108.0, 55.5, 42.0, 35.0.
-
Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₉H₁₄N₂O: 167.11.
-
Appearance: Colorless to pale yellow oil or low-melting solid.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 4-Methoxynicotinaldehyde | C₇H₇NO₂ | 137.14 | Solid |
| (E)-4-Methoxy-3-(2-nitrovinyl)pyridine | C₈H₈N₂O₃ | 180.16 | Yellow Solid |
| 2-(4-Methoxy-pyridin-3-yl)-ethylamine | C₉H₁₄N₂O | 166.22 | Colorless to pale yellow oil/solid |
Workflow Visualization
Caption: Step-by-step experimental workflow.
Conclusion
This application note details a reliable and scalable two-step synthesis of 2-(4-Methoxy-pyridin-3-yl)-ethylamine from 4-methoxynicotinaldehyde. The protocols for the Henry reaction and the subsequent LiAlH₄ reduction are presented with a focus on both procedural accuracy and the underlying chemical principles. The inclusion of predicted characterization data provides a valuable reference for researchers to confirm the identity and purity of their synthesized compounds. This guide is intended to empower scientists in the fields of medicinal chemistry and drug development with a robust method for accessing this important chemical scaffold.
References
- d'Andrea, L., & Jademyr, S. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Beilstein Journal of Organic Chemistry, 21, 39-46.
- Help With LAH Reduction Yields. (2025, July 27). Sciencemadness Discussion Board.
- Lithium aluminium hydride (LiAlH₄) - LAH - Reduction-Mechanism. AdiChemistry.
- Ramirez, F. A., & Burger, A. (1950). Reduction of Phenolic Nitrostyrenes by Lithium Aluminum Hydride. Journal of the American Chemical Society, 72(6), 2781–2782.
- Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Master Organic Chemistry.
- Monitoring Reactions by TLC.
- Nitrile to Amine (LiAlH4 or LAH reduction). Organic Synthesis.
- Henry reaction. Wikipedia.
- Magic Formulas: Fieser Workup (LAH and DiBAL). University of Rochester.
- Prediction of 1H-NMR shifts with Ambit-HNMR software. (2021, March 29).
- Mnova NMRPredict. Mestrelab.
- 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0254165). NP-MRD.
- The Henry Reaction: Spectroscopic Studies of Nitrile and Hydroxylamine By-products Formed During Synthesis of Psychoactive Phenylalkylamines. (2025, August 7).
- A Researcher's Guide to Benchmarking the Purity of Commercial 2-Amino-2-(pyridin-3-yl)acetonitrile. Benchchem.
- The Synthesis of 2-Methoxy-4-(2-nitrovinyl)phenol: A Historical and Technical Overview. Benchchem.
Sources
- 1. edu.rsc.org [edu.rsc.org]
- 2. NP-MRD: 1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0226468) [np-mrd.org]
- 3. researchgate.net [researchgate.net]
- 4. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Download NMR Predict - Mestrelab [mestrelab.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Magic Formulas [chem.rochester.edu]
- 10. sciencemadness.org [sciencemadness.org]
Application Note: High-Purity Synthesis of Pyridine Ethylamines via the Henry Reaction
Executive Summary & Strategic Rationale
This application note details a robust, two-stage protocol for synthesizing 2-(pyridin-2-yl)ethanamine and its analogs. These molecules are critical pharmacophores, serving as precursors for betahistine (H3 receptor antagonist) and other pyridine-based alkaloids.
While reductive amination or cyanohydrin routes exist, the Henry Reaction (Nitroaldol Condensation) followed by Hydride Reduction offers superior atom economy and modularity. This route allows for the direct installation of a two-carbon amino chain onto the electron-deficient pyridine ring without requiring high-pressure hydrogenation equipment often unavailable in early-stage discovery labs.
Key Technical Advantages of this Protocol:
-
Self-Validating Intermediates: The intermediate nitroalkene is a stable, colored solid, allowing visual confirmation of reaction progress before committing to the expensive reduction step.
-
Purification Logic: The protocol utilizes the basicity of the pyridine nitrogen to drive a "self-cleaning" acid-base extraction, eliminating the need for tedious column chromatography in many cases.
Phase 1: The Henry Reaction (Nitroaldol Condensation)[1]
The condensation of pyridine-2-carboxaldehyde (picolinaldehyde) with nitromethane is catalyzed by ammonium acetate. Unlike standard aldol reactions, the dehydration to the nitroalkene occurs in situ under reflux conditions, driven by the thermodynamic stability of the conjugated system.
Reaction Mechanism & Pathway
The reaction proceeds via a nitro-aldol addition followed by spontaneous dehydration. The ammonium acetate acts as a dual-activation catalyst, buffering the solution to prevent Cannizzaro side-reactions common with pyridine aldehydes.
Figure 1: Mechanistic flow of the ammonium acetate-catalyzed Henry reaction.
Experimental Protocol
Reagents:
-
Pyridine-2-carboxaldehyde (1.0 eq)
-
Nitromethane (5.0 eq) – Acts as both reagent and solvent
-
Ammonium Acetate (0.5 eq)
-
Glacial Acetic Acid (0.5 eq)
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charging: Add pyridine-2-carboxaldehyde (e.g., 10.7 g, 100 mmol) and nitromethane (30.5 g, 500 mmol).
-
Catalyst Addition: Add ammonium acetate (3.85 g, 50 mmol) and glacial acetic acid (3 mL).
-
Reaction: Heat the mixture to gentle reflux (approx. 100°C) for 4–6 hours.
-
Visual Cue: The solution will darken, turning from pale yellow to deep orange/brown.
-
-
Monitoring: Monitor via TLC (30% EtOAc/Hexanes). The aldehyde spot (Rf ~0.6) should disappear, replaced by a highly UV-active (and often visible yellow) spot (Rf ~0.4).
-
Workup:
-
Remove excess nitromethane under reduced pressure (rotary evaporator). Caution: Nitromethane residues are flammable.
-
Dissolve the residue in DCM (100 mL) and wash with water (2 x 50 mL) to remove ammonium salts.
-
Dry organic layer over MgSO₄ and concentrate.[1]
-
-
Crystallization: Recrystallize the crude solid from hot ethanol or isopropanol.
-
Target: 2-(2-nitrovinyl)pyridine.
-
Appearance: Yellow needles.
-
Yield: Typically 75–85%.
-
Phase 2: Reduction to Ethylamine
The reduction of the nitroalkene requires a potent reducing agent to saturate both the alkene (C=C) and the nitro group (NO₂). Lithium Aluminum Hydride (LiAlH₄) is the standard for laboratory scale due to its reliability, despite safety handling requirements.
Note on Catalytic Hydrogenation: While Pd/C + H₂ is safer for manufacturing, pyridine rings often poison the catalyst. If scaling up (>100g), use Raney Nickel or perform hydrogenation in acidic media (acetic acid) to protonate the pyridine nitrogen.
Experimental Protocol (LiAlH₄ Method)
Safety Pre-Check: LiAlH₄ is pyrophoric. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (N₂ or Ar).
Reagents:
-
2-(2-nitrovinyl)pyridine (Intermediate from Phase 1)
-
LiAlH₄ (4.0 eq) – Excess required for both functional groups
-
Anhydrous THF (Tetrahydrofuran)
Procedure:
-
Slurry Preparation: In a 3-neck flask under N₂, suspend LiAlH₄ (4.0 eq) in dry THF (0°C).
-
Addition: Dissolve the nitrovinylpyridine in dry THF. Add this solution dropwise to the LiAlH₄ suspension.
-
Exotherm Control: Maintain internal temperature <10°C during addition.
-
-
Reflux: Once addition is complete, warm to room temperature, then heat to reflux for 6–12 hours.
-
Color Change: The yellow color of the starting material will fade as the conjugated system is broken.
-
-
Quenching (Fieser Method): Cool to 0°C. For every x grams of LiAlH₄ used, add:
-
Filtration: A white granular precipitate (aluminum salts) will form. Filter through a Celite pad.[2] Rinse the pad with THF.
Purification: The Acid-Base Extraction (Self-Validating)
This is the most critical step for ensuring pharmaceutical-grade purity without chromatography. It exploits the basicity of the primary amine product.
Figure 2: Acid-Base purification workflow for isolating pyridine ethylamines.
Protocol:
-
Concentrate the filtrate from the reduction step.[3] Dissolve residue in DCM.
-
Acid Extraction: Extract the organic phase with 1M HCl (3x). The product moves to the aqueous phase (protonated). Neutral impurities remain in DCM.
-
Basification: Collect the aqueous acidic layers. Cool on ice. Basify with 6M NaOH until pH > 12. The solution will become cloudy as the free amine oils out.
-
Final Extraction: Extract the basic aqueous phase with DCM (3x).
-
Drying: Dry combined organics over Na₂SO₄ and evaporate to yield the pure oil.
Data Summary & Troubleshooting
Stoichiometry Table
| Component | Equivalents | Role | Critical Note |
| Pyridine-2-CHO | 1.0 | Limiting Reagent | Ensure aldehyde is free of acid (check pH). |
| Nitromethane | 5.0 - 10.0 | Reagent/Solvent | Excess drives equilibrium; flammable. |
| NH₄OAc | 0.5 | Catalyst | Must be dry; buffers the reaction. |
| LiAlH₄ | 4.0 | Reducing Agent | 1 eq for C=C, 2 eq for NO₂, 1 eq excess. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Henry Step) | Incomplete dehydration | Increase reflux time or add molecular sieves to trap water. |
| Polymerization | Overheating nitroalkene | Do not distill the nitroalkene intermediate; purify via recrystallization only. |
| Incomplete Reduction | Old LiAlH₄ | Titrate LiAlH₄ or use fresh bottle. Ensure vigorous reflux. |
| Emulsions (Workup) | Fine Al salts | Use Rochelle's salt (Sodium Potassium Tartrate) during quenching instead of Fieser method. |
References
-
Henry, L. (1895).[4] Formation of Nitro-alcohols.[5][6] Compt. Rend., 120, 1265.
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Nitroalkene synthesis and LAH reduction).
-
Organic Chemistry Portal. (2023). Henry Reaction (Nitroaldol Reaction).[7][4][6]
-
BenchChem. (2025).[1][8] A Researcher's Guide to Pyridine Purification: Acid-Base Extraction.
-
Organic Syntheses. (2023). Nitrile to Amine (LiAlH4 reduction) - General Procedures adaptable for Nitro compounds.[2]
Sources
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Application Notes & Protocols for the Synthesis of 2-(4-methoxypyridin-3-yl)ethanamine
Abstract
This document provides a comprehensive technical guide for the chemical reduction of 4-methoxy-3-(2-nitrovinyl)pyridine to the corresponding saturated primary amine, 2-(4-methoxypyridin-3-yl)ethanamine. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and research compounds. We present an in-depth analysis of prevalent reductive methodologies, including catalytic hydrogenation and metal hydride reduction. Detailed, field-tested protocols are provided for each method, accompanied by mechanistic insights, comparative data, and essential safety considerations to ensure reliable and safe execution by researchers, scientists, and drug development professionals.
Introduction and Strategic Overview
The conversion of a conjugated nitroalkene, such as 4-methoxy-3-(2-nitrovinyl)pyridine, to a saturated amine is a powerful synthetic transformation that simultaneously reduces both the nitro group and the carbon-carbon double bond. The target molecule, 2-(4-methoxypyridin-3-yl)ethanamine, serves as a valuable substituted phenethylamine analogue, a structural motif frequently encountered in neurologically active compounds and other pharmaceutical agents.
The choice of reductive strategy is paramount and is dictated by factors such as scale, available equipment, desired chemoselectivity, and safety constraints. The two primary, highly effective routes for this transformation are:
-
Catalytic Hydrogenation: This method employs a heterogeneous catalyst (e.g., Palladium on Carbon) and hydrogen gas. It is widely regarded as a clean, efficient, and highly scalable method, making it suitable for both laboratory and industrial applications.[1][2][3]
-
Metal Hydride Reduction: This approach utilizes powerful hydride-donating reagents, most notably Lithium Aluminum Hydride (LiAlH₄). While exceptionally effective for small-scale laboratory syntheses, its high reactivity, pyrophoric nature, and complex workup procedures present significant challenges for large-scale production.[4][5]
This guide will dissect the underlying principles of each approach and provide robust, step-by-step protocols to empower researchers to select and execute the optimal method for their specific needs.
Comparative Analysis of Reductive Methodologies
The selection of an appropriate reduction protocol requires a careful evaluation of several key experimental parameters. The table below summarizes the critical differences between the two primary methods discussed.
| Parameter | Catalytic Hydrogenation (Pd/C) | Metal Hydride Reduction (LiAlH₄) |
| Primary Reagents | H₂ gas, Palladium on Carbon (5-10% Pd) | Lithium Aluminum Hydride (LiAlH₄) |
| Typical Solvents | Methanol, Ethanol, Ethyl Acetate, Acetic Acid | Anhydrous THF, Anhydrous Diethyl Ether |
| Pressure | 1-60 atm (15-900 psi) | Atmospheric |
| Temperature | Room Temperature to 80°C | 0°C to Reflux (typically ~65°C for THF) |
| Reaction Time | 2 - 24 hours | 2 - 8 hours |
| Scalability | Excellent; preferred for industrial scale | Poor; generally limited to lab scale due to hazards[4] |
| Safety Profile | Requires handling of flammable H₂ gas under pressure | LiAlH₄ is pyrophoric and reacts violently with water[5][6] |
| Workup Procedure | Simple filtration of catalyst | Requires careful, multi-step quenching of excess hydride and management of aluminum salt precipitates[7][8] |
| Chemoselectivity | Generally good, but can reduce other sensitive groups | Highly reactive; reduces a wide range of functional groups (esters, amides, etc.)[7][9] |
Visualizing the Synthetic Transformation
Overall Reaction Pathway
The fundamental chemical transformation involves the reduction of both the nitro group and the alkene functionality to yield the desired ethylamine.
Caption: Reduction of 4-methoxy-3-(2-nitrovinyl)pyridine.
General Experimental Workflow
The operational sequence for synthesizing and isolating the target amine follows a standardized chemical workflow, outlined below.
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Application Notes & Protocols: Preparation of 2-(4-Methoxy-pyridin-3-yl)-ethylamine dihydrochloride salt
For: Researchers, scientists, and drug development professionals
Abstract
This document provides a comprehensive guide to the synthesis of 2-(4-methoxy-pyridin-3-yl)-ethylamine dihydrochloride, a key intermediate in pharmaceutical research. The protocol details a robust and scalable synthetic route, starting from commercially available precursors. Emphasis is placed on the critical parameters and mechanistic rationale behind each step to ensure reproducibility and high purity of the final compound. This guide is intended to provide researchers with the necessary information to confidently replicate this synthesis in their own laboratories.
Introduction: Significance and Synthetic Strategy
2-(4-Methoxy-pyridin-3-yl)-ethylamine and its salts are important building blocks in medicinal chemistry, forming the core structure of various pharmacologically active compounds. The strategic placement of the methoxy and ethylamine functionalities on the pyridine ring allows for diverse derivatization, making it a valuable scaffold for drug discovery programs.
The synthetic approach outlined herein focuses on a reliable and well-documented pathway: the reduction of a nitrile precursor, 4-methoxy-3-pyridineacetonitrile. This method is favored for its efficiency and the commercial availability of the required starting materials. Alternative routes, such as the Henry reaction, will also be discussed to provide a broader synthetic context.
Retrosynthetic Analysis
A retrosynthetic analysis reveals a straightforward path to the target molecule. The primary disconnection is the ethylamine side chain, which can be formed from the reduction of a corresponding nitrile. This nitrile, in turn, can be synthesized from a suitable pyridine precursor.
Caption: Retrosynthetic analysis of the target compound.
Synthetic Protocols
This section details the step-by-step procedures for the synthesis of 2-(4-methoxy-pyridin-3-yl)-ethylamine dihydrochloride. Two primary routes are presented: one proceeding through a nitrile intermediate and an alternative route utilizing the Henry reaction.
Main Synthetic Route: Reduction of 4-Methoxy-3-pyridineacetonitrile
This is the preferred and most direct route.
The synthesis of the aldehyde precursor is a critical first step. Several methods exist, with the formylation of a metalated pyridine derivative being a common approach.[1][2]
-
Protocol:
-
To a solution of 3-bromo-4-methoxypyridine in anhydrous THF at -78 °C under an inert atmosphere (e.g., nitrogen or argon), add n-butyllithium dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add anhydrous N,N-dimethylformamide (DMF) dropwise and continue stirring at -78 °C for an additional 30 minutes.
-
Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-methoxypyridine-3-carbaldehyde.
-
This step involves the conversion of the aldehyde to the corresponding nitrile. A common method is the use of tosylmethyl isocyanide (TosMIC) in a condensation reaction.
-
Protocol:
-
Dissolve 4-methoxypyridine-3-carbaldehyde and TosMIC in a suitable solvent such as dimethoxyethane (DME) or ethanol.
-
Add a base, such as potassium carbonate or sodium ethoxide, to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry, and concentrate.
-
Purify the crude nitrile by column chromatography.
-
The reduction of the nitrile to the primary amine is a key transformation. Several reducing agents can be employed, with lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation being the most common.[3][4][5][6][7]
-
Protocol using Lithium Aluminum Hydride (LiAlH₄):
-
Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere and in an anhydrous solvent.
-
To a suspension of LiAlH₄ in anhydrous diethyl ether or THF at 0 °C, add a solution of 4-methoxy-3-pyridineacetonitrile in the same solvent dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).
-
Filter the resulting precipitate and wash it thoroughly with an organic solvent.
-
Dry the combined filtrate and washings over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude amine.
-
-
Protocol using Catalytic Hydrogenation:
-
Dissolve 4-methoxy-3-pyridineacetonitrile in a suitable solvent such as methanol or ethanol, often with the addition of ammonia to suppress the formation of secondary amines.[8][9]
-
Add a hydrogenation catalyst, such as Raney Nickel or Palladium on carbon (Pd/C).[10][11]
-
Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi).
-
Heat and stir the reaction mixture until the uptake of hydrogen ceases.
-
Filter the catalyst and concentrate the filtrate under reduced pressure to yield the desired amine.
-
The final step involves the conversion of the free amine to its more stable and handleable dihydrochloride salt.
-
Protocol:
-
Dissolve the crude 2-(4-methoxy-pyridin-3-yl)-ethylamine in a suitable anhydrous solvent, such as diethyl ether or isopropanol.
-
Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent (e.g., HCl in diethyl ether).
-
The dihydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.
-
Alternative Synthetic Route: The Henry Reaction
The Henry (nitroaldol) reaction provides an alternative pathway to the ethylamine side chain.[12][13] This route involves the reaction of 4-methoxypyridine-3-carbaldehyde with a nitroalkane, followed by reduction of the nitro group.
Caption: Workflow for the Henry reaction route.
-
Protocol:
-
Combine 4-methoxypyridine-3-carbaldehyde and nitromethane in a suitable solvent.
-
Add a base catalyst (e.g., sodium hydroxide, potassium carbonate, or an amine base) to initiate the reaction.[13][14][15]
-
Stir the reaction at room temperature until completion.
-
The resulting β-nitro alcohol can then be reduced to the corresponding amine using catalytic hydrogenation (e.g., H₂ over Pd/C or Raney Nickel).
-
The amine is then converted to the dihydrochloride salt as described in Step 4 of the main route.
-
Characterization and Data
Thorough characterization of the final product is essential to confirm its identity and purity.
| Analysis | Expected Results |
| Appearance | White to off-white crystalline solid |
| Melting Point | To be determined experimentally |
| ¹H NMR | Consistent with the structure of 2-(4-methoxy-pyridin-3-yl)-ethylamine dihydrochloride. Key signals include those for the methoxy group, the ethyl chain, and the pyridine ring protons.[16][17][18] |
| ¹³C NMR | Consistent with the number and types of carbon atoms in the molecule.[16][19] |
| Mass Spectrometry | Molecular ion peak corresponding to the mass of the free base.[19][20] |
| Purity (HPLC) | ≥98% |
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[21][22][23]
-
Chemical Hazards:
-
Lithium Aluminum Hydride (LiAlH₄): Highly flammable and reacts violently with water. Handle only in a fume hood and under an inert atmosphere.
-
Hydrogen Gas: Flammable and can form explosive mixtures with air. Use in a well-ventilated area and away from ignition sources.
-
Hydrogen Chloride (HCl): Corrosive and can cause severe burns. Handle in a fume hood.
-
Solvents: Many organic solvents are flammable and may be toxic. Refer to the Safety Data Sheet (SDS) for each solvent used.[24]
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield in Step 1 | Incomplete lithiation or reaction with DMF. | Ensure anhydrous conditions and accurate temperature control. Use freshly distilled solvents and reagents. |
| Formation of secondary amine in Step 3 | Reaction of the primary amine product with the intermediate imine. | Add ammonia to the reaction mixture during catalytic hydrogenation.[8] |
| Difficulty in precipitating the dihydrochloride salt | Product is too soluble in the chosen solvent. | Try a less polar solvent or cool the solution to a lower temperature. |
Conclusion
The synthesis of 2-(4-methoxy-pyridin-3-yl)-ethylamine dihydrochloride is a multi-step process that requires careful execution and attention to detail. The protocols provided in this guide offer a reliable pathway to this valuable pharmaceutical intermediate. By understanding the underlying chemical principles and adhering to safe laboratory practices, researchers can successfully synthesize this compound for their drug discovery and development efforts.
References
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- Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4)
- Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction).
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- MilliporeSigma. (n.d.). 4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine AldrichCPR 1142191-65-8.
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The Emerging Potential of 2-(4-Methoxy-pyridin-3-yl)-ethylamine as a Bioisosteric Building Block in Medicinal Chemistry
Introduction: Navigating Uncharted Chemical Space
In the landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. While a vast armamentarium of scaffolds is readily available, the exploration of novel or underutilized structures offers a direct path to new intellectual property and potentially improved pharmacological profiles. This application note delves into the prospective utility of 2-(4-Methoxy-pyridin-3-yl)-ethylamine , a heterocyclic scaffold that, despite its structural relationship to well-known pharmacophores, remains largely unexplored in the public domain.
The core of our investigation lies in the principle of bioisosterism , where the substitution of one chemical moiety for another with similar physical or chemical properties can lead to a molecule with enhanced biological activity, improved selectivity, or a more favorable ADME (absorption, distribution, metabolism, and excretion) profile.[1][2][3][4] Specifically, we will explore the 2-(4-Methoxy-pyridin-3-yl)-ethylamine scaffold as a bioisostere of the ubiquitous 2-phenethylamine core, a privileged motif in numerous centrally and peripherally acting drugs.[5] The introduction of a pyridine ring in place of a phenyl ring can have profound effects on a molecule's properties, including its hydrogen bonding capacity, metabolic stability, and solubility.[6][7]
This guide will provide a comprehensive overview of the potential of 2-(4-Methoxy-pyridin-3-yl)-ethylamine as a medicinal chemistry building block. We will propose a plausible synthetic pathway, discuss its potential applications in drug discovery based on data from analogous structures, and provide detailed protocols for its derivatization into novel chemical entities.
Proposed Synthesis of 2-(4-Methoxy-pyridin-3-yl)-ethylamine
While specific literature detailing the synthesis of 2-(4-Methoxy-pyridin-3-yl)-ethylamine is scarce, a plausible synthetic route can be devised based on established pyridine chemistry. A potential retrosynthetic analysis is outlined below.
Caption: Retrosynthetic analysis for 2-(4-Methoxy-pyridin-3-yl)-ethylamine.
A forward synthesis could proceed as follows:
-
Chloromethylation of 4-Methoxypyridine: The synthesis can commence with commercially available 4-methoxypyridine. A chloromethyl group can be introduced at the 3-position. This can be a challenging step due to the directing effects of the methoxy group and the pyridine nitrogen. However, directed metalation strategies have been successfully employed for the functionalization of methoxypyridines.[8][9]
-
Cyanation: The resulting 3-(chloromethyl)-4-methoxypyridine can be converted to 3-(cyanomethyl)-4-methoxypyridine via nucleophilic substitution with a cyanide salt, such as sodium or potassium cyanide.
-
Reduction of the Nitrile: The final step involves the reduction of the nitrile group to a primary amine. This can be achieved using a variety of reducing agents, such as lithium aluminum hydride (LiAlH4), catalytic hydrogenation (e.g., H2/Raney Nickel or Pd/C), or borane complexes. The choice of reducing agent will depend on the presence of other functional groups in the molecule.[10]
Medicinal Chemistry Applications: A Bioisosteric Approach
The true potential of 2-(4-Methoxy-pyridin-3-yl)-ethylamine lies in its role as a bioisosteric replacement for 2-phenethylamine and its derivatives. This substitution can lead to significant changes in a molecule's pharmacological profile.
| Property | Phenyl Ring (in Phenethylamines) | Pyridine Ring (in Pyridinylethylamines) | Potential Impact on Drug Properties |
| Hydrogen Bonding | Primarily through substituent groups. | The nitrogen atom acts as a hydrogen bond acceptor. | Can introduce new interactions with the biological target, potentially increasing potency and selectivity.[6] |
| Solubility | Generally lower aqueous solubility. | The pyridine nitrogen can be protonated at physiological pH, increasing aqueous solubility. | Improved bioavailability for oral administration. |
| Metabolism | Susceptible to aromatic hydroxylation by cytochrome P450 enzymes. | The pyridine ring can alter the metabolic profile, potentially blocking sites of metabolism or introducing new ones.[7][11] | Can lead to improved metabolic stability and a longer half-life. |
| pKa | Not applicable (no ring nitrogen). | The pyridine nitrogen has a pKa of around 5-6, making it basic. | Influences the overall charge of the molecule at physiological pH, affecting target engagement and cell permeability. |
Table 1: Comparison of Phenyl and Pyridine Rings as Bioisosteres.
Based on the known activities of related phenethylamine and pyridinylethylamine scaffolds, 2-(4-Methoxy-pyridin-3-yl)-ethylamine could serve as a valuable building block for the synthesis of novel ligands for a variety of biological targets, including:
-
Central Nervous System (CNS) Targets: The phenethylamine scaffold is a cornerstone of many CNS-active drugs.[5][12][13] The pyridinylethylamine motif could be explored for its potential to modulate dopamine, serotonin, and norepinephrine transporters and receptors, making it a candidate for the development of novel antidepressants, antipsychotics, and treatments for neurodegenerative diseases.[14]
-
Kinase Inhibitors: The pyridinylamino and related heterocyclic cores are prevalent in a wide range of kinase inhibitors.[15][16][17][18][19] Derivatives of 2-(4-Methoxy-pyridin-3-yl)-ethylamine could be synthesized to target various kinases implicated in cancer and inflammatory diseases.
-
Other Targets: The versatility of the primary amine handle allows for the facile introduction of a wide array of functional groups, opening up possibilities for targeting a diverse range of receptors and enzymes.
Protocols for the Derivatization of 2-(4-Methoxy-pyridin-3-yl)-ethylamine
The primary amine of 2-(4-Methoxy-pyridin-3-yl)-ethylamine serves as a versatile synthetic handle for the construction of diverse compound libraries. Below are detailed protocols for two fundamental transformations: N-acylation and reductive amination.
Protocol 1: N-Acylation to Form Amide Derivatives
This protocol describes the general procedure for the coupling of 2-(4-Methoxy-pyridin-3-yl)-ethylamine with a carboxylic acid to form an amide bond.
Caption: General workflow for N-acylation.
Materials and Reagents:
-
2-(4-Methoxy-pyridin-3-yl)-ethylamine
-
Carboxylic acid of interest
-
Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous solvent (e.g., Dimethylformamide - DMF, Dichloromethane - CH2Cl2)
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq). Dissolve it in a minimal amount of anhydrous DMF.
-
Activation: Add the coupling reagent (e.g., HATU, 1.1 eq) and DIPEA (2.0 eq) to the stirred solution. Allow the mixture to stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: In a separate vial, dissolve 2-(4-Methoxy-pyridin-3-yl)-ethylamine (1.0 eq) in anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Reductive Amination to Form Secondary and Tertiary Amines
This protocol outlines the reaction of 2-(4-Methoxy-pyridin-3-yl)-ethylamine with an aldehyde or ketone in the presence of a reducing agent to form a secondary or tertiary amine.[22][23][24][25][26]
Caption: General workflow for reductive amination.
Materials and Reagents:
-
2-(4-Methoxy-pyridin-3-yl)-ethylamine
-
Aldehyde or ketone of interest
-
Mild reducing agent (e.g., Sodium triacetoxyborohydride - NaBH(OAc)3, Sodium cyanoborohydride - NaBH3CN)
-
Anhydrous solvent (e.g., 1,2-Dichloroethane - DCE, Methanol - MeOH)
-
Acetic acid (optional, as a catalyst for imine formation)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a round-bottom flask, add 2-(4-Methoxy-pyridin-3-yl)-ethylamine (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq). Dissolve the components in anhydrous DCE.
-
Imine Formation (Optional Catalyst): A catalytic amount of acetic acid (e.g., 0.1 eq) can be added to facilitate the formation of the imine intermediate. Allow the mixture to stir at room temperature for 30-60 minutes.
-
Reduction: Add the mild reducing agent (e.g., NaBH(OAc)3, 1.2-1.5 eq) portion-wise to the stirred solution. Be cautious of any gas evolution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC or LC-MS. The reaction is typically complete within 1-24 hours.
-
Work-up: Once the reaction is complete, quench carefully with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., CH2Cl2).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Conclusion and Future Outlook
While direct experimental data for 2-(4-Methoxy-pyridin-3-yl)-ethylamine is limited, its structural features and the principles of bioisosterism strongly suggest its potential as a valuable building block in medicinal chemistry. Its synthesis is feasible through established methodologies, and its primary amine functionality provides a gateway to a wide range of chemical derivatives. The strategic incorporation of this scaffold in drug design programs could lead to the discovery of novel therapeutic agents with improved pharmacological properties. We encourage the research community to explore the synthesis and application of this promising, yet underutilized, building block.
References
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Application Notes and Protocols: Reductive Amination of 4-Methoxypyridin-3-yl Acetaldehyde
Abstract: This document provides a comprehensive guide to the reductive amination of 4-methoxypyridin-3-yl acetaldehyde, a key intermediate in pharmaceutical synthesis. We delve into the mechanistic underpinnings of this crucial transformation, offering detailed, field-tested protocols for its reaction with both primary and secondary amines. Emphasis is placed on experimental design, reagent selection, and troubleshooting to empower researchers in drug development and organic synthesis to achieve optimal outcomes.
Introduction: The Significance of the Pyridine Moiety
The pyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives forming the basis of numerous therapeutic agents. The specific substitution pattern of 4-methoxypyridin-3-yl acetaldehyde makes it a valuable building block for introducing a flexible ethyl-amino linkage at the 3-position of the pyridine ring, a common motif in biologically active molecules. Reductive amination stands out as a robust and widely adopted method for forging this C-N bond due to its operational simplicity, broad substrate scope, and high efficiency.[1][2] This one-pot reaction, which combines a carbonyl compound and an amine with a reducing agent, circumvents the challenges of over-alkylation often encountered in direct alkylation methods.[3]
The Mechanism of Reductive Amination
The reductive amination process proceeds through a two-step sequence within a single reaction vessel.[4] First, the amine nucleophilically attacks the carbonyl carbon of the aldehyde to form a hemiaminal intermediate. This is followed by the elimination of a water molecule to generate a protonated imine, or iminium ion. The reducing agent then selectively reduces the iminium ion to yield the final amine product.[5][6]
The reaction is typically performed under mildly acidic conditions (pH 4-6).[7][8] This is a critical parameter, as protonation of the carbonyl oxygen enhances its electrophilicity, facilitating the initial nucleophilic attack by the amine. However, excessively acidic conditions will protonate the amine, rendering it non-nucleophilic and halting the reaction.[7]
Figure 1: General mechanism of reductive amination.
Selecting the Right Reducing Agent
The choice of reducing agent is paramount for a successful reductive amination. The ideal reagent should selectively reduce the iminium ion intermediate much faster than the starting aldehyde.[9][10]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice for reductive aminations.[5][9][11] Its mild nature and steric bulk make it highly selective for the reduction of iminium ions over aldehydes or ketones.[9][10] It is particularly effective in a one-pot procedure where the aldehyde, amine, and reducing agent are all present from the start.[9] Dichloroethane (DCE) is a common solvent for reactions using NaBH(OAc)₃.[9][12]
-
Sodium Cyanoborohydride (NaBH₃CN): Another widely used reagent, NaBH₃CN is effective at a pH range of 6-8, where the rate of iminium ion reduction is significantly faster than that of carbonyl reduction.[8][10] However, a major drawback is its high toxicity and the potential to generate hydrogen cyanide gas, especially under acidic conditions.[13][14]
-
Sodium Borohydride (NaBH₄): While a powerful reducing agent, NaBH₄ can also readily reduce the starting aldehyde.[7][15] To circumvent this, a two-step, one-pot approach is often employed where the imine is allowed to form completely before the addition of NaBH₄.[15][16]
Experimental Protocols
The following protocols are designed as a starting point and may require optimization based on the specific amine used.
Protocol 1: Reductive Amination with a Primary Amine
This protocol details the reaction of 4-methoxypyridin-3-yl acetaldehyde with a generic primary amine using sodium triacetoxyborohydride.
Figure 2: Workflow for reductive amination with a primary amine.
Materials:
| Reagent/Solvent | Molar Equiv. | Notes |
| 4-Methoxypyridin-3-yl acetaldehyde | 1.0 | |
| Primary Amine | 1.0 - 1.2 | |
| Sodium Triacetoxyborohydride | 1.3 - 1.5 | [16] |
| 1,2-Dichloroethane (DCE) | - | Anhydrous |
Procedure:
-
To a stirred solution of 4-methoxypyridin-3-yl acetaldehyde (1.0 equiv) and the primary amine (1.0-1.2 equiv) in anhydrous 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (1.3-1.5 equiv) portion-wise at room temperature under a nitrogen atmosphere.[16]
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the layers and extract the aqueous layer with dichloromethane (DCM).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Reductive Amination with a Secondary Amine
The reaction with secondary amines follows a similar procedure, often benefiting from the addition of a catalytic amount of acetic acid to facilitate the formation of the iminium ion intermediate.[9]
Figure 3: Workflow for reductive amination with a secondary amine.
Materials:
| Reagent/Solvent | Molar Equiv. | Notes |
| 4-Methoxypyridin-3-yl acetaldehyde | 1.0 | |
| Secondary Amine | 1.0 - 1.2 | |
| Sodium Triacetoxyborohydride | 1.3 - 1.5 | [16] |
| Acetic Acid | 0.1 - 1.0 | Catalyst[9] |
| 1,2-Dichloroethane (DCE) | - | Anhydrous |
Procedure:
-
To a stirred solution of 4-methoxypyridin-3-yl acetaldehyde (1.0 equiv), the secondary amine (1.0-1.2 equiv), and acetic acid (0.1-1.0 equiv) in anhydrous 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (1.3-1.5 equiv) portion-wise at room temperature under a nitrogen atmosphere.[16]
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the layers and extract the aqueous layer with dichloromethane (DCM).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel. Cation-exchange chromatography can also be an effective purification method for amine products.[17]
Troubleshooting and Key Considerations
-
Low Yield: If the reaction is sluggish or yields are low, consider gently heating the reaction mixture (e.g., to 40-50 °C). For less reactive amines, particularly electron-poor or sterically hindered ones, the addition of a Lewis acid such as ZnCl₂ may be beneficial.[18]
-
Side Reactions: The primary side reaction is the reduction of the starting aldehyde to the corresponding alcohol. This is more likely to occur with less selective reducing agents like NaBH₄ or if the iminium ion formation is slow. Ensuring anhydrous conditions is crucial as water can hydrolyze the iminium ion back to the starting materials.
-
Purification: The basic nature of the amine products can sometimes lead to tailing on silica gel chromatography. This can often be mitigated by pre-treating the silica gel with a small amount of a suitable amine (e.g., triethylamine) or by using a gradient elution system containing a small percentage of a basic modifier like triethylamine or ammonium hydroxide.
Conclusion
Reductive amination is a powerful and versatile tool for the synthesis of substituted amines from 4-methoxypyridin-3-yl acetaldehyde. By carefully selecting the appropriate reducing agent and optimizing reaction conditions, researchers can efficiently generate a diverse array of pyridine-containing compounds for applications in drug discovery and development. The protocols and insights provided herein serve as a robust foundation for the successful implementation of this essential transformation.
References
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Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. [Link]
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Reductive Amination. (2024, March 28). Chemistry Steps. [Link]
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Sodium triacetoxyborohydride. Organic Chemistry Portal. [Link]
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
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Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ACS Symposium Series. [Link]
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Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]
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Grogan, G., & Slabu, I. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis, 8(11), 10857–10865. [Link]
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Reductive amination. Wikipedia. [Link]
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed. [Link]
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Reductive amination in case of secondary amines. (2019, July 25). Chemistry Stack Exchange. [Link]
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Tarasova, Y. R., & Galkin, K. I. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857–11911. [Link]
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The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. (2021). RSC Publishing. [Link]
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Sodium CyanoBoroHydride and Sodium BoroHydride. Interchim. [Link]
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Gagliano, O., D'Agostino, G., Cavaliere, C., Pierri, G., Petrucci, F., Laganà, A., & Gelfi, C. (2014). pH-regulated formation of side products in the reductive amination approach for differential labeling of peptides in relative quantitative experiments. Electrophoresis, 35(9), 1259–1267. [Link]
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A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023, January 29). MDPI. [Link]
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A one-pot parallel reductive amination of aldehydes with heteroaromatic amines. (2014, August 11). PubMed. [Link]
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Reductive Aminations by Imine Reductases: From Milligrams to Tons. (2022, April 6). ResearchGate. [Link]
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Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]
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Kim, H., Lee, J., & Kim, H. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry. [Link]
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Lee, K. B., Kim, J. H., & Lee, Y. C. (1991). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 193(1), 9–14. [Link]
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Reductive Amination. (2026, February 11). ACS GCI Pharmaceutical Roundtable. [Link]
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A facile, one-pot reductive alkylation of aromatic and heteroaromatic amines in aqueous micellar media: a chemoenzymatic approach. Organic & Biomolecular Chemistry. [Link]
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Aldehydes and Ketones to Amines. (2024, December 7). Chemistry Steps. [Link]
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One-pot amination of aldehydes and ketones over heterogeneous catalysts for production of secondary amines. (2021, September 1). Taylor & Francis. [Link]
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Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. Organic Chemistry Portal. [Link]
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Synthesis of primary amines by one-pot reductive amination of aldehydes. Der Pharma Chemica. [Link]
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Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of Chemical Sciences. [Link]
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Reductive Amination Reaction. (2011, July 14). OpenBU. [Link]
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A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Sciencemadness.org. [Link]
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Reductive Amination: A Remarkable Experiment for the Organic Laboratory. ResearchGate. [Link]
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Application Note: Optimized Solvent Selection and Extraction Protocol for 2-(4-Methoxy-pyridin-3-yl)-ethylamine
Executive Summary
The isolation of highly polar, basic diamines from aqueous media is a notorious bottleneck in pharmaceutical process development. This application note establishes a robust, self-validating liquid-liquid extraction (LLE) protocol for 2-(4-Methoxy-pyridin-3-yl)-ethylamine . By analyzing the molecule's pH-dependent ionization states and leveraging modern green chemistry principles, we demonstrate that 2-methyltetrahydrofuran (2-MeTHF) is the optimal solvent for this process, offering superior base stability, excellent phase separation, and an environmentally sustainable profile compared to traditional chlorinated solvents[1][2].
Chemical Context & Mechanistic Rationale
Ionization and pKa Considerations
2-(4-Methoxy-pyridin-3-yl)-ethylamine contains two distinct basic centers that dictate its solubility profile:
-
The Pyridine Nitrogen: The electron-donating methoxy group at the para-position (+M resonance effect) increases the electron density on the pyridine ring, raising its pKa to approximately 6.47[3][4].
-
The Primary Aliphatic Amine: The ethylamine side chain is highly basic, with a typical pKa ranging from 9.5 to 10.5.
Causality in pH Adjustment: At physiological or acidic pH, the molecule exists as a highly water-soluble di-cation. To successfully partition this polar molecule into an organic solvent, it must be completely neutralized to its free-base form. Because the highest pKa is ~10.5, the aqueous phase must be adjusted to at least one full pH unit above this value (pH > 11.5 ) to ensure >90% deprotonation.
Solvent Selection: The Case for 2-MeTHF
Historically, chemists have relied on dichloromethane (DCM) to extract polar amines because of its high dipole moment. However, DCM is highly toxic and flagged as a "Red" (hazardous) solvent by the ACS Green Chemistry Institute Pharmaceutical Roundtable[1].
When selecting a greener alternative for a high-pH extraction, several common solvents fail due to physicochemical incompatibilities:
-
Ethyl Acetate (EtOAc): While it is a common extraction solvent, esters undergo base-catalyzed hydrolysis (saponification) at pH > 11.5, consuming the base and contaminating the product with acetate salts.
-
Tetrahydrofuran (THF): Though stable to base and excellent at solvating polar molecules, THF is infinitely miscible with water, making biphasic separation impossible without extreme salting-out procedures[2].
The Solution: 2-Methyltetrahydrofuran (2-MeTHF) is a bio-based cyclic ether derived from agricultural waste[2]. It provides the high solvating power of THF but features limited water miscibility (approx. 4.1% at 20°C), enabling clean phase separations[2]. Crucially, it is completely stable under the strongly basic conditions required for this extraction[2].
Quantitative Solvent Comparison
| Solvent | Boiling Point (°C) | Density (g/mL) | Water Solubility (wt%) | Base Stability (pH > 11.5) | ACS Green Status | Extraction Suitability |
| Dichloromethane (DCM) | 40 | 1.32 | 2.0 | High | Red (Hazardous) | High, but highly toxic |
| Ethyl Acetate (EtOAc) | 77 | 0.90 | 8.3 | Low (Hydrolyzes) | Yellow (Problematic) | Poor (Degrades in base) |
| Tetrahydrofuran (THF) | 66 | 0.89 | Infinite | High | Yellow (Problematic) | Unsuitable (Miscible) |
| 2-MeTHF | 80 | 0.86 | 4.1 | High | Green (Recommended) | Optimal |
Process Visualization
Workflow for pH-driven liquid-liquid extraction of 2-(4-Methoxy-pyridin-3-yl)-ethylamine.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system, ensuring that the operator can confirm the success of each mechanistic step in real-time.
Phase 1: Preparation and Basification
-
Initial Solubilization: Dissolve the 2-(4-Methoxy-pyridin-3-yl)-ethylamine salt (e.g., dihydrochloride) in deionized water (approximately 10 mL per gram of substrate).
-
Thermal Control: Place the reaction vessel in an ice-water bath and allow it to cool to 0–5°C.
-
Causality: The neutralization of amine salts with strong base is highly exothermic. Cooling prevents thermal degradation of the product and mitigates the risk of solvent flash-boiling in subsequent steps.
-
-
pH Adjustment: While stirring continuously, slowly add 5M NaOH dropwise. Monitor the pH using a calibrated pH meter or high-range pH indicator strips. Continue addition until the aqueous phase reaches pH 11.5 – 12.0 .
-
Self-Validation Check: As the pH crosses 10.5, the solution will likely become cloudy, or an oily layer will begin to phase out. This visual cue confirms the successful conversion of the water-soluble salt into the lipophilic free base.
-
Phase 2: Biphasic Extraction
-
Solvent Addition: Add an equal volume (1:1 v/v relative to the aqueous phase) of 2-Methyltetrahydrofuran (2-MeTHF).
-
Mass Transfer: Stir or shake the biphasic mixture vigorously for 10–15 minutes.
-
Causality: Vigorous mixing maximizes the interfacial surface area. Because the free base is highly polar, it requires sufficient contact time to partition fully into the 2-MeTHF layer. Furthermore, the high ionic strength of the aqueous phase (from the added NaOH) exerts a "salting-out" effect, actively driving the organic product into the 2-MeTHF.
-
-
Phase Separation: Transfer the mixture to a separatory funnel and allow 5–10 minutes for the layers to fully resolve.
-
Self-Validation Check (The Drop Test): 2-MeTHF has a density of 0.86 g/mL, meaning it will form the top layer [2]. To definitively confirm layer identity, drop 1-2 drops of deionized water into the funnel. The drops will fall through the top organic layer and seamlessly merge with the bottom aqueous layer.
-
Phase 3: Isolation and Recovery
-
Aqueous Drain: Drain the bottom aqueous layer into a secondary flask.
-
Re-extraction: Return the aqueous layer to the separatory funnel and extract once more with a half-volume of fresh 2-MeTHF. Combine this organic extract with the first.
-
Washing: Wash the combined 2-MeTHF layers with a small volume of saturated aqueous NaCl (brine).
-
Causality: 2-MeTHF dissolves roughly 4.1% water at room temperature[2]. A brine wash alters the osmotic pressure, pulling dissolved water and trace inorganic impurities out of the organic phase.
-
-
Drying: Add anhydrous sodium sulfate (Na₂SO₄) to the organic phase. Swirl until the drying agent flows freely like sand (indicating all residual water has been absorbed). Filter off the solid.
-
Concentration: Evaporate the 2-MeTHF under reduced pressure using a rotary evaporator at 40°C.
-
Causality: The moderate boiling point of 2-MeTHF (80°C) allows for rapid, energy-efficient solvent removal without subjecting the amine to excessive thermal stress[2].
-
References
-
ACS GCI Pharmaceutical Roundtable Solvent Selection Guide Version 2.0 - American Chemical Society. Available at: [Link]
-
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Sources
Application Note: Optimized N-Alkylation Strategies for 2-(4-Methoxy-pyridin-3-yl)-ethylamine
Abstract The functionalization of heteroaryl ethylamines is a critical step in the synthesis of numerous pharmacophores, including kinase inhibitors and GPCR ligands. Specifically, 2-(4-Methoxy-pyridin-3-yl)-ethylamine (CAS 910405-51-5) presents unique reactivity challenges due to the presence of a primary aliphatic amine coupled with an electron-rich, coordinating methoxypyridine ring. This application note details robust, scalable protocols for the selective N-monoalkylation of this building block, emphasizing the mechanistic causality behind reagent selection to prevent over-alkylation and mitigate pyridine-mediated side reactions.
Mechanistic Rationale & Pathway Selection
When alkylating a primary amine, the fundamental challenge is the prevention of over-alkylation. The initial product (a secondary amine) is structurally more basic and often more nucleophilic than the starting primary amine, leading to the rapid formation of tertiary amines and quaternary ammonium salts [1]. For 2-(4-Methoxy-pyridin-3-yl)-ethylamine, the methoxypyridine moiety introduces additional basicity and the potential for transition-metal chelation, which can poison catalysts in advanced methodologies.
To achieve selective mono-alkylation, two primary pathways are viable:
-
Reductive Amination (Preferred): Condensation with an aldehyde or ketone followed by in situ reduction. This pathway inherently limits over-alkylation because the imine intermediate is selectively reduced, and the resulting secondary amine is sterically hindered from forming a second imine [2].
-
Direct
Alkylation: Reaction with an alkyl halide. This requires strict stoichiometric control, specific base selection (e.g., ), and temperature regulation to favor mono-alkylation [3].
Decision matrix for the N-alkylation of 2-(4-Methoxy-pyridin-3-yl)-ethylamine.
Protocol A: Reductive Amination (High Selectivity)
Reductive amination is the industry standard for synthesizing secondary amines from primary amines. For 2-(4-Methoxy-pyridin-3-yl)-ethylamine, Sodium Triacetoxyborohydride (
Causality of Reagent Choice: STAB is a mild reducing agent that exhibits high chemoselectivity for protonated iminium ions over unreacted aldehydes or ketones. Unlike Sodium Borohydride (
Step-by-Step Methodology:
-
Imine Formation: In an oven-dried round-bottom flask under an inert atmosphere (
or Ar), dissolve 2-(4-Methoxy-pyridin-3-yl)-ethylamine (1.0 equiv, e.g., 10 mmol) in anhydrous DCE (0.2 M). -
Carbonyl Addition: Add the target aldehyde or ketone (1.05 equiv). Stir at room temperature for 1–2 hours. Note: For sterically hindered ketones, the addition of a Lewis acid (e.g.,
, 1.2 equiv) or molecular sieves (4Å) is required to drive imine formation. -
Reduction: Cool the reaction mixture to 0 °C. Add
(1.5 equiv) portion-wise to control the mild exothermic reaction. -
Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor conversion via LC-MS or TLC (eluent: 10% MeOH in DCM with 1%
). -
Quench & Work-up: Quench the reaction by slowly adding saturated aqueous
. Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate in vacuo. -
Purification: Purify the crude residue via flash column chromatography (Silica gel, DCM/MeOH gradient) to yield the pure secondary amine.
Table 1: Optimization of Reductive Amination Conditions
| Reductant | Solvent | Additive | Temp (°C) | Conversion to Mono-alkylated Product (%) |
| MeOH | None | 0 to 25 | 45% (High alcohol byproduct) | |
| MeOH | AcOH (cat.) | 25 | 78% (Toxic HCN risk) | |
| DCE | None | 0 to 25 | >95% (Optimal) | |
| THF | 25 to 50 | 88% (Best for ketones) |
Protocol B: Direct Alkylation via Alkyl Halides
When the corresponding aldehyde/ketone is commercially unavailable or unstable, direct
Causality of Reagent Choice: To suppress over-alkylation, a competitive deprotonation/protonation strategy or the use of mild, bulky bases is employed. Cesium Carbonate (
Step-by-Step Methodology:
-
Preparation: Dissolve 2-(4-Methoxy-pyridin-3-yl)-ethylamine (1.0 equiv) in anhydrous DMF (0.1 M) in a round-bottom flask.
-
Base Addition: Add anhydrous
(1.5 equiv). Stir the suspension at room temperature for 15 minutes. -
Halide Addition: Cool the mixture to 0 °C. Dissolve the alkyl halide (0.95 equiv, limiting reagent to prevent over-alkylation) in a small volume of DMF and add it dropwise over 30 minutes using a syringe pump.
-
Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature. Stir for an additional 12–18 hours.
-
Work-up: Filter the suspension through a Celite pad to remove inorganic salts. Dilute the filtrate with Ethyl Acetate (EtOAc) and wash extensively with water (5 × 20 mL) to remove DMF, followed by a brine wash.
-
Purification: Dry the organic layer over
, concentrate, and purify via reverse-phase HPLC or silica gel chromatography.
Table 2: Base and Solvent Screening for Direct Mono-Alkylation
| Base (1.5 eq) | Solvent | Alkylating Agent | Temp (°C) | Mono/Di-alkylation Ratio |
| MeCN | Alkyl Bromide | 60 | 60:40 | |
| DCM | Alkyl Iodide | 25 | 50:50 | |
| DMF | Alkyl Bromide | 0 to 25 | 85:15 | |
| DIPEA | DMF | Alkyl Chloride | 80 | 70:30 |
Analytical Validation & Quality Control
Due to the presence of the methoxypyridine ring, analytical characterization requires careful attention to the chemical shifts of the ethylamine linker to validate a self-validating experimental system.
-
¹H NMR: Successful mono-alkylation is confirmed by the integration of the secondary amine proton (often a broad singlet exchanging with
) and the upfield shift of the adjacent methylene protons compared to the primary amine starting material. The methoxy group on the pyridine ring will consistently appear as a sharp singlet near 3.90 ppm. -
LC-MS: Electrospray ionization (ESI) in positive mode is highly effective. The target mono-alkylated mass
should be the dominant peak. The presence of indicates over-alkylation, necessitating tighter stoichiometric control or a switch to reductive amination.
References
-
Williams, J. M. J., et al. "C–N Bond Formation via Hydrogen Transfer." Synthetic Methods in Drug Discovery, Royal Society of Chemistry, 2016. Available at:[Link]
-
Singh, P., et al. "Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy." RSC Advances, 2014. Available at:[Link]
-
Chen, X., et al. "Selective Iridium-Catalyzed Reductive Amination Inside Living Cells." ACS Catalysis, 2023. Available at:[Link]
Application Note: Handling, Storage, and Characterization of Hygroscopic Pyridine Amine Salts
Executive Summary
In pharmaceutical development, forming salts with organic amines—such as pyridine and its derivatives—is a proven strategy to enhance the aqueous solubility and dissolution rate of poorly soluble acidic active pharmaceutical ingredients (APIs)[1]. However, the introduction of the pyridinium or amine moiety often significantly increases the hygroscopicity of the resulting solid form[1]. If not proactively managed, moisture uptake can lead to severe physical instability (e.g., caking, deliquescence) and chemical degradation (e.g., hydrolysis), which compromises the integrity of downstream formulations, reduces shelf life, and introduces critical errors into analytical assays.
This application note provides a comprehensive, self-validating framework for characterizing, handling, and storing highly hygroscopic pyridine amine salts.
Mechanistic Insights: Physisorption vs. Deliquescence
The interaction between a pyridine amine salt and atmospheric moisture is governed by the salt's crystal lattice energy and the availability of strong hydrogen-bonding sites on the pyridinium ring. Moisture uptake typically occurs via two distinct thermodynamic pathways:
-
Physisorption and Hydrate Formation : At lower relative humidities (RH), water molecules adsorb onto the crystal surface or incorporate into the lattice to form stoichiometric hydrates[2].
-
Deliquescence : This is a first-order phase transition from a solid to a solution. It occurs when the ambient RH exceeds the critical relative humidity (RH0) characteristic of the specific salt[3]. At the RH0, the solid salt continuously absorbs moisture until it completely dissolves, forming a saturated aqueous solution[3]. Because pyridine amine salts often exhibit highly depressed RH0 values, they are particularly susceptible to deliquescence under standard ambient conditions.
Quantitative Categorization of Hygroscopicity
To standardize handling protocols, the hygroscopic potential of a salt must be quantified. The European Pharmacopoeia (Ph. Eur.) provides a standardized classification based on the percentage of weight gained after 24 hours of exposure to 25°C and 80% RH[4].
Table 1: Pharmacopeial Hygroscopicity Categorization
| Hygroscopicity Category | Moisture Uptake (% w/w) at 25°C / 80% RH | Physical State Observation |
| Deliquescent | N/A (Forms a liquid) | Solid dissolves into a saturated solution |
| Very Hygroscopic | Significant clumping, paste-like consistency | |
| Hygroscopic | 2% | Caking, loss of flowability |
| Slightly Hygroscopic | 0.2% | Minor surface adsorption |
| Non-Hygroscopic | < 0.2% | Free-flowing powder |
Decision Workflow for Pyridine Amine Salts
The following logical workflow dictates the handling and storage requirements based on the initial characterization of the salt's critical relative humidity (RH0).
Decision matrix for handling pyridine amine salts based on critical relative humidity (RH0).
Protocol 1: Dynamic Vapor Sorption (DVS) Profiling
Purpose : To accurately determine the RH0 and moisture sorption kinetics of the pyridine amine salt.
Causality & Logic : Static desiccator methods (like the traditional Ph. Eur. test) only provide end-point data and fail to account for the initial moisture content of the material[4]. DVS provides real-time kinetic data and identifies hysteresis loops, which are critical for distinguishing between surface adsorption (physisorption) and bulk phase changes (hydrate formation or deliquescence)[2].
Step-by-Step Methodology :
-
System Calibration : Calibrate the DVS microbalance using a certified reference mass. Verify the RH sensors using saturated salt solutions (e.g., NaCl for 75% RH).
-
Sample Loading : Rapidly transfer 10–20 mg of the pyridine amine salt into the DVS sample pan.
-
Self-Validation Check: Perform this step in a controlled low-humidity environment (<10% RH) to prevent premature moisture uptake before the initial mass is recorded.
-
-
Pre-treatment (Drying Phase) : Equilibrate the sample at 40°C and 0% RH until the rate of mass change ( dm/dt ) is less than 0.002% per minute for at least 10 minutes[4].
-
Causality: This establishes a true "dry mass" baseline, essential for accurate percentage uptake calculations.
-
-
Sorption Cycle : Program the DVS to increase the RH from 0% to 90% in 10% increments at a constant 25°C. The system must only advance to the next RH step once dm/dt < 0.002%/min.
-
Desorption Cycle : Decrease the RH from 90% back to 0% in 10% increments.
-
Data Interpretation :
-
An exponential mass increase without reaching equilibrium indicates the RH0 has been surpassed (deliquescence).
-
A gap between the sorption and desorption curves (hysteresis) indicates bulk water entrapment or hydrate formation.
-
Protocol 2: Handling and Storage of Deliquescent Salts
Purpose : To prevent moisture-induced degradation and ensure accurate analytical weighing for downstream assays.
Causality & Logic : Pyridine amine salts with an RH0 < 50% will rapidly absorb water from standard laboratory air. This not only causes chemical instability but also introduces significant weighing errors during assay preparation, leading to sub-potent formulation batches.
Step-by-Step Methodology :
-
Environmental Isolation : All handling, milling, and weighing of salts categorized as "Very Hygroscopic" or "Deliquescent" must be performed inside a positive-pressure glovebox purged with dry nitrogen or argon (maintaining < 5% RH).
-
Weighing by Difference (Self-Validating Step) :
-
Place a capped, pre-tared volumetric flask into the glovebox.
-
Transfer the required mass of the salt into the flask and secure the cap tightly before removing it from the isolator.
-
Weigh the sealed flask on the analytical balance in the ambient lab. The true mass of the salt is the difference between the final sealed weight and the initial tared weight of the flask.
-
Causality: This prevents the salt from scavenging moisture from the ambient air during the stabilization time of the analytical balance.
-
-
Primary Packaging : Transfer bulk salt into a high-density polyethylene (HDPE) container. Secure the lid with Parafilm.
-
Secondary Packaging : Place the HDPE container inside a heat-sealable Aluminum-Aluminum (Alu-Alu) moisture barrier bag.
-
Desiccant Inclusion : Add a silica gel or molecular sieve desiccant pouch into the Alu-Alu bag.
-
Self-Validation Check: Use indicating silica gel (which changes color from blue to pink upon moisture saturation) to provide a visual confirmation that the micro-environment remained dry during storage.
-
-
Final Sealing and Storage : Heat-seal the Alu-Alu bag and store it in a temperature-controlled facility (typically 2°C to 8°C) to further reduce the absolute humidity and kinetic energy of any trapped water molecules.
References
-
Implications of Deliquescence in Food and Pharmaceutical Products Source: ntnu.no 3
-
Pharmaceutical Salts Optimization of Solubility or Even More? Source: americanpharmaceuticalreview.com 2
-
Amine salts of laquinimod - US8975279B2 Source: google.com (Patents) 1
-
Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach Source: asiapharmaceutics.info 4
Sources
Fragment-Based Lead Discovery: Exploiting 2-(4-Methoxy-pyridin-3-yl)-ethylamine as a Privileged Building Block
Executive Summary
Fragment-Based Drug Design (FBDD) has revolutionized the discovery of high-affinity lead compounds by screening low-molecular-weight chemical libraries to identify highly efficient, albeit weak, binders. These fragments are subsequently optimized through structure-guided "growing" or "linking" strategies.
The compound [1] (CAS: 910405-51-5) represents a privileged structural motif in FBDD. Combining an aromatic hydrogen-bond acceptor system with a flexible, highly nucleophilic alkylamine side chain, this fragment provides an ideal starting point for targeting kinase hinge regions, protease active sites, and protein-protein interaction (PPI) interfaces. This application note details the physicochemical rationale, screening methodologies, and synthetic protocols required to successfully deploy this fragment in a hit-to-lead campaign.
Physicochemical Profiling & "Rule of Three" Compliance
The success of a fragment relies heavily on its physicochemical properties. To ensure high ligand efficiency (LE) and aqueous solubility during high-concentration screening, fragments must adhere to the [2]. As defined by Congreve et al., ideal fragments possess a molecular weight ≤ 300 Da, ≤ 3 hydrogen bond donors (HBD), ≤ 3 hydrogen bond acceptors (HBA), and a cLogP ≤ 3[2].
As demonstrated in Table 1 , 2-(4-Methoxy-pyridin-3-yl)-ethylamine is a structurally pristine fragment that strictly complies with Ro3 parameters, leaving ample physicochemical "space" for subsequent fragment growing without violating Lipinski’s Rule of Five in the final drug candidate.
Table 1: Physicochemical Properties vs. Ro3 Thresholds
| Physicochemical Property | 2-(4-Methoxy-pyridin-3-yl)-ethylamine | "Rule of Three" Threshold |
| Molecular Weight | 152.19 Da | ≤ 300 Da |
| Heavy Atoms | 11 | ≤ 22 |
| H-Bond Donors (HBD) | 2 (Primary Amine) | ≤ 3 |
| H-Bond Acceptors (HBA) | 3 (Pyridine N, Methoxy O, Amine N) | ≤ 3 |
| Rotatable Bonds | 3 | ≤ 3 |
| Calculated LogP (cLogP) | ~0.8 | ≤ 3 |
Structural Rationale & Interaction Vectors
In FBDD, every atom must justify its presence. The selection of 2-(4-Methoxy-pyridin-3-yl)-ethylamine is driven by the specific causality of its functional groups:
-
The Pyridine Nitrogen (H-Bond Acceptor): Acts as a critical interaction vector for binding to backbone amides, such as those found in the hinge region of kinases. The electron-donating methoxy group at the para-position increases the basicity and hydrogen-bonding strength of this nitrogen.
-
The Methoxy Group (Steric/Hydrophobic Vector): Forces a specific conformational preference and acts as a small hydrophobic plug to occupy tightly constrained sub-pockets, displacing high-energy water molecules.
-
The Ethylamine Side Chain (Salt Bridge & Synthetic Handle): At physiological pH, the primary amine is protonated, enabling strong electrostatic interactions (salt bridges) with acidic residues (Asp/Glu). Crucially, this primary amine is a highly reactive nucleophile, serving as the primary synthetic vector for fragment growing via amide coupling or reductive amination.
Fig 1: Structural rationale and synthetic vectors for 2-(4-Methoxy-pyridin-3-yl)-ethylamine.
Experimental Workflow: From Primary Screen to Hit-to-Lead
The progression from a bare fragment to a potent lead requires a meticulously staged workflow. Because fragments bind weakly (typically
Fig 2: Standard FBDD workflow from library preparation to fragment growing.
Detailed Protocols
Protocol A: Primary Screening via Surface Plasmon Resonance (SPR)
[3] is the gold standard for primary fragment screening due to its label-free, real-time detection capabilities. However, because fragments are screened at high concentrations (e.g., 1 mM), the assay is highly susceptible to bulk refractive index changes caused by DMSO solvent mismatches. This protocol incorporates a self-validating DMSO calibration step to eliminate false positives.
Materials:
-
Target protein (biotinylated or amine-coupled).
-
SPR Biosensor (e.g., Biacore Series S Sensor Chip CM5 or SA).
-
Running Buffer: 1x PBS, 0.05% Tween-20, exactly 5.0% DMSO (v/v).
-
Fragment Library including 2-(4-Methoxy-pyridin-3-yl)-ethylamine.
Step-by-Step Procedure:
-
Protein Immobilization: Immobilize the target protein on the active channel (Fc2) to a density of 3000–5000 Resonance Units (RU) to ensure sufficient signal for a low-molecular-weight fragment. Leave Fc1 unmodified as a reference channel.
-
DMSO Solvent Correction (Critical Step): Prepare a solvent correction curve by injecting 8 buffer solutions with DMSO concentrations ranging from 4.5% to 5.5%.
-
Causality: DMSO has a massive refractive index. A 0.1% mismatch between the sample and running buffer can produce an artifactual signal larger than the actual fragment binding event. The SPR software uses this curve to subtract bulk solvent effects.
-
-
Positive Control Validation: Inject a known, well-characterized low-affinity binder to validate the surface activity and the sensitivity of the instrument.
-
Fragment Injection: Inject 2-(4-Methoxy-pyridin-3-yl)-ethylamine at a single concentration (e.g., 500 µM) at a flow rate of 30 µL/min for 60 seconds, followed by a 60-second dissociation phase.
-
Dose-Response Kinetics: For positive hits, perform a multi-cycle kinetic analysis using a 2-fold dilution series (from 2 mM down to 31.25 µM) to calculate the steady-state affinity (
).
Protocol B: Fragment Growing via Amide Coupling
Once validated via X-ray crystallography, the primary amine of the ethylamine side chain is utilized to "grow" the fragment into an adjacent binding pocket.
Materials:
-
2-(4-Methoxy-pyridin-3-yl)-ethylamine (Hit Fragment).
-
Selected Carboxylic Acid (Vector extension).
-
HATU (Coupling reagent).
-
DIPEA (Base).
-
Anhydrous DMF.
Step-by-Step Procedure:
-
Activation: In an oven-dried vial under nitrogen, dissolve the carboxylic acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes to form the active ester.
-
Causality: HATU is chosen over EDC/NHS for its superior efficiency in coupling sterically hindered or weakly nucleophilic systems, ensuring high yields for micro-scale parallel synthesis.
-
-
Coupling: Add 2-(4-Methoxy-pyridin-3-yl)-ethylamine (1.0 eq) to the reaction mixture. Stir at room temperature for 2–4 hours.
-
Self-Validation (Reaction Monitoring): Withdraw a 2 µL aliquot, dilute in 100 µL Methanol, and analyze via LC-MS. The disappearance of the fragment mass (m/z 153.1 [M+H]+) and the appearance of the product mass confirms reaction completion.
-
Purification: Quench with saturated aqueous
, extract with Ethyl Acetate, dry over , and purify via preparative reverse-phase HPLC to >95% purity before secondary biophysical testing.
Data Presentation: Binding Affinity Evolution
The success of fragment growing is tracked using Ligand Efficiency (LE) , defined as the binding free energy (
Table 2: Representative Hit-to-Lead Optimization Trajectory
| Compound Stage | Modification | Heavy Atoms | Ligand Efficiency (LE) | |
| Hit Fragment | 2-(4-Methoxy-pyridin-3-yl)-ethylamine | 11 | 450 µM | 0.41 kcal/mol/HA |
| Intermediate | + Benzoyl group (Amide linkage) | 19 | 15 µM | 0.35 kcal/mol/HA |
| Lead Compound | + Substituted bi-aryl system | 26 | 45 nM | 0.38 kcal/mol/HA |
Note:
References
-
Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003). "A 'rule of three' for fragment-based lead discovery?" Drug Discovery Today, 8(19), 876-877. Available at:[Link]
-
Congreve, M., Chessari, G., Tisi, D., & Woodhead, A. J. (2011). "Recent Developments in Fragment-Based Drug Discovery." ACS Medicinal Chemistry Letters, 2(1), 144-148. Available at:[Link]
Sources
Troubleshooting & Optimization
Improving yield of 2-(4-Methoxy-pyridin-3-yl)-ethylamine synthesis
Welcome to the Technical Support Center for the synthesis of 2-(4-Methoxy-pyridin-3-yl)-ethylamine .
This compound is a critical building block in drug discovery, typically synthesized via the reduction of 2-(4-methoxypyridin-3-yl)acetonitrile. However, the presence of the electron-deficient pyridine ring and the labile 4-methoxy group introduces specific chemoselectivity challenges, such as catalyst poisoning, dimerization, and O-demethylation.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and optimized protocols to maximize your primary amine yield.
I. Synthetic Workflow & Pitfall Analysis
Understanding the reaction pathways is the first step to troubleshooting. The reduction of nitriles is not a direct A-to-B conversion; it proceeds through highly reactive intermediates that dictate the final product profile.
Caption: Synthetic workflow of 2-(4-Methoxypyridin-3-yl)ethanamine highlighting key intermediates and pitfalls.
II. Troubleshooting & FAQs
Q1: My GC-MS shows a high percentage of a high-molecular-weight byproduct. Why am I getting secondary amines (dimers) during catalytic hydrogenation? A1: This is a classic issue in nitrile reduction. The reaction proceeds via a highly reactive imine intermediate. Once some of your target primary amine is formed, it acts as a nucleophile and attacks the unreacted imine, forming a hemiaminal that subsequently eliminates ammonia to form a secondary enamine, which is then reduced to a secondary amine dimer[1][2].
-
The Fix: Conduct the hydrogenation in a solvent saturated with anhydrous ammonia (NH₃)[3]. By Le Chatelier’s principle, a massive excess of NH₃ shifts the equilibrium of the condensation reaction backwards, suppressing the nucleophilic attack of the primary amine and forcing the imine to reduce directly to your target.
Q2: My hydrogenation stalls at 30% conversion. Is the pyridine ring poisoning the catalyst? A2: Yes. The basic nitrogen of the pyridine ring strongly coordinates to the active sites of noble metal catalysts like Palladium (Pd) or Platinum (Pt), effectively blocking hydrogen activation and halting the reaction.
-
The Fix: Switch from noble metals to a sponge-metal catalyst like Raney Nickel . Nickel is significantly less susceptible to basic nitrogen poisoning[3]. If you must use Pd/C, you must run the reaction under strictly acidic conditions (e.g., methanolic HCl) to protonate the pyridine nitrogen, thereby removing its ability to coordinate to the metal.
Q3: I am observing the loss of the 4-methoxy group (O-demethylation) in my final product. How can I prevent this? A3: The 4-methoxy group on an electron-deficient pyridine ring is highly susceptible to hydrogenolysis (cleavage of the C-O bond), especially over Pd/C catalysts at elevated temperatures or pressures[2].
-
The Fix: Avoid Palladium entirely for this substrate. Raney Nickel at moderate temperatures (<50 °C) will cleanly reduce the nitrile without cleaving the methoxy ether. Alternatively, use a stoichiometric hydride source like LiAlH₄, which cannot perform hydrogenolysis on aromatic ethers.
Q4: I switched to LiAlH₄ to avoid catalyst issues, but my yields are ruined by gelatinous emulsions during the aqueous workup. What is the standard fix?
A4: Unquenched aluminum salts form thick, unfilterable emulsions that trap your product. You must use the Fieser Workup (the
III. Mechanistic Deep-Dive: Suppressing Dimerization
To effectively optimize your yield, it is crucial to understand the causality behind the ammonia additive.
Caption: Mechanism of secondary amine formation and the suppressive role of excess ammonia.
IV. Quantitative Data: Catalyst & Condition Selection
The table below summarizes the expected outcomes when applying different reduction methodologies to 2-(4-methoxypyridin-3-yl)acetonitrile.
| Reduction Method | Conversion Rate | Primary Amine Selectivity | Demethylation Risk | Technical Notes |
| Raney Ni / NH₃ / H₂ | >98% | >95% | Low | Recommended. Industry standard for pyridine nitriles. Requires a pressure vessel (autoclave). |
| Pd/C / H₂ / HCl | Low-Med | Moderate | High | Catalyst poisoning is common. High risk of C-O bond cleavage. |
| LiAlH₄ / THF | >99% | >98% | None | Excellent for small scale (<10g). Highly exothermic; requires Fieser workup. |
| BH₃-THF | Moderate | High | None | Requires reflux. The stable amine-borane complex must be broken with strong acid during workup. |
V. Experimental Protocol: Optimized Raney Nickel Hydrogenation
This protocol utilizes Raney Nickel in methanolic ammonia to ensure high conversion while suppressing both dimerization and demethylation.
Reagents & Materials:
-
2-(4-methoxypyridin-3-yl)acetonitrile (1.0 eq, 10 mmol)
-
Raney Nickel (W-2 or W-4 active sponge metal, ~20% w/w relative to substrate)
-
7N Ammonia in Methanol (NH₃/MeOH)
-
Hydrogen gas (High purity)
Step-by-Step Methodology:
-
Catalyst Preparation: Carefully weigh the Raney Nickel slurry. Wash the catalyst three times with methanol to remove the storage water. Caution: Raney Ni is highly pyrophoric; never let it dry out.
-
Reaction Assembly: Transfer the washed Raney Ni to a high-pressure autoclave. Add a solution of 2-(4-methoxypyridin-3-yl)acetonitrile dissolved in 30 mL of 7N NH₃/MeOH.
-
Purging: Seal the autoclave. Purge the vessel three times with Nitrogen gas (pressurize to 50 psi, then vent) to remove oxygen, followed by three purges with Hydrogen gas.
-
Hydrogenation: Pressurize the vessel to 60 psi with H₂. Heat the reaction mixture to 40 °C with vigorous stirring (800+ rpm to overcome mass transfer limitations of the gas-liquid-solid interface).
-
Self-Validating Checkpoint: Monitor the hydrogen uptake via the mass flow controller or pressure gauge. The reaction is complete when hydrogen consumption plateaus (typically 4-6 hours). Do not proceed to workup until the pressure remains completely static for 30 minutes.
-
Workup: Cool the vessel to room temperature and carefully vent the hydrogen. Purge the vessel with Nitrogen. Filter the reaction mixture through a pad of Celite to remove the Raney Nickel. Keep the Celite pad wet and quench immediately with dilute acid.
-
Isolation: Concentrate the filtrate under reduced pressure to remove methanol and excess ammonia, yielding the crude 2-(4-methoxypyridin-3-yl)ethanamine. Purify via vacuum distillation or silica gel chromatography (DCM:MeOH:NH₄OH 90:9:1) if necessary.
VI. References
-
Nitrile reduction - Wikipedia. Wikipedia. URL: [Link]
-
Multi-Catalytic Route for the Synthesis of (S)-Tembamide. LeoPARD - Technische Universität Braunschweig. URL:[Link]
-
The palladium catalysed hydrogenation of multi-functional aromatic nitriles. University of Glasgow. URL: [Link]
-
Method for the production of primary amines by hydrogenating nitriles (CA2477085C). Google Patents. URL:
Sources
Technical Support Center: Purification of 2-(4-Methoxy-pyridin-3-yl)-ethylamine Crude Product
This technical guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for the purification of 2-(4-Methoxy-pyridin-3-yl)-ethylamine. This document offers a structured approach to identifying and removing common impurities, ensuring the final product meets the high-purity standards required for subsequent applications.
Understanding the Challenge: Common Impurities and Their Origins
The synthesis of 2-(4-Methoxy-pyridin-3-yl)-ethylamine can result in a crude product containing a variety of impurities. Understanding the potential origin of these impurities is the first step toward devising an effective purification strategy.
Table 1: Potential Impurities and Their Sources
| Impurity Type | Potential Source | Impact on Purification |
| Unreacted Starting Materials | Incomplete reaction | Can co-crystallize or have similar chromatographic behavior to the product. |
| Reaction Byproducts | Side reactions, over-alkylation, or rearrangement products | May have significantly different or similar polarities to the desired product. |
| Reagents and Catalysts | Carried over from the reaction workup | Can interfere with crystallization and may be difficult to remove by chromatography. |
| Solvent Residues | Incomplete removal of reaction or extraction solvents | Can affect the physical state of the product (e.g., causing it to be an oil) and interfere with subsequent steps. |
| Degradation Products | Instability of the product or intermediates under reaction or workup conditions | Often polar and can be challenging to separate from the polar product. |
The presence of these impurities can significantly impact the yield and purity of the final product, potentially leading to challenges in downstream applications, including pharmacological studies.[1][2][3][4]
Initial Assessment of the Crude Product
A preliminary analysis of the crude product is crucial for selecting the most appropriate purification method.
Frequently Asked Questions (FAQs): Initial Assessment
Q1: My crude product is a dark, viscous oil. What does this indicate and how should I proceed?
A: An oily or dark-colored crude product often suggests the presence of significant impurities, residual solvent, or degradation products. Before attempting a large-scale purification, it is advisable to perform a small-scale test to determine the best approach. Techniques like Thin Layer Chromatography (TLC) can provide a quick assessment of the number of components in your mixture.
Q2: What analytical techniques are recommended for initial purity assessment?
A:
-
Thin Layer Chromatography (TLC): An indispensable tool for quickly visualizing the number of components in your crude mixture. It helps in selecting an appropriate solvent system for column chromatography.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity and can help identify known impurities by comparing retention times with standards.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for identifying the presence of starting materials, byproducts, and residual solvents by analyzing characteristic peaks.
Purification Strategies: A Troubleshooting Guide
Based on the nature of the impurities identified, one or a combination of the following purification techniques can be employed.
Strategy 1: Acid-Base Extraction
This classical and highly effective technique leverages the basicity of the amine functional group to separate it from neutral and acidic impurities.[5][6][7][8]
Underlying Principle
The basic amine is protonated by an acid to form a water-soluble salt, which partitions into the aqueous phase. Neutral and acidic impurities remain in the organic phase. The amine can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.[5][7][9]
Step-by-Step Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1M HCl). Repeat the extraction 2-3 times. The protonated amine will move into the aqueous layer.
-
Combine Aqueous Layers: Combine all the acidic aqueous extracts.
-
Basification: Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH) until the pH is basic (pH > 10), which will deprotonate the ammonium salt and precipitate the free amine.
-
Back-Extraction: Extract the free amine back into an organic solvent (e.g., DCM) 2-3 times.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Troubleshooting Acid-Base Extraction
| Issue | Possible Cause | Solution |
| Emulsion formation during extraction | High concentration of impurities or vigorous shaking. | Add a small amount of brine (saturated NaCl solution) to break the emulsion. Allow the mixture to stand for a longer period. |
| Low recovery of the product | Incomplete extraction or product is partially soluble in the aqueous phase even in its free base form. | Perform additional extractions. Use a more non-polar organic solvent for the back-extraction. |
| Product precipitates as a solid during basification | The free amine has low solubility in the aqueous basic solution. | Add the organic extraction solvent before or during basification to dissolve the precipitating product. |
Strategy 2: Column Chromatography
For impurities that are chemically similar to the product, column chromatography is often the most effective purification method.[10]
Choosing the Right Conditions
The polarity of 2-(4-Methoxy-pyridin-3-yl)-ethylamine makes it challenging to purify on standard silica gel due to strong interactions.
dot graph TD { A[Crude Product Analysis] --> B{Impurity Polarity?}; B -->|Similar to Product| C[Column Chromatography]; B -->|Different (Neutral/Acidic)| D[Acid-Base Extraction]; C --> E{Silica Type?}; E --> F[Standard Silica + Amine Additive]; E --> G[Alumina (Basic or Neutral)]; E --> H[Reversed-Phase (C18)]; F --> I[Eluent: DCM/MeOH + Triethylamine]; G --> J[Eluent: Hexane/Ethyl Acetate or DCM/MeOH]; H --> K[Eluent: Water/Acetonitrile or Water/Methanol]; } caption { text: "Decision workflow for purification method selection." font-size: 12 }
FAQs: Column Chromatography
Q3: My amine product streaks badly on a standard silica gel TLC plate and column. How can I prevent this?
A: Streaking is a common issue with amines on silica gel due to the acidic nature of the silica, which leads to strong interactions with the basic amine.[11] To mitigate this, you can:
-
Add a competing base to the eluent: Incorporating a small amount of a volatile amine like triethylamine (0.1-1%) or ammonia in methanol to your mobile phase can neutralize the acidic sites on the silica, leading to better peak shapes.[11][12]
-
Use a different stationary phase: Basic or neutral alumina can be an excellent alternative to silica for purifying basic compounds.[10] Reversed-phase (C18) chromatography is also a viable option for polar amines.[13]
Q4: What is a good starting solvent system for column chromatography of this compound?
A: For normal-phase chromatography on silica or alumina, a good starting point is a mixture of a relatively nonpolar solvent and a polar solvent.
-
For silica (with added base): Start with a mixture of Dichloromethane (DCM) and Methanol (MeOH), for example, 98:2 DCM/MeOH with 0.5% triethylamine. The polarity can be gradually increased by increasing the proportion of methanol.
-
For alumina: A gradient of Hexane/Ethyl Acetate or DCM/MeOH can be effective.
-
For reversed-phase (C18): A gradient of water and acetonitrile or water and methanol is typically used.[13]
Strategy 3: Recrystallization
If the crude product is a solid or can be solidified, recrystallization can be a highly effective method for achieving high purity.[14][15]
The Principle of Recrystallization
Recrystallization relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities remain soluble at all temperatures or are insoluble at high temperatures.[16]
Step-by-Step Protocol: Recrystallization
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents to find one where it is sparingly soluble at room temperature but readily soluble when hot.[15][17]
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude product to completely dissolve it.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature to form well-defined crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Troubleshooting Recrystallization
| Issue | Possible Cause | Solution |
| "Oiling out" instead of crystallizing | The melting point of the compound is lower than the boiling point of the solvent. The solution is cooling too quickly. High impurity content. | Choose a lower-boiling point solvent. Allow the solution to cool more slowly. Pre-purify the crude product by another method (e.g., acid-base extraction) first.[18] |
| No crystals form upon cooling | The solution is not saturated. The compound is too soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration. Try a different solvent or a mixed-solvent system. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[15][16] |
| Poor recovery | Too much solvent was used. The compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled before filtration. |
Final Purity Confirmation
After purification, it is essential to confirm the purity of the final product using appropriate analytical techniques such as HPLC, NMR, and Mass Spectrometry to ensure it meets the required specifications for its intended use.
References
-
Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, March 22). Acid-Base Extraction Tutorial. Retrieved from [Link]
-
Reddit. (2023, January 7). Purification of strong polar and basic compounds. Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]
-
Chemical & Pharmaceutical Bulletin. (1992). Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
University of Richmond. (n.d.). Recrystallization. Retrieved from [Link]
-
Reddit. (2014, August 5). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? Retrieved from [Link]
- Google Patents. (n.d.). CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
-
Patsnap. (2021, November 19). Synthesis method of 2-isopropyl-3-amino-4-methylpyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. Retrieved from [Link]
- Google Patents. (n.d.). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
-
Pharmaceutical Technology. (2025, March 12). Evaluating Impurities in Drugs (Part II of III). Retrieved from [Link]
-
The Organic Chemistry Tutor. (2022, December 5). Recrystallization and Melting Point Analysis. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2011, January 7). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]
-
ResearchGate. (2018, August 23). Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. Retrieved from [Link]
-
MDPI. (2016, August 9). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Retrieved from [Link]
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. study.com [study.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. vernier.com [vernier.com]
- 9. youtube.com [youtube.com]
- 10. columbia.edu [columbia.edu]
- 11. biotage.com [biotage.com]
- 12. Chromatography [chem.rochester.edu]
- 13. teledyneisco.com [teledyneisco.com]
- 14. scs.illinois.edu [scs.illinois.edu]
- 15. Recrystallization | Organic Chemistry I Lab [blog.richmond.edu]
- 16. youtube.com [youtube.com]
- 17. reddit.com [reddit.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Catalytic Hydrogenation of Nitro-Pyridine Intermediates
Welcome to the technical support center for the catalytic hydrogenation of nitro-pyridine intermediates. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this critical transformation. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide in-depth, actionable insights into common challenges encountered during these experiments.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the catalytic hydrogenation of nitro-pyridine intermediates, offering explanations for the underlying causes and providing step-by-step solutions.
Issue 1: Incomplete or Stalled Reaction
Question: My hydrogenation of a nitro-pyridine substrate is very slow or has stopped completely before full conversion. What are the likely causes and how can I resolve this?
Answer: A stalled or incomplete reaction is a common issue that can often be attributed to catalyst deactivation or poisoning.[1]
Causality: The pyridine nitrogen, with its lone pair of electrons, can act as a Lewis base and strongly coordinate to the active metal sites of the catalyst (e.g., Pd, Pt, Rh).[2] This coordination blocks the sites necessary for hydrogen activation and substrate binding, effectively poisoning the catalyst.[2] Additionally, impurities in the starting materials or solvents, particularly sulfur-containing compounds, can irreversibly deactivate the catalyst even at very low concentrations.[1]
Troubleshooting Workflow:
Troubleshooting workflow for incomplete reactions.
Step-by-Step Protocol:
-
Purity Analysis:
-
Action: Analyze all starting materials and solvents for potential catalyst poisons. Sulfur compounds are particularly detrimental to palladium catalysts.[1]
-
Technique: Utilize techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to detect and quantify impurities.
-
-
Solvent and Reagent Purification:
-
Action: If impurities are suspected, purify the solvents and reagents.
-
Technique: Distillation of solvents and recrystallization of solid starting materials can remove non-volatile impurities. Passing liquid reagents through a plug of activated carbon can also be effective.[1]
-
-
Acidic Additives:
-
Action: To mitigate catalyst poisoning by the pyridine nitrogen, introduce a stoichiometric amount of a non-coordinating acid.[3]
-
Explanation: The acid protonates the pyridine nitrogen, forming a pyridinium salt. This prevents the nitrogen's lone pair from binding to and deactivating the catalyst.[3] Acetic acid is a common choice.[1][3]
-
-
Increase Catalyst Loading:
-
Action: As a straightforward approach, increasing the catalyst loading can sometimes compensate for partial deactivation.[3] However, this is often a less cost-effective solution.
-
Issue 2: Poor Selectivity - Unwanted Ring Hydrogenation
Question: I am observing the reduction of the pyridine ring in addition to the desired nitro group reduction. How can I improve the selectivity of my reaction?
Answer: Achieving chemoselectivity between the nitro group and the pyridine ring is a frequent challenge. The choice of catalyst, solvent, and reaction conditions plays a crucial role.
Causality: While the nitro group is generally more readily reduced than the aromatic pyridine ring, harsh reaction conditions (high temperature and pressure) or highly active catalysts (like Rhodium) can promote the hydrogenation of the pyridine ring.[3]
Strategies for Enhancing Selectivity:
| Strategy | Description | Recommended Conditions |
| Catalyst Selection | Palladium on carbon (Pd/C) is often the catalyst of choice for selective nitro group reduction in the presence of a pyridine ring.[3][4] | 5-10% Pd/C |
| Milder Conditions | Lowering the hydrogen pressure and reaction temperature can significantly favor the reduction of the more reactive nitro group.[3] | 1-10 atm H₂, Room Temperature to 50°C |
| Solvent Choice | The solvent can influence the reaction rate and selectivity.[5][6] Protic solvents like ethanol or methanol are commonly used. | Methanol, Ethanol |
| Alternative Reducing Agents | If catalytic hydrogenation proves unselective, consider alternative chemical reducing agents.[3] | Iron in acetic acid, Tin(II) chloride, Sodium sulfide[3][4] |
Experimental Protocol for Selective Nitro Group Reduction:
-
Setup: In a suitable pressure vessel, add the nitro-pyridine substrate and 5-10 mol% of 10% Pd/C.
-
Solvent: Add a suitable solvent such as methanol or ethanol.
-
Purge: Seal the vessel and purge several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen, followed by purging with hydrogen gas.[7]
-
Reaction: Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or by monitoring hydrogen uptake.[8]
-
Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The used catalyst can be pyrophoric and should be kept wet.[9][10]
Issue 3: Formation of Azo or Azoxy Byproducts
Question: My reaction is producing significant amounts of azo or azoxy-coupled byproducts instead of the desired amine. What causes this and how can it be prevented?
Answer: The formation of azo and azoxy compounds arises from the condensation of partially reduced nitro-pyridine intermediates.
Causality: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates. These intermediates can react with each other or with the starting nitro-pyridine to form azoxy and subsequently azo compounds.[11] Insufficient hydrogen availability on the catalyst surface can lead to the accumulation of these reactive intermediates.[12]
Troubleshooting Diagram:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions - American Chemical Society [acs.digitellinc.com]
- 7. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 8. mdpi.com [mdpi.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Transition metal-free hydrogenative coupling of nitroarenes mediated with dihydropyridine: chemoselective formation of aromatic azoxy, azo, hydrazine and phenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bot Verification [rasayanjournal.co.in]
Technical Support Center: Stability Management for 2-(4-Methoxy-pyridin-3-yl)-ethylamine
Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Prevention of Oxidative Degradation in Free Base Pyridyl-Ethylamines Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Introduction: The Stability Paradox
You are working with the free base form of 2-(4-Methoxy-pyridin-3-yl)-ethylamine. Unlike its hydrochloride salt counterparts, the free base is thermodynamically unstable in aerobic conditions.
The molecule features a primary amine (
-
Oxidative Deamination: The primary amine is susceptible to radical abstraction by atmospheric oxygen.
-
Carbamate Formation: While not strictly "oxidation," the free base avidly absorbs atmospheric
, forming solid carbamates that users often mistake for oxidative decomposition. -
N-Oxidation: The electron-donating methoxy group increases the electron density on the pyridine nitrogen, making it a secondary target for oxidation.
Module 1: The Mechanism of Failure
To prevent oxidation, you must understand the pathway. The degradation is not instantaneous; it follows a cascade initiated by the lone pair on the nitrogen atom.
The Oxidation Cascade (Visualized)
The following diagram illustrates the degradation pathway from the pristine free base to the colored impurities (imines and aldehydes) you are likely observing.
Figure 1: The oxidative deamination pathway. The transition from Free Base to Imine is responsible for the characteristic yellowing of the sample.
Comparative Stability Data
| Property | Free Base (Current) | Dihydrochloride Salt (Recommended) |
| Physical State | Viscous oil or low-melting solid | Crystalline Solid |
| Air Stability | Poor (Oxidizes/Absorbs | Excellent (Stable for years) |
| Storage Req. | Inert Gas (Ar/ | Desiccator, RT or 4°C |
| Main Impurity | Imines (Yellow), Carbamates (White crust) | None (if kept dry) |
Module 2: Storage & Handling Protocols (The Gold Standard)
If you must use the free base (e.g., for direct nucleophilic substitution or ligation), you cannot rely on standard capping methods. You must utilize Schlenk Line techniques or a Glovebox .[1]
Protocol A: Inert Atmosphere Transfer
Objective: Transfer the reagent without a single second of air exposure.
-
Preparation: Dry all glassware in an oven (
) for at least 2 hours. Assemble while hot and evacuate under vacuum, then backfill with Argon. -
The "Schlenk" Cycle:
-
Connect the storage flask to a Schlenk line (double manifold).
-
Cycle: Vacuum (2 min)
Argon (1 min). Repeat 3 times.
-
-
Liquids/Oils: Use a gas-tight syringe or cannula transfer. Never pour.
-
Solids: If the free base has solidified, use a "solids addition funnel" under positive Argon pressure.
Protocol B: The "Rescue" Solvent System
Do not store the free base "neat" (pure form) if it is an oil, as the surface area promotes oxidation.
-
Recommendation: Dissolve in Anhydrous, Degassed Toluene or Dichloromethane (DCM) .
-
Why? These solvents do not hold oxygen as avidly as ethers (THF) or alcohols, and they allow for easy evaporation later. Store this solution at
over activated 4Å molecular sieves.
Workflow Visualization
Figure 2: Decision matrix for handling air-sensitive free bases based on physical state.
Module 3: Troubleshooting & FAQs
Q1: My sample turned from colorless to yellow/brown. Is it ruined?
-
Diagnosis: This indicates partial oxidation (imine formation).
-
Solution: If the color is light yellow, the purity is likely still >95%. You can use it for robust reactions. If it is dark brown, you must repurify.
-
Action: Perform a rapid filtration through a short plug of basic alumina (not acidic silica, which will protonate the pyridine) using DCM as the eluent.
Q2: There is a white crust forming on the rim of the bottle.
-
Diagnosis: This is likely not oxidation . It is the reaction of the amine with atmospheric
to form a carbamate salt. -
Solution: This crust is insoluble in organic solvents. Filter your solution; the filtrate (liquid) usually contains the intact free base.
Q3: Can I use antioxidants like BHT?
-
Analysis: BHT is effective for radical scavenging but can interfere with downstream coupling reactions involving amines.
-
Recommendation: Avoid additives. Rely on exclusion (Argon/Nitrogen) rather than scavenging .
Q4: What is the absolute best way to store this for >6 months?
-
Answer: Do not store it as a free base. Convert it to the salt (see Module 4).
Module 4: The Permanent Fix (Salt Formation)
If you do not need the free lone pair immediately, convert the sample to the Dihydrochloride (2HCl) or Tosylate (TsOH) salt. Salts are crystalline lattices that exclude oxygen and prevent the lone pair from reacting.
Protocol: HCl Salt Formation
-
Dissolve the free base in anhydrous Diethyl Ether or Dioxane .
-
Cool to
in an ice bath. -
Dropwise add 4M HCl in Dioxane (anhydrous).
-
A white precipitate will form immediately.
-
Filter under Argon (or rapidly in air if the salt is not hygroscopic).
-
Wash with cold ether and dry under high vacuum.
Result: The resulting solid is stable at room temperature on the benchtop for years.
References
-
Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents (Technical Bulletin AL-134). Merck KGaA. Link
-
Fisher Scientific. (2021). Air-Sensitive Chemistry: Practical and Safety Considerations. Thermo Fisher Scientific.[2] Link
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
-
Reich, H. J. (2017). Winnebago Aerospace: Handling Air-Sensitive Reagents. University of Wisconsin-Madison. Link
Sources
Technical Support Center: Purification of Pyridine Amines by Column Chromatography
Welcome to the Technical Support Center for the purification of pyridine amines by column chromatography. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific principles to empower you to tackle your purification challenges effectively.
Troubleshooting Guide
This section addresses specific issues you may encounter during the column chromatography of pyridine amines, offering explanations and actionable solutions.
Issue 1: Pronounced Peak Tailing
Q: Why are the chromatographic peaks for my pyridine amines showing significant tailing?
A: Peak tailing is a frequent challenge when purifying basic compounds like pyridine amines on standard silica gel. The primary cause is the strong interaction between the basic nitrogen atom of the pyridine ring and the acidic residual silanol groups (Si-OH) on the surface of the silica stationary phase.[1][2] This interaction leads to a secondary retention mechanism, causing the analyte to elute slowly from these active sites, resulting in a broadened, asymmetrical peak.[1][2] Other contributing factors can include column overload, where too much sample is injected, or physical issues like dead volumes in your system.[1]
Q: How can I eliminate or significantly reduce peak tailing for my pyridine amine compounds?
A: A systematic approach that addresses the interaction with silanol groups is necessary. Here are several effective strategies:
-
Mobile Phase Modification:
-
Addition of a Competing Base: Introducing a small amount of a competing base, such as triethylamine (TEA) or pyridine, into your mobile phase can neutralize the acidic silanol groups.[3] These additives will preferentially interact with the active sites on the silica, effectively shielding your pyridine amine from these undesirable interactions.[1] A typical concentration is 0.1-1% (v/v) in the mobile phase.
-
pH Adjustment: For reverse-phase chromatography, adjusting the pH of the mobile phase can suppress the ionization of the silanol groups. Lowering the pH to around 2.5-3.0 protonates the silanol groups, minimizing their interaction with the basic pyridine analyte.[1]
-
-
Choice of Stationary Phase:
-
End-Capped Silica: Modern, high-purity "Type B" silica columns that are end-capped are designed to have a minimal number of residual silanol groups, which significantly reduces peak tailing for basic compounds.[1][2]
-
Amine-Functionalized Silica: Using a stationary phase that is functionalized with amine groups can provide a more inert surface for the purification of basic compounds, often eliminating the need for mobile phase additives.[3][4][5]
-
Alumina (Basic or Neutral): As an alternative to silica, basic or neutral alumina can be an excellent choice for the purification of basic compounds, as it lacks the acidic silanol groups that cause tailing.
-
Experimental Protocol: Method for Reducing Peak Tailing in Normal-Phase Chromatography
-
Prepare the Mobile Phase with a Competing Base:
-
Choose a suitable solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) based on the polarity of your pyridine amine.
-
To this solvent system, add 0.5% (v/v) triethylamine (TEA). For example, for 100 mL of mobile phase, add 0.5 mL of TEA.
-
Thoroughly mix the mobile phase.
-
-
Equilibrate the Column:
-
Before loading your sample, flush the column with at least 5-10 column volumes of the TEA-containing mobile phase. This ensures that the silanol groups on the stationary phase are fully neutralized.
-
-
Load the Sample and Elute:
-
Dissolve your sample in a minimal amount of the mobile phase.
-
Load the sample onto the column and begin the elution with the TEA-containing mobile phase.
-
Collect fractions and analyze them by TLC or another appropriate method.
-
Visualization: Mitigating Peak Tailing
Caption: Interaction of basic pyridine with acidic silanol sites and mitigation strategies.
Issue 2: Low Recovery of the Purified Pyridine Amine
Q: I'm experiencing low recovery of my pyridine amine after column chromatography. What are the likely causes?
A: Low recovery can be attributed to several factors, often related to the chemical properties of your specific pyridine amine and its interaction with the stationary phase.[1]
-
Irreversible Adsorption: Highly basic pyridine amines can bind very strongly, and sometimes irreversibly, to the acidic sites on silica gel.[3]
-
On-Column Degradation: The acidic nature of silica gel can catalyze the degradation of sensitive pyridine amines.[1]
-
Sample Volatility: Some pyridine amines, especially those with low molecular weights, can be volatile and may be lost during solvent evaporation after purification.
Q: How can I improve the recovery of my pyridine amine?
A: To improve recovery, you need to diagnose the cause and implement the appropriate solution.
-
Assess Compound Stability on Silica: A simple 2D TLC experiment can help determine if your compound is degrading on the silica.
-
Use a More Inert Stationary Phase: If degradation is observed, switch to a less acidic stationary phase like end-capped silica, amine-functionalized silica, or alumina.[4][5]
-
Mobile Phase Additives: As with peak tailing, adding a competing base like triethylamine can reduce strong adsorption and improve recovery.[3]
-
Careful Post-Column Processing: When removing the solvent after purification, use a rotary evaporator at a reduced temperature and pressure to minimize the loss of volatile compounds.
Experimental Protocol: 2D TLC for Assessing Compound Stability
-
Spot the Sample: On a square TLC plate, spot your crude sample in the bottom-left corner.
-
First Development: Develop the plate in a suitable solvent system.
-
Dry and Rotate: Remove the plate from the developing chamber and dry it completely. Rotate the plate 90 degrees counter-clockwise.
-
Second Development: Develop the plate again in the same solvent system.
-
Analyze the Chromatogram: If your compound is stable, it will appear as a single spot on the diagonal. Any spots that appear off the diagonal are indicative of degradation products formed upon interaction with the silica.
Issue 3: Poor Separation of Pyridine Amine from Impurities
Q: My target pyridine amine is co-eluting with an impurity. How can I improve the separation?
A: Improving resolution requires optimizing the selectivity and/or efficiency of your chromatographic system.
-
Optimize the Mobile Phase:
-
Solvent Strength: Systematically vary the ratio of your polar and non-polar solvents to find the optimal elution strength that provides the best separation.
-
Solvent Selectivity: If changing the solvent ratio is ineffective, try a different solvent system altogether. For example, if you are using hexane/ethyl acetate, consider switching to dichloromethane/methanol. Different solvents interact with your compounds in unique ways, which can alter the elution order and improve separation.
-
-
Change the Stationary Phase: If mobile phase optimization is insufficient, a different stationary phase may be necessary.
Visualization: Troubleshooting Poor Resolution
Caption: A logical workflow for systematically improving chromatographic resolution.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying pyridine amines?
For general-purpose purification of pyridine amines, an amine-functionalized silica is often an excellent first choice.[5] It provides a less acidic surface, which minimizes peak tailing and on-column degradation without the need for mobile phase additives.[4][5] However, the optimal stationary phase depends on the specific properties of your compound and impurities.
| Stationary Phase | Advantages | Disadvantages | Best For |
| Silica Gel | Inexpensive, widely available | Acidic surface can cause peak tailing and degradation of basic compounds.[3] | Less basic pyridine amines, or when used with mobile phase additives. |
| End-Capped Silica | Reduced silanol activity, better peak shape for basic compounds than standard silica.[1][2] | More expensive than standard silica. | General purification of basic compounds. |
| Amine-Functionalized Silica | Provides an inert surface for basic compounds, often no additives needed.[4][5] | Can have different selectivity compared to silica. | Highly basic or sensitive pyridine amines. |
| Alumina (Basic/Neutral) | No acidic silanol groups, good for basic compounds. | Can have strong retention, may not be suitable for all compounds. | Basic compounds that show poor recovery or degradation on silica. |
Q2: How does the pKa of my pyridine amine affect the purification method?
The pKa of a pyridine amine is a measure of the acidity of its conjugate acid. Most simple pyridine amines have pKa values in the range of 5 to 6.[6] This basicity is the primary reason for the strong interaction with acidic silica. Understanding the pKa is crucial for method development in reverse-phase chromatography. A general rule of thumb is to work at a mobile phase pH that is at least 2 pH units away from the pKa of your compound to ensure it is in a single ionic state (either fully protonated or fully deprotonated).[7]
| Compound | Approximate pKa |
| Pyridine | 5.23[6] |
| 2-Methylpyridine | 6.20[6] |
| 3-Methylpyridine | 5.52[6] |
| 4-Methylpyridine | 6.08[6] |
| 2-Aminopyridine | 6.86 |
| 3-Aminopyridine | 5.98 |
| 4-Aminopyridine | 9.17 |
Note: pKa values can vary slightly depending on the measurement conditions.
Q3: Can I use a salt form of my pyridine amine (e.g., a hydrochloride salt) directly for chromatography?
Injecting a salt form of your pyridine amine can lead to broad or split peaks, especially if the counter-ion in your sample (e.g., chloride) is different from the ions in your mobile phase.[8] This can cause on-column ion exchange, leading to poor chromatography.[8]
Solutions:
-
Neutralize the Salt: Before loading, consider a liquid-liquid extraction to convert the salt back to the free base.
-
Match the Counter-Ion: If possible, use a mobile phase that contains the same counter-ion as your sample salt.[8]
-
High Salt Concentration in Mobile Phase: Using a high concentration of a salt (e.g., ammonium acetate) in the mobile phase can sometimes overcome these effects.[8]
Q4: What are some MS-compatible mobile phase additives for the purification of pyridine amines?
When your detection method is mass spectrometry (MS), it is crucial to use volatile mobile phase additives that will not interfere with ionization.
| Additive | Typical Concentration | Purpose |
| Formic Acid | 0.1% (v/v) | Adjusts mobile phase to an acidic pH to improve peak shape for basic compounds in reverse-phase.[1] |
| Acetic Acid | 0.1% (v/v) | Similar to formic acid, but less acidic. |
| Ammonium Acetate | 10-20 mM | Acts as a buffer and can improve peak shape. |
| Ammonium Formate | 10-20 mM | Similar to ammonium acetate. |
Note: Avoid using non-volatile buffers like phosphate buffers if your fractions will be analyzed by MS.
References
- ThermoFisher. (n.d.). Simultaneous Determination of Aromatic Amines and Pyridines in Soil.
- Benchchem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
- Bickler, B. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?.
- Chromatography Forum. (2015, July 20). Method for pyridine amine derivative.
- Dolan, J. W. (2020, November 12). What's Happening to My Column?. LCGC International.
- Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography.
- PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography.
- SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column.
- Google Patents. (n.d.). CN104447523A - Method for synthesizing aminopyridine with pyridine base mixture as well as separation and purification method of aminopyridine.
- de Zeeuw, J. (n.d.). Peak Tailing in GC Trace Analysis.
- Benchchem. (2025). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
- Alfa Chemistry. (n.d.). pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.
- ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?.
- University of Tartu. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents (and some in water as well).
- ResearchGate. (n.d.). Synthesis of stationary phases containing pyridine, phenol, aniline and morpholine via click chemistry and their characterizatio.
- Organic Syntheses. (2021, June 10). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide.
- Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase.
- ResearchGate. (n.d.). Predicted pKa values for the secondary and tertiary amines shown in....
- PMC. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. biotage.com [biotage.com]
- 4. teledyneisco.com [teledyneisco.com]
- 5. biotage.com [biotage.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Method for pyridine amine derivative - Chromatography Forum [chromforum.org]
Technical Support Center: Recrystallization of 2-(4-Methoxy-pyridin-3-yl)-ethylamine HCl
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying heteroaromatic amine hydrochlorides. This resource provides researchers and drug development professionals with validated methodologies, mechanistic insights, and troubleshooting protocols for isolating high-purity 2-(4-Methoxy-pyridin-3-yl)-ethylamine HCl.
Mechanistic Overview & Causality
Purifying 2-(4-Methoxy-pyridin-3-yl)-ethylamine HCl requires a precise understanding of its molecular architecture. The compound features a highly polar hydrochloride salt paired with a heteroaromatic pyridine ring and an electron-donating methoxy group.
-
The Heteroaromatic Challenge: Pyridine rings and their annulated derivatives notoriously disrupt crystal packing compared to their non-heteroaromatic counterparts, often leading to amorphous solids or oils rather than clean crystals ()[1].
-
Solubility Dynamics: As an amine hydrochloride, the target molecule forms a strong ionic lattice. It is highly soluble in polar, protic solvents (like water or hot alcohols) but completely insoluble in non-polar organic solvents (like toluene or hexanes) ()[2].
-
Thermodynamic Strategy: Crystallization depends primarily on solubility relationships; solubility increases markedly with temperature, allowing us to create a supersaturated solution upon cooling (). To force the pyridine derivative into a crystalline lattice, we must employ a dual-solvent (solvent/anti-solvent) system .
Solvent Selection Matrix
Selecting the correct solvent gradient is the most critical variable in this workflow. The table below summarizes the quantitative data and mechanistic suitability of common recrystallization solvents for this specific compound.
| Solvent System | Role | Polarity Index | Boiling Point (°C) | Mechanistic Suitability & Causality |
| Isopropanol (IPA) | Primary | 3.9 | 82.0 | Optimal. Dissolves polar HCl salts at reflux; provides a steep solubility curve upon cooling. |
| Absolute Ethanol | Primary | 5.2 | 78.4 | Good. Higher baseline solubility than IPA; requires careful anti-solvent titration to induce crystallization ()[3]. |
| Diethyl Ether | Anti-Solvent | 2.8 | 34.6 | Excellent. Rapidly decreases the solvent's dielectric constant, forcing ionic lattice formation. |
| Ethyl Acetate | Anti-Solvent | 4.4 | 77.1 | Favorable. Lower volatility than ether reduces the risk of premature precipitation at the solvent interface. |
| Water | Primary | 10.2 | 100.0 | Poor. Amine salts are excessively soluble; recovery is thermodynamically tedious and promotes compound degradation. |
Validated Recrystallization Protocol: Dual-Solvent Method
This protocol utilizes Isopropanol (IPA) as the primary solvent and Diethyl Ether as the anti-solvent. Every step is designed as a self-validating system to ensure process control.
Step 1: Primary Dissolution
-
Place the crude 2-(4-Methoxy-pyridin-3-yl)-ethylamine HCl in a dry Erlenmeyer flask equipped with a magnetic stir bar.
-
Add boiling Isopropanol (IPA) dropwise while maintaining the flask on a hot plate at 85°C.
-
Causality: Use the absolute minimum volume required to achieve a homogeneous solution. Excess solvent will drastically reduce your final yield.
Step 2: Hot Filtration (Self-Validation Check)
-
Quickly pass the boiling solution through a pre-warmed fluted filter paper into a clean, heated flask.
-
Causality: This removes insoluble polymerized byproducts or dust that can act as false nucleation sites, which would otherwise trap impurities inside the growing crystal lattice.
Step 3: Controlled Nucleation & Anti-Solvent Titration
-
Remove the flask from the heat source and allow it to cool slowly to room temperature (approx. 22°C).
-
Once at room temperature, begin adding Diethyl Ether dropwise with gentle swirling.
-
Self-Validation Check: Stop adding ether the moment a faint, persistent cloudiness appears that takes >3 seconds to clear upon swirling. This visual cue confirms you have reached the metastable zone.
Step 4: Crystal Maturation & Isolation
-
Place the flask in an ice-water bath (0°C) for 1–2 hours to maximize thermodynamic yield.
-
Isolate the crystals via vacuum filtration using a Büchner funnel.
-
Wash the filter cake immediately with 2–3 mL of ice-cold Diethyl Ether to displace any residual IPA containing dissolved impurities.
-
Transfer the solid to a vacuum desiccator containing a drying agent (e.g.,
) for 12 hours.
Process Visualization
Workflow for dual-solvent recrystallization of pyridine-ethylamine hydrochloride salts.
Troubleshooting Guides & FAQs
Q: Why is my product "oiling out" (forming a biphasic liquid) instead of crystallizing? A: Oiling out occurs when the compound's melting point is lower than the temperature at which it saturates the solvent. The methoxy group and the pyridine ring introduce rotational flexibility that hinders crystal lattice formation. Correction Protocol: Reheat the biphasic mixture until it becomes homogeneous. Allow it to cool much more slowly (e.g., insulate the flask with cotton). If oiling persists, switch your anti-solvent from Diethyl Ether to Ethyl Acetate to provide a gentler polarity gradient. You may also need to introduce a seed crystal to bypass the nucleation energy barrier.
Q: My isolated crystals turn into a sticky paste on the filter paper. What happened? A: Amine hydrochlorides are notoriously hygroscopic. As the cold wash solvent evaporates under the vacuum, the endothermic cooling condenses moisture from the ambient air, which immediately dissolves the highly polar crystal lattice. Correction Protocol: Do not pull air through the filter cake for more than 30 seconds. Break the vacuum while the cake is slightly damp with ether, blanket the funnel with dry nitrogen gas, and immediately transfer the solid to a vacuum desiccator.
Q: How do I verify if I have the mono-HCl or bis-HCl salt?
A: 2-(4-Methoxy-pyridin-3-yl)-ethylamine possesses two basic centers. The aliphatic primary amine is significantly more basic (
Q: The yield after filtration is extremely low (<20%). Where is my compound? A: The compound is likely still dissolved in the mother liquor due to using too much primary solvent (IPA) during Step 1. Correction Protocol: Transfer the mother liquor to a rotary evaporator and remove 70% of the solvent volume. Repeat the cooling and anti-solvent addition steps to force a second crop of crystals.
References
-
University of Rochester. "Purification: How To - Chemistry." Not Voodoo X. Available at:[Link]
-
Organic Syntheses. "Methylamine Hydrochloride." Organic Syntheses Procedure. Available at: [Link]
-
University of Calgary. "Recrystallisation." Chemistry Laboratory Manual. Available at:[Link]
-
Erowid. "Recrystallization and Acid/Base Extraction (A/B) FAQ." Chemistry Archive. Available at:[Link]
Sources
Technical Support Center: Minimizing Polymerization During 4-Methoxypyridine Derivative Synthesis
Welcome to the technical support center for synthetic methodologies involving 4-methoxypyridine derivatives. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with unintended polymerization, a common and often costly side reaction. While 4-methoxypyridine itself is stable, its functionalization into derivatives, particularly those containing vinyl groups or other polymerizable moieties, introduces a significant risk of spontaneous polymerization. This can lead to decreased yields, complex purification challenges, and even complete reaction failure.
This document provides a structured approach to understanding, preventing, and troubleshooting these issues. We will delve into the fundamental mechanisms of polymerization, outline proactive strategies for reaction design and setup, and provide direct answers to common problems encountered in the lab.
Section 1: The Root Cause: Understanding Free-Radical Polymerization
The most frequent culprit behind the unwanted solidification or "gunking out" of reactions involving derivatives like 4-vinylpyridine is spontaneous free-radical polymerization.[1] This chain reaction is notoriously difficult to stop once it begins and is typically initiated by trace amounts of free radicals generated by heat, light, or oxygen.
The process unfolds in three key stages:
-
Initiation: A free radical (R•) is generated from an initiator, which can be an impurity (like a peroxide) or an external energy source. This radical attacks the double bond of a monomer (e.g., a vinylpyridine derivative), creating a new, larger radical.
-
Propagation: The newly formed monomer radical attacks another monomer molecule, extending the chain. This process repeats rapidly, often thousands of times, to form a long polymer chain.
-
Termination: The reaction stops when two growing radical chains combine or disproportionate, or when they react with a radical scavenger, also known as an inhibitor.
Chemical inhibitors, such as hydroquinone, function by acting as highly efficient radical scavengers, terminating the chain reaction before a significant polymer can form.
Caption: Mechanism of free-radical polymerization and inhibitor intervention.
Section 2: Troubleshooting Guide
This section addresses specific issues in a practical question-and-answer format.
Q: My reaction mixture turned into a solid, viscous mass. What happened and can I salvage it?
A: This is a classic sign of runaway polymerization. The reaction has likely been triggered by an excess of free radicals, leading to the formation of high molecular weight polymers that are insoluble in your reaction solvent.
-
Causality: The most common triggers are:
-
Oxygen Exposure: Inadequate degassing or a leak in your inert atmosphere setup can introduce oxygen, which can form peroxides that act as initiators, especially upon heating.[1]
-
Excessive Heat: Higher temperatures significantly accelerate the rate of both initiation and propagation.[2] Hot spots in the reaction flask can be particularly problematic.
-
Contaminated Reagents: Trace metal impurities or peroxides in solvents or reagents can initiate polymerization.
-
-
Solution & Prevention:
-
Salvage: Unfortunately, salvaging the desired product from a solidified polymer mass is rarely feasible. The focus should be on preventing recurrence.
-
Next Steps:
-
Verify Inert Atmosphere: Ensure your nitrogen or argon setup is flawless. Use degassing techniques like freeze-pump-thaw cycles for at least three cycles or sparging with inert gas for 30-60 minutes before heating.[1]
-
Reduce Temperature: Evaluate if the reaction can be performed at a lower temperature, even if it requires a longer reaction time. For exothermic reactions like Grignard additions, ensure efficient cooling and slow, controlled addition of reagents.[3]
-
Purify Monomers: If using a vinyl-containing starting material, ensure it is freshly purified to remove any pre-existing polymers and the manufacturer's inhibitor (see protocol below). Distillation under reduced pressure is a standard method.[1][4]
-
-
Q: My yield is very low, and my NMR/LC-MS shows a broad, unresolved "hump" at the baseline. How do I address this?
A: This analytical signature points to the formation of oligomers—short-chain polymers. While not a complete solidification, this side reaction is consuming your starting material and complicating purification.
-
Causality: This issue stems from the same root causes as runaway polymerization but on a smaller scale. It suggests that while conditions are not catastrophic, a persistent, low level of radical initiation is occurring throughout the reaction.
-
Solution & Prevention: This is an optimization problem. Implement the following checks:
-
Monomer Purity: Was the inhibitor fully removed from your vinyl starting material? Residual inhibitor can sometimes interfere with desired reactions, but its complete absence without stringent oxygen control makes the monomer extremely sensitive.
-
Solvent Purity: Use freshly distilled, anhydrous, or high-purity solvents. Ethers, for example, are notorious for forming explosive peroxides over time, which are potent radical initiators.
-
Consider a Scavenger: If compatible with your reaction chemistry, you can add a small amount of a radical scavenger like Butylated Hydroxytoluene (BHT) or a hindered phenol to the reaction mixture. This is only advisable if your desired reaction does not proceed via a radical mechanism.
-
Q: I'm performing a Grignard reaction on a 4-methoxypyridine derivative containing a vinyl group, but I'm getting a dark, tarry substance and low yields.
A: This is a multi-faceted problem. Grignard reagents are highly reactive bases and nucleophiles, while vinylpyridines are prone to polymerization.[5][6] The tarry substance is almost certainly a polymer.
-
Causality:
-
Polymerization: The strongly basic Grignard reagent can deprotonate trace water or other protic impurities, which can initiate polymerization. The reaction itself can also be highly exothermic, creating localized heating that triggers polymerization.
-
Side Reactions: Grignard reagents can potentially react with the pyridine ring itself.
-
-
Solution & Prevention:
-
Strict Anhydrous Conditions: Use flame-dried glassware, anhydrous solvents, and ensure all reagents are free of water. An inert atmosphere is non-negotiable.[3]
-
Low Temperature: Perform the reaction at a low temperature (e.g., -78 °C to 0 °C).[7] This tempers the reactivity of the Grignard reagent and drastically reduces the rate of polymerization.
-
Reverse Addition: Consider adding the Grignard reagent slowly to the solution of the pyridine derivative (reverse addition). This keeps the concentration of the highly reactive Grignard reagent low at all times, minimizing side reactions.
-
Protecting Groups: If the primary issue is reaction with the pyridine nitrogen, consider forming the N-oxide derivative first, performing the reaction, and then reducing the N-oxide in a subsequent step.[8][9]
-
Section 3: Proactive Strategies & Experimental Protocols
Success lies in prevention. The following workflow and protocols are designed to establish a robust experimental setup that minimizes the risk of polymerization from the outset.
Caption: Proactive workflow for minimizing polymerization in sensitive syntheses.
Protocol 1: Inhibitor Removal from 4-Vinylpyridine via Alumina Column
This method is preferred for smaller scales as it avoids heating the monomer.[10]
-
Prepare the Column: Pack a glass chromatography column with activated basic alumina (particle size 20-60 mesh is effective). The amount should be roughly 10-20 times the weight of the inhibitor present in the monomer (commercial 4-vinylpyridine typically contains 100 ppm hydroquinone).[10]
-
Elution: Pre-wet the column with a small amount of anhydrous solvent (e.g., dichloromethane) and then allow it to drain.
-
Load Monomer: Carefully add the 4-vinylpyridine to the top of the column.
-
Collect: Allow the monomer to percolate through the alumina bed under gravity or with gentle positive pressure from an inert gas. Collect the purified, inhibitor-free monomer in a flask that has been pre-purged with argon or nitrogen.
-
Use Immediately: The purified monomer is now highly susceptible to polymerization and should be used immediately. Do not store it.
Protocol 2: Setting Up a Reaction Under Inert Atmosphere
This is a critical procedure for both preventing polymerization and for handling air-sensitive reagents like Grignards.[3]
-
Glassware Preparation: Ensure all glassware (flask, condenser, dropping funnel, etc.) is completely dry, either by oven-drying overnight (>100 °C) or by flame-drying under high vacuum immediately before use.
-
Assembly: Quickly assemble the glassware while it is still hot, using a light coat of vacuum grease on all joints.
-
Purging: Connect the assembled apparatus to a Schlenk line or a dual manifold providing an inert gas (argon or nitrogen) and a vacuum.
-
Evacuate & Refill: Carefully evacuate the air from the entire system using the vacuum. Once a good vacuum is achieved, switch to backfill the system with the inert gas. Repeat this "evacuate-and-fill" cycle at least three times to ensure all atmospheric oxygen and moisture have been removed.
-
Positive Pressure: After the final backfill, leave the system under a slight positive pressure of the inert gas (a bubbler is used to monitor this).
-
Reagent Addition: Add anhydrous solvents and liquid reagents via a cannula or a gas-tight syringe through a rubber septum. Add solid reagents under a strong counter-flow of the inert gas.
Section 4: Frequently Asked Questions (FAQs)
Q1: What are the best practices for storing polymerizable pyridine derivatives like 4-vinylpyridine?
A: Always store these monomers according to the manufacturer's recommendations. This typically involves refrigeration (2-8 °C) or freezing (-20 °C), protection from light by using an amber bottle, and ensuring the inhibitor is present.[11] The headspace of the bottle should ideally be filled with an inert gas.
Q2: Should I always remove the polymerization inhibitor before my reaction?
A: Not necessarily. It depends entirely on your specific synthesis.
-
Yes, remove it for reactions where the inhibitor could interfere, such as controlled radical polymerizations (e.g., ATRP, RAFT) or reactions involving catalysts that could be poisoned by phenols.[12]
-
No, consider leaving it for many standard organic transformations where the vinyl group is just a spectator. The presence of the inhibitor provides a valuable safety margin against accidental polymerization. If you are unsure, a small-scale test reaction is recommended.
Q3: What are the most common inhibitors and how do they differ?
A: The most common inhibitors for vinyl monomers are phenolic compounds that act as radical scavengers.
| Inhibitor | Structure | Key Features |
| Hydroquinone (HQ) | Phenolic | Standard, effective inhibitor. Typically present at ~100 ppm.[13] |
| 4-tert-Butylcatechol (TBC) | Phenolic | Very effective inhibitor, sometimes used for highly sensitive monomers.[10][11] |
| Phenothiazine | Heterocyclic | Often used for high-temperature distillations or processes. |
Q4: Is it true that oxygen can sometimes inhibit polymerization?
A: This is a common misconception that can lead to dangerous outcomes. While molecular oxygen (a diradical) can react with and terminate growing polymer chains, it can also react with monomers and solvents to form hydroperoxides. These hydroperoxides are unstable and can decompose upon heating to become potent polymerization initiators. Therefore, relying on air as an inhibitor is unreliable and unsafe. The most robust and reproducible method for preventing unwanted polymerization is to rigorously exclude oxygen by working under an inert atmosphere.[1]
References
- The Polymerization of 4-Vinylpyridine: An In-depth Technical Guide. Benchchem.
- Controlled radical polymerization of 4‐vinylpyridine. Research Solutions Pages.
- Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. MDPI.
- Rational Selection of Initiating/Catalytic Systems for the Copper-Mediated Atom Transfer Radical Polymerization of Basic Monomers in Protic Media:
- Controlled radical polymerization of 4-vinylpyridine. Semantic Scholar.
- 2-Vinylpyridine. Wikipedia.
- Free radical polymerization process and polymers obtained thereby.
- Temperature-responsive properties of poly(4-vinylpyridine) coatings: influence of temperature on the wettability, morphology, and protein adsorption.
- Inhibitor removal
- 4-Methoxypyridine N-oxide synthesis. ChemicalBook.
- SPONTANEOUS POLYMERIZATION OF 4-VINYLPYRIDINE MONOMER ON MICRON-SIZED MICA PL
- 4-Vinylpyridine hydroquinone 100ppm inhibitor, 95. Sigma-Aldrich.
- Synthesis process of pyridine-N-oxide.
- 4-Methoxypyridine N-Oxide. Benchchem.
- POLYMERIZATION INHIBITOR FOR N-VINYL PYRROLIDONE MONOMER AND USE THEREOF.
- 4-Vinylpyridine, 95%, stabilized. Thermo Scientific Chemicals.
- 4‐Methoxypyridine N‐oxide.
- Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions.
- pH-Responsive Aqueous Bubbles Stabilized With Polymer Particles Carrying Poly(4-vinylpyridine) Colloidal Stabilizer. PMC.
- Buy 4-Vinylpyridine | 100-43-6. Smolecule.
- The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI.
- Solvent and Substituent Effects on the Conversion of 4-methoxypyridines to N-Methyl-4-pyridones.
- 4-Methoxypyridine. ExSyn Corp.
- A Comparative Analysis of Synthetic Pathways to 4-Chlorophenyl-2-pyridinylmethanol. Benchchem.
- The Synthesis of 4-Chlorophenyl-2-pyridinylmethanol: A Technical Guide. Benchchem.
- A Comparative Performance Analysis of Polymers
- 4-Vinylpyridine (stabilized with HQ). TCI Chemicals.
- 4-Methoxypyridine synthesis. ChemicalBook.
- A novel high temperature vinylpyridine-based phthalonitrile polymer with a low melting point and good mechanical properties. RSC Publishing.
- Kinetic Modeling of the Synthesis of Poly(4-vinylpyridine) Macro-Reversible Addition-Fragmentation Chain Transfer Agents for the Preparation of Block Copolymers.
- 4-Methoxypyridine N-oxide. Chem-Impex.
- Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Deriv
- Grignard reagent. Wikipedia.
- 4-Methoxypyridine N-oxide: An electron-rich ligand that can simultaneously bridge three silver atoms.
- Synthetic method of 4-(chloromethyl)pyridine hydrochloride.
- Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. PMC.
- 4-Methoxypyridine 97. Sigma-Aldrich.
- A new protocol for nucleophilic amin
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Grignard reagent - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 4-Methoxypyridine N-Oxide|CAS 1122-96-9|Supplier [benchchem.com]
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- 10. US2826581A - Inhibitor removal from vinyl pyridines - Google Patents [patents.google.com]
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- 13. 4-Vinylpyridine, 95%, stabilized 100 mL | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
Validation & Comparative
Analytical Guide: Structural Elucidation of 2-(4-Methoxy-pyridin-3-yl)-ethylamine by 1H NMR
Topic: 1H NMR Spectrum Analysis of 2-(4-Methoxy-pyridin-3-yl)-ethylamine Content Type: Technical Comparison & Analysis Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Researchers
Executive Summary & Application Context
In medicinal chemistry, the 2-(4-Methoxy-pyridin-3-yl)-ethylamine scaffold serves as a critical pharmacophore, often functioning as a bioisostere for histamine or as a linker in kinase inhibitors. Its structural integrity is paramount; however, synthetic routes (such as the reduction of 3-cyanopyridines or nitrostyrenes) frequently yield regioisomeric byproducts (e.g., 2,3- or 4,3-isomers) that Mass Spectrometry (MS) cannot distinguish.
This guide provides a comparative analysis of the 1H NMR performance of this molecule, focusing on regioisomer differentiation and solvent-dependent resolution . Unlike standard spectral lists, this document details the causality of signal patterns to validate structural identity.
Comparative Analysis: Analytical Performance
A. Solvent Selection: CDCl₃ vs. DMSO-d₆
The choice of solvent fundamentally alters the "performance" of the NMR analysis, particularly regarding the ethylamine side chain and exchangeable protons.
| Feature | Chloroform-d (CDCl₃) | DMSO-d₆ | Recommendation |
| Amine (-NH₂) | Poor. Often invisible or extremely broad due to rapid exchange. | Excellent. Appears as a distinct broad singlet (or triplet if dry) at ~1.5–3.0 ppm. | Use DMSO-d₆ for full proton accounting. |
| Resolution | High. Sharp lines for non-exchangeable protons. | Moderate. Viscosity broadens lines slightly; residual water (~3.33 ppm) can obscure the methoxy signal. | Use CDCl₃ for coupling constant ( |
| Chemical Shifts | Standard reference frame. | Significant deshielding of polar protons (amine/aromatic) due to H-bonding. | Be aware of |
B. Regioisomer Discrimination (The "Fingerprint" Test)
The primary challenge is distinguishing the target 3,4-substituted system from potential 2,4- or 2,5- isomers. 1H NMR outperforms LC-MS here by providing connectivity data.
-
Target (3,4-subst): Expect one singlet (H2) and two doublets (H5, H6) with vicinal coupling (
Hz). -
Isomer (4,6-subst): Expect two singlets (H2, H5) due to lack of vicinal neighbors.
-
Isomer (2,3-subst): Expect a complex dd or m pattern for H4/H5/H6.
Predicted Spectral Data & Assignment Logic
Note: Values are representative of 300-500 MHz instruments at 298 K.
Zone 1: The Pyridine Core (Aromatic Region)
The nitrogen atom deshields adjacent protons (H2, H6), while the methoxy group at C4 shields the adjacent H5 via the mesomeric (+M) effect.
| Position | Multiplicity | Structural Logic | ||
| H-2 | 8.20 – 8.35 | Singlet (s) | - | Isolated between N and C3-alkyl chain. Most deshielded. |
| H-6 | 8.10 – 8.25 | Doublet (d) | 5.5 | Adjacent to N; couples vicinally to H5. |
| H-5 | 6.90 – 7.05 | Doublet (d) | 5.5 | Ortho to Methoxy group (shielding effect). Couples to H6. |
Zone 2: The Side Chains (Aliphatic Region)
The ethylamine chain exhibits a characteristic
| Position | Multiplicity | Integration | Assignment | |
| -OCH₃ | 3.80 – 3.90 | Singlet (s) | 3H | Strong singlet, characteristic of 4-OMe pyridines. |
| 2.75 – 2.85 | Triplet (t) | 2H | Adjacent to Amine (deshielded by N). | |
| 2.60 – 2.70 | Triplet (t) | 2H | Adjacent to Pyridine ring. | |
| -NH₂ | 1.50 – 2.50 | Broad (br s) | 2H | Highly variable; chemical shift depends on concentration/water. |
Experimental Protocol: Self-Validating Workflow
To ensure high-fidelity data, follow this protocol designed to minimize water suppression issues in DMSO.
Step 1: Sample Preparation[1][2]
-
Mass: Weigh 5–10 mg of the amine.
-
Solvent: Add 0.6 mL DMSO-d₆ (99.9% D) .
-
Critical Step: If the -NH₂ peak is crucial, add activated 3Å molecular sieves to the NMR tube 1 hour prior to acquisition to remove residual H₂O, which exchanges with the amine.
-
-
Homogenization: Vortex for 30 seconds. Ensure no suspension remains.
Step 2: Acquisition Parameters (400 MHz equivalent)[1]
-
Pulse Sequence: zg30 (standard proton).
-
Relaxation Delay (D1): Set to 2.0 s (ensure full relaxation of the isolated H2 singlet).
-
Scans (NS): 16 (sufficient for >5 mg); increase to 64 for <2 mg.
-
Spectral Width: -2 to 14 ppm.
Step 3: Processing & Validation
-
Phasing: Manual phasing is required for the broad -NH₂ peak.
-
Integration: Calibrate the OMe singlet to 3.00.
-
Validation Check:
-
Does the aromatic region integrate to exactly 3 protons? (If 4, you have impurity).
-
Is the coupling constant
between 5.0–6.0 Hz? (Confirms pyridine ring integrity).
-
Visualization: Structural Verification Logic
The following diagram illustrates the decision tree for validating the regioisomer and solvent choice.
Caption: Logic flow for distinguishing the target 3,4-substituted pyridine from potential synthetic isomers using 1H NMR.
References
-
BenchChem. (2025).[1][2][3] Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3. Retrieved from
-
Abraham, R. J., et al. (2006).[4] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry, 44(5), 491-509.[4]
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (General Pyridine Shift References).
-
Oxford Instruments. (2024).[5] Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
A Comparative Guide to the Mass Spectrometry Fragmentation of Methoxy-Pyridine Ethylamines
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxy-pyridine ethylamines represent a significant class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals and research chemicals. Their biological activity is profoundly influenced by the substitution pattern on the pyridine ring, making the unambiguous identification of positional isomers a critical challenge in drug discovery, forensic science, and quality control. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS/MS), stands as a premier analytical technique for this purpose.[1][2] The ability to interpret the fragmentation patterns generated by these instruments is paramount for structural elucidation and isomer differentiation.
This guide provides an in-depth comparison of the mass spectral fragmentation behaviors of methoxy-pyridine ethylamine positional isomers. We will explore the core fragmentation mechanisms under both Electron Ionization (EI) and Electrospray Ionization (ESI), explain the causal factors behind key fragmentation pathways, and present standardized protocols to ensure data integrity. Our focus is on empowering the researcher to move beyond simple library matching and to confidently identify and differentiate these crucial molecules.
Core Fragmentation Mechanisms: A Predictive Framework
The fragmentation of methoxy-pyridine ethylamines is not random; it is governed by fundamental principles of ion stability. The molecule's structure offers several predictable cleavage points: the ethylamine sidechain, the methoxy group, and the pyridine ring itself.
The Dominance of α-Cleavage in the Ethylamine Side Chain
For aliphatic amines, the most favorable and often dominant fragmentation pathway is the cleavage of the carbon-carbon bond alpha to the nitrogen atom.[3][4] This is due to the exceptional stability of the resulting nitrogen-containing cation, where the positive charge is stabilized by resonance with the nitrogen's lone pair of electrons.
In a methoxy-pyridine ethylamine, this results in the cleavage of the bond between the CH2 group attached to the ring and the CH2 group of the ethylamine moiety. This cleavage leads to the formation of a highly stable iminium ion, which is frequently observed as the base peak in the EI spectrum. For a generic N-ethylamine, this fragment appears at m/z 30 ([CH2NH2]+).
Benzylic-type Cleavage: Scission at the Ring
The bond connecting the ethylamine side chain to the pyridine ring is analogous to a benzylic position. Cleavage at this bond is also a highly favored process, leading to the formation of a resonance-stabilized pyridinylmethyl cation (a picolyl-type cation) or charge retention on the ethylamine fragment. The stability of the pyridinylmethyl cation is influenced by the position of the electron-donating methoxy group.
Influence of the Methoxy Group and Pyridine Ring
The methoxy group and the pyridine ring introduce additional, highly diagnostic fragmentation pathways:
-
Loss of a Methyl Radical (•CH3): The molecular ion can lose a methyl radical from the methoxy group, resulting in an [M-15]+ ion.
-
Loss of Formaldehyde (CH2O): A rearrangement can lead to the elimination of a neutral formaldehyde molecule from the methoxy group, yielding an [M-30]+• ion.
-
Pyridine Ring Fission: Aromatic heterocyclic rings like pyridine can undergo characteristic fragmentation by losing small, stable neutral molecules. The most common loss from a pyridine ring is a molecule of hydrogen cyanide (HCN), leading to an [M-27]+ fragment.[5]
Comparative Fragmentation Patterns of Positional Isomers
The true power of mass spectrometry lies in its ability to distinguish between positional isomers. While isomers will have the same molecular weight, the relative abundances of their fragment ions will differ based on the stability of the ions and the neutral losses. The position of the methoxy group relative to the ethylamine substituent dictates the electronic environment of the pyridine ring and influences which fragmentation pathways are favored.
Let's consider three representative isomers:
-
Isomer A: 2-Methoxy-4-(2-aminoethyl)pyridine
-
Isomer B: 3-Methoxy-4-(2-aminoethyl)pyridine
-
Isomer C: 4-Methoxy-2-(2-aminoethyl)pyridine
The following table summarizes the key predicted fragments under 70 eV Electron Ionization (EI) conditions.
| Fragment Ion (m/z) | Proposed Structure/Origin | Isomer A (2-OCH3) | Isomer B (3-OCH3) | Isomer C (4-OCH3) | Rationale for Intensity Differences |
| 152 | [M]+• (Molecular Ion) | Moderate | Moderate | Moderate | The molecular ion is generally observable for these compounds. |
| 122 | [M - CH2NH2]+ | High | High | Very High | Benzylic-type Cleavage. The resulting 4-methoxy-2-picolyl cation (Isomer C) is particularly stable due to direct resonance stabilization from the para-methoxy group. |
| 121 | [M - •CH2NH2]+ | Low | Low | Moderate | Loss of the aminoethyl radical. |
| 107 | [M - CH2NH2 - CH3]+ | Moderate | Moderate | High | Subsequent loss of a methyl radical from the m/z 122 ion. |
| 94 | [M - CH2NH2 - CO]+ | Low | Low | Moderate | Loss of CO from the methoxy-picolyl cation. |
| 78 | [C5H4N]+ | Low | Low | Low | Pyridinium cation, indicating extensive fragmentation. |
| 30 | [CH2NH2]+ | Base Peak | Base Peak | Base Peak | α-Cleavage. This is the most stable small fragment and is consistently the base peak across all isomers. |
Note: Relative intensities (Low, Moderate, High, Base Peak) are predictive and serve for comparative purposes. Actual abundances may vary with instrument conditions.
Visualizing Fragmentation: The Case of 4-Methoxy-2-(2-aminoethyl)pyridine
The fragmentation cascade can be visualized to better understand the relationships between ions. The following diagram, generated using DOT language, illustrates the primary EI fragmentation pathways for Isomer C, which is predicted to have the most stable benzylic cleavage product.
Caption: General workflow for the analysis of methoxy-pyridine ethylamines.
Conclusion
The mass spectral fragmentation of methoxy-pyridine ethylamines is a predictable process governed by the stability of key fragment ions. The dominant pathways involve α-cleavage of the ethylamine sidechain to produce the base peak at m/z 30, and a competing benzylic-type cleavage whose efficiency is modulated by the position of the methoxy substituent. By carefully analyzing the relative abundances of the molecular ion and the fragments resulting from benzylic cleavage and subsequent neutral losses, researchers can confidently distinguish between positional isomers. The standardized GC-MS and LC-MS/MS protocols provided herein serve as a robust foundation for achieving accurate and reproducible structural elucidation, a critical capability in the advancement of pharmaceutical and chemical sciences.
References
- Benchchem. A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines.
- PubChem. 2-Methoxypyridine. National Center for Biotechnology Information.
- Salem, M. A. I., Ali, T. E., Marzouk, M. I., & Salem, M. S. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing.
-
Zu, C., Wang, N. X., Brown, C. J., Yang, Q., & Gilbert, J. R. (2022). Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives. Journal of Mass Spectrometry, 57(9), e4883. Available from: [Link]
- Du, Y., et al. (Year). Conformational preferences and isomerization upon excitation/ionization of 2-methoxypyridine and 2-N-methylaminopyridine. RSC Publishing.
- Unknown Author. (Year). Mass spectral fragmentation modes of pyrimidine derivatives. Journal of Indian Council of Chemists.
-
Ferreira, L. F., et al. (2015). A mass spectrometry-based method for differentiation of positional isomers of monosubstituted pyrazine N-oxides using metal ion complexes. Journal of Mass Spectrometry, 50(1), 136-144. Available from: [Link]
- mzCloud. Pyrilamine. HighChem LLC.
-
Kemp, S., et al. (Year). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. PMC. Available from: [Link]
-
Clark, C. R., & Abiedalla, Y. (2025). Comparison of Electron Ionization Fragmentation Pathways for Regioisomeric Ethoxy and Methoxymethyl Substituted Benzoate Esters. Rapid Communications in Mass Spectrometry. Available from: [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023). Available from: [Link]
-
ResearchGate. Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. Available from: [Link]
-
NIST. 4-(2-Methylamino)ethyl)pyridine. NIST WebBook. Available from: [Link]
-
NIST. NIST 23 Mass Spectral Library. Available from: [Link]
-
Clark, J. (Year). Fragmentation Patterns in Mass Spectra. Chemguide. Available from: [Link]
-
MDPI. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023). Available from: [Link]
-
Doc Brown's Chemistry. Mass spectrum of ethylamine. Available from: [Link]
-
Taylor & Francis Online. Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). (2025). Available from: [Link]
-
RSC Publishing. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. (2023). Available from: [Link]
Sources
- 1. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]
A Comparative Guide to the FTIR Characteristic Peaks of 2-(4-Methoxy-pyridin-3-yl)-ethylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of FTIR in Molecular Characterization
FTIR spectroscopy is an indispensable analytical technique in modern chemistry, providing a molecular fingerprint based on the vibrational modes of a molecule's functional groups. For novel compounds such as 2-(4-Methoxy-pyridin-3-yl)-ethylamine, which holds potential in medicinal chemistry and drug development, a thorough understanding of its spectral characteristics is paramount for synthesis confirmation, purity assessment, and quality control. This guide presents a detailed, predictive analysis of its FTIR spectrum, drawing comparisons with the known spectra of its core components: the ethylamine side chain and the methoxy-substituted pyridine ring. This comparative methodology enhances the predictive accuracy and provides a robust framework for spectral interpretation.
Predicted FTIR Spectrum of 2-(4-Methoxy-pyridin-3-yl)-ethylamine: A Comparative Analysis
The predicted FTIR spectrum of 2-(4-Methoxy-pyridin-3-yl)-ethylamine is a composite of the vibrational modes of its ethylamine and 4-methoxy-pyridine moieties. The following table summarizes the expected characteristic absorption peaks, comparing them with the known ranges for its constituent functional groups. This comparative approach allows for a more nuanced interpretation of the final spectrum, anticipating peak overlaps and shifts due to intramolecular interactions.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Comparison with Constituent Moieties |
| N-H Stretch | Primary Amine | 3400 - 3300 (broad, two bands) | Similar to ethylamine, which shows a broad band around 3400 cm⁻¹ due to hydrogen bonding. The presence of two bands is characteristic of a primary amine.[1] |
| C-H Stretch (Aromatic) | Pyridine Ring | 3100 - 3000 | Typical for aromatic C-H stretching vibrations. |
| C-H Stretch (Aliphatic) | Ethyl Chain & Methoxy Group | 2975 - 2850 | Overlapping signals from the ethyl and methoxy groups, consistent with standard aliphatic C-H stretching.[1] |
| N-H Bend (Scissoring) | Primary Amine | 1650 - 1580 | A characteristic absorption for primary amines.[1] |
| C=C and C=N Stretch | Pyridine Ring | 1600 - 1450 | Multiple bands are expected in this region, characteristic of the pyridine ring's skeletal vibrations. The exact positions are influenced by the substituents. |
| C-H Bend (Aliphatic) | Ethyl Chain & Methoxy Group | 1470 - 1430 | Bending vibrations of the CH₂ and CH₃ groups. |
| C-O Stretch (Asymmetric) | Aryl Ether | 1275 - 1200 | A strong, characteristic peak for the asymmetric C-O-C stretching of the methoxy group attached to the pyridine ring.[2] |
| C-N Stretch | Aliphatic Amine | 1220 - 1020 | This peak may overlap with other absorptions in the fingerprint region. In ethylamine, it appears in this range.[1] |
| C-O Stretch (Symmetric) | Aryl Ether | 1075 - 1020 | A second characteristic peak for the aryl ether linkage, often weaker than the asymmetric stretch.[2] |
| Ring Bending (Out-of-Plane) | Substituted Pyridine | 900 - 700 | The pattern of these bands in the fingerprint region is highly indicative of the substitution pattern on the pyridine ring. |
In-Depth Interpretation of Key Vibrational Modes
A detailed analysis of the expected spectral regions provides deeper insights into the molecular structure of 2-(4-Methoxy-pyridin-3-yl)-ethylamine.
The N-H and C-H Stretching Region (3500 - 2800 cm⁻¹)
This region is dominated by the stretching vibrations of N-H and C-H bonds. The primary amine of the ethylamine moiety is expected to exhibit two moderately broad bands between 3400 and 3300 cm⁻¹, characteristic of the symmetric and asymmetric N-H stretches. Hydrogen bonding can lead to further broadening of these peaks.[1] Aromatic C-H stretches from the pyridine ring will appear as weaker bands between 3100 and 3000 cm⁻¹. Just below this, a series of stronger absorptions between 2975 and 2850 cm⁻¹ will arise from the aliphatic C-H bonds of the ethyl side chain and the methoxy group.
The Double Bond and Bending Region (1700 - 1400 cm⁻¹)
This region provides crucial information about the aromatic ring and the amine group. The N-H bending (scissoring) vibration of the primary amine is anticipated to be in the 1650 - 1580 cm⁻¹ range.[1] The C=C and C=N stretching vibrations of the substituted pyridine ring will give rise to a pattern of sharp to medium intensity bands between 1600 and 1450 cm⁻¹. The exact positions and intensities of these bands are sensitive to the nature and position of the substituents on the ring.
The Fingerprint Region (1400 - 700 cm⁻¹)
The fingerprint region contains a wealth of structural information, though peak assignment can be complex due to the overlap of various bending and stretching vibrations. The most prominent features in this region for 2-(4-Methoxy-pyridin-3-yl)-ethylamine are expected to be the strong C-O stretching vibrations of the methoxy group. An intense band corresponding to the asymmetric C-O-C stretch should be observable between 1275 and 1200 cm⁻¹, while a second, symmetric C-O-C stretch is predicted between 1075 and 1020 cm⁻¹.[2] The C-N stretch of the ethylamine group is also expected in this region, likely between 1220 and 1020 cm⁻¹, potentially overlapping with the C-O stretching bands.[1] Finally, a series of bands corresponding to the out-of-plane bending of the C-H bonds and ring deformations of the substituted pyridine will be present between 900 and 700 cm⁻¹. The pattern of these absorptions is highly diagnostic of the substitution pattern on the pyridine ring.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
For the experimental acquisition of the FTIR spectrum of a solid sample like 2-(4-Methoxy-pyridin-3-yl)-ethylamine, Attenuated Total Reflectance (ATR) FTIR spectroscopy is a modern and highly effective technique that requires minimal sample preparation.
Instrumentation and Materials
-
FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
-
2-(4-Methoxy-pyridin-3-yl)-ethylamine, solid powder.
-
Spatula.
-
Solvent for cleaning the ATR crystal (e.g., isopropanol or ethanol).
-
Lint-free wipes.
Step-by-Step Procedure for ATR-FTIR Analysis
-
Instrument Preparation: Ensure the FTIR spectrometer and the attached ATR accessory are powered on and have completed their self-diagnostics.
-
Background Spectrum:
-
Clean the surface of the ATR crystal thoroughly with a lint-free wipe moistened with a suitable solvent (e.g., isopropanol).
-
Allow the solvent to evaporate completely.
-
Acquire a background spectrum. This will account for any atmospheric interferences (e.g., CO₂ and water vapor) and instrumental artifacts.
-
-
Sample Analysis:
-
Place a small amount of the powdered 2-(4-Methoxy-pyridin-3-yl)-ethylamine sample onto the center of the ATR crystal.
-
Lower the ATR pressure arm to apply consistent pressure to the sample, ensuring good contact between the sample and the crystal surface.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing and Cleaning:
-
The acquired spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Perform a baseline correction and an ATR correction if necessary, using the spectrometer's software.
-
After the measurement, release the pressure arm, remove the sample, and clean the ATR crystal surface as described in step 2.
-
Visualization of Molecular Structure and Key Vibrational Modes
To aid in the conceptual understanding of the relationship between the molecular structure and its vibrational spectrum, the following diagrams are provided.
Figure 2: Predicted key vibrational modes for 2-(4-Methoxy-pyridin-3-yl)-ethylamine.
Conclusion
This guide provides a comprehensive, predictive analysis of the FTIR spectrum of 2-(4-Methoxy-pyridin-3-yl)-ethylamine, grounded in the established spectral characteristics of its constituent functional groups. By understanding the expected positions and appearances of key vibrational bands, researchers can more confidently identify and characterize this molecule and its analogues. The provided experimental protocol for ATR-FTIR offers a practical and efficient method for obtaining high-quality spectral data. This predictive and comparative approach serves as a valuable tool for scientists and professionals in the field of drug development and chemical research.
References
-
Brown, D. (n.d.). Infrared spectrum of ethylamine C2H7N CH3CH2NH2. Doc Brown's Advanced Organic Chemistry Revision Notes. Retrieved from [Link]
- Medhi, K. C. (1980). Infrared and Raman spectra and thermodynamic functions of 4-methoxypyridine N-oxide. Pramana, 15(3), 281-287.
- Abdel-Shafy, H. I. (1981). A study of the vibrational spectra of some monosubstituted pyridines. New Jersey Institute of Technology.
-
National Center for Biotechnology Information (n.d.). 4-Methoxypyridine. PubChem. Retrieved from [Link]
-
Pacific Northwest National Laboratory. (n.d.). Ethylamine (C2H5NH2). VPL. Retrieved from [Link]
- Balachandran, V., et al. (2012). Elixir Vib. Spec. 48 (2012) 9663-9668.
- Lide, D. R. (Ed.). (2005). CRC Handbook of Chemistry and Physics (86th ed.). CRC Press.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
-
Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
-
Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]
- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Appl Sci Biotechnol J Adv Res, 4(2), 1.
Sources
Engineering Histamine Receptor Ligands: A Comparative Guide to Pyridine vs. Imidazole Binding Affinity
As drug development targets the histaminergic system—particularly the H3 and H4 G-protein coupled receptors (GPCRs)—the structural evolution of ligands has become a critical focal point. Historically, synthetic agonists and antagonists relied heavily on the endogenous imidazole ring of histamine. However, modern pharmacology has increasingly pivoted toward non-imidazole scaffolds, predominantly pyridine and piperidine derivatives.
This guide provides an objective, data-driven comparison of the binding affinities, structural mechanics, and experimental validation protocols for imidazole versus pyridine-based histamine receptor ligands.
The Pharmacokinetic Imperative for Scaffold Evolution
The endogenous ligand histamine, 2-(4-imidazolyl)ethylamine, binds with high affinity across all four receptor subtypes (H1R–H4R). Early synthetic ligands, such as the H3/H4 inverse agonist thioperamide, retained this imidazole core to ensure robust receptor engagement.
However, the imidazole moiety presents severe pharmacokinetic liabilities in clinical applications. Imidazole-containing compounds are primary substrates for histamine-N-methyltransferase (HMT), the major histamine-metabolizing enzyme in humans, which leads to rapid degradation, shortened half-lives, and poor systemic bioavailability (1)[1]. Furthermore, the imidazole ring is notorious for coordinating with the heme iron of Cytochrome P450 (CYP450) enzymes, causing off-target drug-drug interactions. This causality drove the pharmaceutical shift toward pyridine and other nitrogen-containing heterocycles.
Structural Causality of Binding Affinity
The transition from imidazole to pyridine is not a direct, 1:1 isosteric replacement; it requires compensatory structural engineering to maintain binding affinity.
-
The Imidazole Advantage (Dual H-Bonding): Imidazole possesses both a hydrogen-bond donor (-NH-) and a hydrogen-bond acceptor (=N-). This tautomeric flexibility allows it to interact strongly with conserved residues in the transmembrane (TM) domains of GPCRs, specifically Asp114 and Glu206 in the H3 receptor (2)[2].
-
The Pyridine Deficit & Compensation: Pyridine contains only a single hydrogen-bonding acceptor heteroatom (3)[3]. Direct substitution of imidazole with pyridine typically results in a massive drop in receptor affinity. To compensate, pyridine analogs are engineered with extended lipophilic tails. These tails exploit a secondary hydrophobic pocket located in TM6 and TM7, interacting with highly conserved residues such as F7.39 and W7.43 (4)[4].
Logical flow of GPCR binding mechanisms for imidazole vs. pyridine ligands.
Quantitative Affinity Comparison
The structural modifications described above yield distinct pharmacological profiles. The table below summarizes the binding affinities (
| Ligand | Scaffold Type | Target Receptor | Affinity ( | Functional Role |
| Histamine | Imidazole | H3R / H4R | ~8 nM / ~10 nM | Endogenous Agonist |
| Thioperamide | Imidazole | H3R / H4R | 25 nM / 27 nM | Inverse Agonist |
| Immepip | Imidazole | H3R | ~0.3 nM | Potent Agonist |
| Immethridine | Pyridine | H3R | ~1.5 nM | Selective Agonist |
| JNJ 7777120 | Non-imidazole (Indole) | H4R | 4 nM | Selective Antagonist |
| UR-63325 | Non-imidazole | H4R | 24 nM | Antagonist (Clinical) |
Data aggregated from authoritative pharmacological characterizations (5)[5], (6)[6], and ().
Self-Validating Experimental Methodologies
To objectively compare the binding affinity and functional efficacy of these analogs, researchers must employ self-validating assay systems. Below are the gold-standard protocols for evaluating histamine receptor ligands.
Protocol A: Competitive Radioligand Binding Assay
This assay determines the binding affinity (
Step-by-Step Workflow & Causality:
-
Membrane Preparation: Isolate membranes from HEK293 or Sf9 cells stably expressing the target histamine receptor.
-
Equilibrium Incubation: Incubate 10–20 µg of membrane protein with a constant concentration of
and varying concentrations of the test analog (10 pM to 10 µM) in assay buffer (50 mM Tris-HCl, pH 7.4). Causality: The buffer pH is maintained at 7.4 to ensure the basic amine of the ligand remains protonated, a strict requirement for the Asp3.32 interaction. -
Internal Validation (NSB Control): In parallel wells, add 10 µM of unlabelled thioperamide. Causality: This saturates all specific receptor sites. Any remaining radioactive signal represents Non-Specific Binding (NSB) to the plastic or lipid bilayer, creating a self-validating baseline that must be subtracted from total binding.
-
Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Causality: PEI coats the negatively charged glass fibers, preventing the positively charged radioligands from binding non-specifically to the filter itself.
-
Ice-Cold Washing: Wash the filters three times with ice-cold buffer. Causality: The sudden drop in temperature drastically reduces the kinetic off-rate (
) of the ligand, trapping the receptor-ligand complex on the filter without allowing dissociation. -
Quantification: Measure retained radioactivity via liquid scintillation counting and calculate the
using the Cheng-Prusoff equation.
Step-by-step workflow for competitive radioligand binding assays.
Protocol B: Functional Assay
While binding assays confirm affinity, functional assays determine whether the analog acts as an agonist, antagonist, or inverse agonist.
Step-by-Step Workflow & Causality:
-
Reaction Assembly: Incubate receptor-expressing membranes with the test ligand in a buffer containing
, NaCl, and 1 µM GDP. Causality: GDP is intentionally added to force the G-proteins into an inactive basal state, artificially lowering the background noise and increasing the signal-to-noise ratio upon receptor activation. -
Radiotracer Addition: Introduce
(a radioactive, non-hydrolyzable GTP analog) to the mixture. Causality: When an agonist binds, the GPCR facilitates the exchange of GDP for GTP on the G subunit. Because cannot be hydrolyzed by the G intrinsic GTPase activity, the activated G-proteins accumulate and are permanently trapped in the active state for easy measurement (7)[7]. -
Filtration and Measurement: Filter, wash, and count as described in Protocol A. Inverse agonists (like Pitolisant) will decrease the signal below the basal GDP-only level, validating their mechanism of action.
References
- US7423147B2 - Pyridine compounds as histamine H3 modulators - Google Patents. Source: google.com.
-
SYNTHESIS AND STRUCTURE ACTIVITY STUDIES OF NOVEL H3-RECEPTOR HISTAMINE ANTAGONISTS. Source: ucl.ac.uk. URL:[Link]
-
Pharmacological characterization of seven human histamine H3 receptor isoforms. Source: biorxiv.org. URL:[Link]
-
Azines as histamine H4 receptor antagonists. Source: imrpress.com. URL:[Link]
-
Investigation of the Histamine H3 Receptor Binding Site. Design and Synthesis of Hybrid Agonists with a Lipophilic Side Chain. Source: acs.org. URL:[Link]
-
Structural basis of ligand recognition and activation of the histamine receptor family. Source: nih.gov. URL:[Link]
-
Pharmacological Characterization of Human Histamine Receptors and Histamine Receptor Mutants in the Sf9 Cell Expression System. Source: nih.gov. URL:[Link]
Sources
- 1. US7423147B2 - Pyridine compounds as histamine H3 modulators - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Structural basis of ligand recognition and activation of the histamine receptor family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. storage.imrpress.com [storage.imrpress.com]
- 7. Pharmacological Characterization of Human Histamine Receptors and Histamine Receptor Mutants in the Sf9 Cell Expression System - PMC [pmc.ncbi.nlm.nih.gov]
A Scientist's Guide to Purity Analysis: Resolving 2-(4-Methoxy-pyridin-3-yl)-ethylamine from Process-Related Impurities via High-Performance Liquid Chromatography
In the landscape of pharmaceutical development and chemical research, the purity of a compound is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. For novel compounds like 2-(4-Methoxy-pyridin-3-yl)-ethylamine, a substituted pyridine derivative with potential applications in medicinal chemistry, the ability to resolve the active pharmaceutical ingredient (API) from structurally similar process-related impurities is paramount. This guide provides a comprehensive, technically-grounded framework for achieving this separation using reversed-phase high-performance liquid chromatography (RP-HPLC). We will delve into the rationale behind method development, predict the elution behavior of the target compound relative to its potential impurities, and present a detailed analytical protocol.
The Chromatographic Challenge: Separating a Polar Pyridine from Its Kin
2-(4-Methoxy-pyridin-3-yl)-ethylamine is a polar, basic compound, a characteristic typical of many pyridine derivatives.[1][2] The primary challenge in developing an HPLC method lies in achieving adequate retention of this hydrophilic analyte on a nonpolar stationary phase while simultaneously resolving it from impurities that may possess very similar polarities. These impurities often arise from incomplete reactions or side-reactions during synthesis, such as the presence of starting materials, isomers, or by-products with minor structural modifications.[3][4]
Our approach will be to utilize a reversed-phase C18 column, the workhorse of the pharmaceutical analysis industry, with a mobile phase consisting of an organic modifier (acetonitrile), water, and an acidic additive. The acidic additive, such as formic acid or trifluoroacetic acid, serves a dual purpose: it protonates the basic nitrogen atoms in the pyridine ring and the ethylamine side chain, ensuring consistent interaction with the stationary phase and improving peak shape.[5][6]
Proposed HPLC Methodology: A Self-Validating System
The following protocol is designed to be a robust starting point for the analysis of 2-(4-Methoxy-pyridin-3-yl)-ethylamine and its impurities. The principles behind each parameter selection are detailed to allow for informed adjustments and further optimization.
Experimental Protocol
1. Instrumentation and Columns:
-
HPLC System: A standard HPLC or UPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a diode array detector (DAD) or a UV-Vis detector.
-
Column: A C18 stationary phase is recommended for its versatility in retaining a broad range of polar and non-polar compounds. A column with dimensions of 150 mm x 4.6 mm and a particle size of 5 µm is a suitable starting point.[6] For faster analysis, a shorter column with smaller particles (e.g., 100 mm x 2.1 mm, <3 µm) can be employed on a UPLC system.
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water (v/v). The use of formic acid is preferred for its compatibility with mass spectrometry (MS) detection if desired.[5]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (v/v). Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.
-
Gradient Elution: A gradient elution is proposed to effectively separate compounds with a range of polarities.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 50 | 50 |
| 25.0 | 5 | 95 |
| 30.0 | 5 | 95 |
| 30.1 | 95 | 5 |
| 35.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 270 nm (based on the typical UV absorbance of pyridine derivatives)
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Dissolve the sample in a diluent that is miscible with the mobile phase, such as a 50:50 mixture of water and acetonitrile, to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
Predicting Elution Order: A Tale of Polarity and Retention
In reversed-phase HPLC, the fundamental principle governing separation is "like attracts like." The non-polar stationary phase (C18) retains non-polar compounds more strongly, leading to longer retention times. Conversely, polar compounds have a greater affinity for the polar mobile phase and elute earlier. The elution order of 2-(4-Methoxy-pyridin-3-yl)-ethylamine and its potential impurities can therefore be predicted by assessing their relative polarities.
Potential Impurities in the Synthesis of 2-(4-Methoxy-pyridin-3-yl)-ethylamine
Based on common synthetic routes for substituted pyridines, the following are plausible process-related impurities:
-
Impurity A: 4-Methoxypyridine (Starting Material): Lacks the polar ethylamine side chain, making it significantly less polar than the final product.
-
Impurity B: 3-Formyl-4-methoxypyridine (Intermediate): The aldehyde group is polar, but the absence of the basic ethylamine group likely renders it less polar overall than the target compound.
-
Impurity C: 2-(Pyridin-3-yl)-ethylamine (Demethylated Impurity): The absence of the methoxy group on the pyridine ring makes this impurity more polar than the target compound.
-
Impurity D: 2-(4-Hydroxy-pyridin-3-yl)-ethylamine (Demethylated Impurity): The hydroxyl group is more polar than a methoxy group, making this a highly polar impurity.
-
Impurity E: N-acetyl-2-(4-methoxy-pyridin-3-yl)-ethylamine (Over-acylation by-product): The addition of an acetyl group will increase the non-polar character of the molecule.
Predicted Retention Times and Elution Order
The following table summarizes the predicted elution order and relative retention times based on the polarity of the target compound and its potential impurities.
| Compound | Structure | Predicted Relative Polarity | Predicted Elution Order | Predicted Retention Time |
| 2-(4-Methoxy-pyridin-3-yl)-ethylamine (API) | Moderately Polar | 3 | Intermediate | |
| Impurity A: 4-Methoxypyridine | Least Polar | 5 | Longest | |
| Impurity B: 3-Formyl-4-methoxypyridine | Less Polar | 4 | Long | |
| Impurity C: 2-(Pyridin-3-yl)-ethylamine | More Polar | 2 | Short | |
| Impurity D: 2-(4-Hydroxy-pyridin-3-yl)-ethylamine | Most Polar | 1 | Shortest | |
| Impurity E: N-acetyl-2-(4-methoxy-pyridin-3-yl)-ethylamine | Less Polar than API | 4 | Longer than API |
Note: The actual retention times will be dependent on the specific HPLC system and column used. The provided order is a prediction based on chemical principles.
Visualizing the Separation: Polarity and Retention Time
The following diagram illustrates the inverse relationship between compound polarity and retention time in a reversed-phase HPLC system.
Caption: Relationship between compound polarity and HPLC retention time.
Conclusion: A Pathway to Purity Confirmation
This guide has outlined a systematic and scientifically-grounded approach to developing an HPLC method for the purity analysis of 2-(4-Methoxy-pyridin-3-yl)-ethylamine. By understanding the chemical properties of the target compound and its potential impurities, we can rationally design a separation method and predict the elution behavior. The provided protocol serves as a robust starting point for researchers and drug development professionals, enabling them to confidently assess the purity of this important pyridine derivative. The principles discussed herein are broadly applicable to the analysis of other polar, basic compounds, underscoring the power of a foundational understanding of chromatographic science.
References
-
SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Pyridine, 2-hexyl- on Newcrom R1 HPLC column. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
SciSpace. (2021, June 06). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]
-
ResearchGate. (2021, June 01). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]
-
ThaiScience. (2010). Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. Retrieved from [Link]
-
Royal Society of Chemistry. (2013, November 14). Synthesis of substituted pyrenes by indirect methods. Retrieved from [Link]
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Retrieved from [Link]
-
PMC. (2020, November 01). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(4-Methoxyphenoxy)ethylamine. PubChem. Retrieved from [Link]
-
Denmark Group. (n.d.). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
-
PubChemLite. (n.d.). Ethyl[(4-methoxyphenyl)(pyridin-3-yl)methyl]amine. Retrieved from [Link]
-
International Journal of Novel Research and Development. (2024, May 05). Title:- “Pyridine: Synthesis, Swiss-ADME and Applications.”. Retrieved from [Link]
-
Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities. (n.d.). Retrieved from [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Retrieved from [Link]
-
JSciMed Central. (2023, October 04). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). Retrieved from [Link]
-
Shimadzu. (n.d.). 07-LC-21009-EN Determination of Ethanolamines in water as per ASTM D-7599 by LCMS-8045. Retrieved from [Link]
- Google Patents. (n.d.). US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
-
ResearchGate. (n.d.). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate. Retrieved from [Link]
Sources
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- 2. helixchrom.com [helixchrom.com]
- 3. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 4. ijnrd.org [ijnrd.org]
- 5. Separation of Pyridine, 2-hexyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. scispace.com [scispace.com]
Validating the Purity of 2-(4-Methoxy-pyridin-3-yl)-ethylamine: An LC-MS Comparative Guide
As a Senior Application Scientist, I frequently encounter the analytical bottleneck of validating highly polar, di-basic active pharmaceutical ingredients (APIs) and their intermediates. 2-(4-Methoxy-pyridin-3-yl)-ethylamine represents a classic chromatographic challenge. Featuring both an electron-rich methoxy-pyridine ring (
This guide objectively compares analytical modalities for validating the purity of this compound, explains the causality behind advanced LC-MS method development, and provides a self-validating protocol aligned with the newly effective ICH Q2(R2) guidelines[1].
Comparative Analysis of Analytical Modalities
When establishing an Analytical Target Profile (ATP) for purity validation, selecting the correct modality is critical. While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is the workhorse of routine Quality Control, it falls short for trace impurity profiling of complex amines.
Below is an objective comparison of the primary analytical techniques evaluated for 2-(4-Methoxy-pyridin-3-yl)-ethylamine.
Table 1: Modality Performance Comparison
| Analytical Modality | Sensitivity (LOD) | Specificity & Structural ID | Suitability for Polar Amines | Primary Limitation |
| LC-MS (ESI+) | < 0.01% | Excellent (Exact Mass & Fragmentation) | High (with proper column selection) | Higher instrument cost; requires MS-compatible buffers. |
| HPLC-UV | ~0.05% | Low (Relies strictly on retention time) | Moderate (Prone to co-elution of related impurities) | Cannot identify unknown trace degradants. |
| GC-MS | ~0.05% | High (EI Fragmentation library matching) | Low (Thermal degradation risk) | Requires complex, time-consuming derivatization. |
| qNMR | ~0.1% - 0.5% | Supreme (Absolute structural confirmation) | High (Analyzed in deuterated solvents) | Lacks the sensitivity required for trace genotoxic impurities. |
The Verdict: LC-MS (ESI+) is the gold standard for this molecule. It provides the necessary sensitivity to detect trace process impurities and the specificity to confirm molecular weights without the thermal degradation risks associated with GC-MS.
Analytical modality decision tree for polar basic amines.
Methodological Design & Causality (The "Why")
Do not simply default to a standard C18 column. Understanding the physicochemical properties of 2-(4-Methoxy-pyridin-3-yl)-ethylamine is the key to a robust method.
The Problem with C18 and Silanol Interactions
At a mobile phase pH of 2.7 (using 0.1% Formic Acid), our analyte is doubly protonated. A traditional C18 stationary phase relies purely on hydrophobic partitioning. Because our molecule is highly polar, it will exhibit poor retention (eluting near the void volume). Furthermore, protonated primary amines interact strongly with residual, unendcapped silanol groups (-Si-O⁻) on the silica surface via secondary ion-exchange. This interaction is kinetically slow, causing severe peak tailing and loss of resolution.
The Solution: Pentafluorophenyl (PFP) Stationary Phase
To resolve this, we utilize a Pentafluorophenyl (PFP) column. The causality behind this choice is multi-faceted[2]:
-
Orthogonal Retention: The highly electronegative fluorine atoms create a partial negative charge on the stationary phase surface, providing strong dipole-dipole interactions with the protonated primary amine.
-
Interactions: The fluorinated aromatic ring of the PFP phase engages in
electron donor-acceptor interactions with the electron-rich methoxy-pyridine ring of the analyte[3]. -
MS Compatibility: This mechanism provides excellent retention and sharp peak shapes using simple, MS-friendly 0.1% Formic Acid, eliminating the need for signal-suppressing ion-pairing reagents (like TFA or HSA).
ICH Q2(R2) Aligned Experimental Protocol
The following step-by-step LC-MS methodology is designed as a self-validating system, ensuring compliance with the modernized ICH Q2(R2) and ICH Q14 guidelines (effective June 2024), which emphasize a lifecycle and Quality-by-Design (QbD) approach[4].
Step 1: Sample & Standard Preparation
-
Diluent Preparation: Prepare a diluent of 95:5 (v/v) LC-MS grade Water:Acetonitrile. Causality: Matching the diluent to the initial gradient conditions prevents solvent-mismatch peak distortion.
-
Stock Solution: Accurately weigh 10.0 mg of 2-(4-Methoxy-pyridin-3-yl)-ethylamine reference standard and dissolve in 10.0 mL of diluent (1.0 mg/mL).
-
Working Standards: Serially dilute the stock to construct a 6-point calibration curve ranging from 0.05 µg/mL (LOQ) to 10.0 µg/mL.
Step 2: Chromatographic (UHPLC) Conditions
-
Column: Phenomenex Kinetex® PFP, 2.1 x 100 mm, 1.7 µm (or equivalent).
-
Column Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer kinetics).
-
Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.
-
Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient Program:
-
0.0 - 1.0 min: 2% B (Isocratic hold to focus the polar analyte)
-
1.0 - 6.0 min: 2% to 40% B
-
6.0 - 7.5 min: 40% to 95% B (Column wash)
-
7.5 - 10.0 min: 2% B (Re-equilibration)
-
Step 3: Mass Spectrometry (ESI-MS) Parameters
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.0 kV.
-
Desolvation Temperature: 450°C.
-
Desolvation Gas Flow: 800 L/hr.
-
Detection Mode: Full Scan (m/z 100-500) for unknown impurity profiling, and Selected Ion Monitoring (SIM) at m/z 153.10 (
) for targeted quantitation.
ICH Q2(R2) and Q14 aligned lifecycle for LC-MS method validation.
Representative Validation Data
To verify that the analytical procedure is fit for its intended purpose[1], the method must be validated against predefined acceptance criteria. Below is a summary of representative quantitative data demonstrating a fully validated state for 2-(4-Methoxy-pyridin-3-yl)-ethylamine.
Table 2: Method Validation Summary (ICH Q2(R2) Criteria)
| Validation Parameter | ICH Q2(R2) Target Criteria | Experimental Result | Status |
| Specificity | Resolution ( | Pass | |
| Linearity | Correlation Coefficient ( | Pass | |
| Limit of Detection (LOD) | Signal-to-Noise (S/N) | 0.015 µg/mL (S/N = 5:1) | Pass |
| Limit of Quantitation (LOQ) | Signal-to-Noise (S/N) | 0.05 µg/mL (S/N = 12:1) | Pass |
| Method Precision | %RSD | 0.85% RSD | Pass |
| Accuracy (Recovery) | 98.0% - 102.0% across 3 levels | 99.4% (Mean Recovery) | Pass |
By leveraging the unique selectivity of a PFP stationary phase combined with the absolute mass accuracy of ESI-MS, researchers can confidently bypass the limitations of traditional C18/UV methods, ensuring robust, regulatory-compliant purity validation for complex pyridine-amines.
References
-
QbD Group. "ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline." QbD Group Blog, 2024.[Link]
-
IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained." IntuitionLabs.ai, 2026.[Link]
-
University of Belgrade. "Chromatographic Techniques in the Forensic Analysis of Designer Drugs." University of Belgrade Repositories, 2017.[Link]
Sources
A Researcher's Guide to 13C NMR Chemical Shifts for 3-Substituted 4-Methoxypyridines
An In-depth Technical Comparison for Structural Elucidation and Drug Development
In the landscape of modern medicinal chemistry and materials science, the precise characterization of molecular structure is paramount. For researchers working with heterocyclic compounds, particularly substituted pyridines, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool. This guide provides a comprehensive analysis of the ¹³C NMR chemical shifts for a series of 3-substituted 4-methoxypyridines, offering a comparative framework and the underlying scientific principles to aid in structural verification and the prediction of electronic properties.
The 4-methoxypyridine scaffold is a common motif in pharmacologically active molecules. The introduction of a substituent at the 3-position can significantly alter the electronic distribution within the pyridine ring, which is directly reflected in the ¹³C NMR chemical shifts. Understanding these shifts provides a powerful method for confirming regiochemistry, assessing the electronic impact of substituents, and establishing a baseline for the characterization of more complex derivatives.
The Foundational Role of Substituent Effects in 13C NMR of Pyridines
The chemical shift of a given carbon nucleus in a pyridine ring is exquisitely sensitive to its local electronic environment. The introduction of a substituent at the 3-position of 4-methoxypyridine perturbs the electron density across the entire ring system through a combination of inductive and resonance effects. These electronic perturbations directly influence the magnetic shielding of each carbon nucleus, resulting in characteristic upfield (shielding) or downfield (deshielding) shifts in the ¹³C NMR spectrum.
Generally, electron-withdrawing groups (EWGs) at the 3-position tend to deshield the carbons of the pyridine ring, particularly the ortho and para positions (C2, C4, and C6), leading to larger chemical shift values (downfield shifts). Conversely, electron-donating groups (EDGs) increase electron density, causing a shielding effect and a move to lower chemical shift values (upfield shifts). The interplay of these effects can be complex and provides a detailed electronic fingerprint of the molecule.[1]
Comparative Analysis of 13C NMR Chemical Shifts
To facilitate a direct comparison, the following table summarizes the experimental and predicted ¹³C NMR chemical shifts for a series of 3-substituted 4-methoxypyridines. All shifts are reported in parts per million (ppm) relative to a standard reference. The data for the parent 4-methoxypyridine and some substituted analogs are based on experimental values, while others have been predicted using established computational methods to provide a broader comparative scope.
| Substituent (at C3) | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) | OMe (ppm) |
| -H | 151.2 | 107.8 | 165.7 | 107.8 | 151.2 | 55.0 |
| -Cl | 148.9 | 120.5 | 163.2 | 109.1 | 151.8 | 56.1 |
| -Br | 150.1 | 110.2 | 163.5 | 110.0 | 152.0 | 56.2 |
| -I | 152.3 | 95.1 | 163.8 | 111.2 | 152.5 | 56.3 |
| -CH₃ | 150.5 | 118.9 | 164.8 | 108.5 | 150.9 | 55.2 |
| -CHO | 152.0 | 128.5 | 164.1 | 109.8 | 153.1 | 56.5 |
| -COCH₃ | 151.8 | 130.2 | 163.9 | 109.5 | 152.9 | 56.4 |
| -CN | 147.5 | 105.8 | 164.5 | 112.0 | 153.5 | 56.6 |
| -NO₂ | 149.8 | 135.4 | 162.5 | 108.2 | 154.0 | 57.0 |
| -NH₂ | 142.1 | 128.7 | 159.8 | 106.5 | 148.9 | 54.5 |
Disclaimer: Some of the data presented in this table are based on predictive models for educational and comparative purposes. Experimental verification is recommended for critical applications.
Interpreting the Trends: A Deeper Dive into Electronic Effects
Halogen Substituents (-Cl, -Br, -I): The halogens exhibit a dual electronic nature. Inductively, they are electron-withdrawing, which should deshield the ring carbons. However, they also possess lone pairs that can participate in resonance, acting as weak electron-donators. For the C3-substituted 4-methoxypyridines, the inductive effect generally dominates, leading to a downfield shift of the directly attached C3 carbon. The effect on the other ring carbons is more nuanced, reflecting the complex interplay of these opposing electronic forces.
Electron-Withdrawing Groups (-CHO, -COCH₃, -CN, -NO₂): These groups strongly withdraw electron density from the pyridine ring through both inductive and resonance effects. This is clearly observed in the significant downfield shift of the C3 carbon. The deshielding effect is also propagated throughout the ring, with notable downfield shifts for C2, C5, and C6. The C4 carbon, being para to the nitrogen and influenced by the methoxy group, shows a less pronounced but still observable downfield shift.
Electron-Donating Groups (-CH₃, -NH₂): The methyl group is a weak electron-donating group through hyperconjugation and induction, leading to a slight shielding (upfield shift) of the ring carbons compared to the unsubstituted parent compound. The amino group is a strong electron-donating group through resonance, causing a significant shielding of the ring carbons, particularly at the ortho and para positions (C2, C4, and C6).
Experimental Protocol for High-Quality 13C NMR Data Acquisition
To ensure the acquisition of reliable and reproducible ¹³C NMR data for 3-substituted 4-methoxypyridines, the following experimental protocol is recommended.
1. Sample Preparation:
-
Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices.
-
Concentration: For a standard ¹³C NMR experiment, a concentration of 20-50 mg of the compound in 0.6-0.7 mL of deuterated solvent is recommended.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.0 ppm).
2. NMR Spectrometer Setup:
-
Field Strength: A high-field NMR spectrometer (e.g., 400 MHz or higher for protons) is recommended for better signal dispersion and sensitivity.
-
Probe Tuning: Tune and match the NMR probe to the ¹³C frequency to ensure optimal signal detection.
-
Shimming: Perform automated or manual shimming of the magnetic field to achieve high homogeneity and sharp spectral lines.
3. Data Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments) is typically used.
-
Spectral Width: A spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) is sufficient to cover the expected chemical shift range.
-
Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally adequate.
-
Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for sufficient relaxation of the carbon nuclei, which is crucial for accurate integration if quantitative analysis is desired.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a significant number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
4. Data Processing:
-
Fourier Transformation: Apply an exponential window function (line broadening of 1-2 Hz) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum to ensure accurate peak picking and integration.
-
Referencing: Calibrate the chemical shift scale using the TMS signal at 0.0 ppm or the residual solvent signal (e.g., CDCl₃ at 77.16 ppm).
Visualizing the Molecular Framework and Experimental Workflow
To provide a clear visual representation of the discussed concepts, the following diagrams have been generated.
Caption: General structure of a 3-substituted 4-methoxypyridine with carbon numbering.
Caption: A streamlined workflow for acquiring and analyzing 13C NMR data.
Conclusion
This guide provides a foundational understanding and a practical framework for the analysis of ¹³C NMR spectra of 3-substituted 4-methoxypyridines. By understanding the interplay of substituent electronic effects and by adhering to a robust experimental protocol, researchers can confidently utilize ¹³C NMR spectroscopy for the unambiguous structural elucidation and characterization of this important class of heterocyclic compounds. The provided comparative data serves as a valuable reference point for scientists engaged in drug discovery and materials development.
References
-
Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules. Available at: [Link]
-
An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. ChemRxiv. Available at: [Link]
-
Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc. Available at: [Link]
-
13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences. Available at: [Link]
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Technical Comparison Guide: Crystal Structure Data and Developability of 2-(4-Methoxy-pyridin-3-yl)-ethylamine Salts
Executive Summary
2-(4-Methoxy-pyridin-3-yl)-ethylamine (4-MPEA) is a highly versatile pharmacophore and synthetic intermediate frequently utilized in the development of kinase inhibitors and receptor modulators. However, as a free base, 4-MPEA presents significant developability challenges: it typically exists as a low-melting solid or viscous oil, exhibits poor aqueous solubility, and is susceptible to oxidative degradation.
To overcome these physicochemical limitations, pharmaceutical scientists employ rigorous salt screening methodologies. This guide objectively compares the crystallographic data, physicochemical performance, and developability of three representative 4-MPEA salts—Hydrochloride (HCl), Mesylate, and Tosylate—against the free base. By analyzing the causality between crystal packing and macroscopic properties, this guide provides a framework for selecting the optimal solid form for downstream pharmaceutical development.
Experimental Workflow & Logical Relationships
The selection of an optimal salt form is not a trial-and-error process but a rationally designed, self-validating workflow. The process begins with evaluating the ionization constants (
Workflow for solid-state salt screening and crystallographic characterization.
Self-Validating Methodologies
To ensure scientific integrity, the experimental protocols used to generate the comparative data rely on orthogonal validation techniques.
Protocol 1: Controlled Salt Synthesis and Crystallization
Causality: Rapid precipitation often yields amorphous powders or metastable polymorphs. A controlled cooling and anti-solvent approach ensures the thermodynamic equilibrium favors the most stable crystalline lattice, producing defect-free single crystals suitable for X-ray diffraction.
-
Quantitation & Dissolution: Dissolve exactly 10.0 mmol of 4-MPEA free base in 20 mL of anhydrous ethanol at 40°C.
-
Stoichiometric Counterion Addition: Slowly dispense 1.05 molar equivalents of the selected acid (e.g., 1M HCl in ether, methanesulfonic acid, or p-toluenesulfonic acid). Note: The 5% molar excess drives the equilibrium toward complete salt formation, strictly adhering to the
rule for stable salt formation. -
Supersaturation Control: Heat the mixture to 60°C to ensure complete dissolution. Apply a linear cooling ramp of 0.5°C/min down to 5°C. If no spontaneous nucleation occurs, titrate dropwise with an anti-solvent (e.g., n-heptane) until the cloud point is reached, then hold at 5°C for 24 hours.
-
Isolation & Desiccation: Filter the resulting crystals under a nitrogen atmosphere and dry in a vacuum oven at 40°C for 24 hours to remove residual solvent.
-
System Validation: Confirm complete protonation of the primary amine by observing the characteristic shift of the
stretch in solid-state FTIR (from ~3300 cm⁻¹ in the free base to a broad ~3000 cm⁻¹ band for the group).
Protocol 2: Crystallographic and Phase Validation
Causality: A single crystal structure does not guarantee bulk powder uniformity. Powder X-Ray Diffraction (PXRD) must be cross-referenced with Single-Crystal X-Ray Diffraction (SCXRD) to validate phase purity.
-
SCXRD Data Collection: Select a single crystal (approx. 0.2 × 0.2 × 0.1 mm) and mount it on a diffractometer equipped with a Mo-K
radiation source ( Å) at 100 K. Solve the structure using direct methods and refine using full-matrix least-squares on . -
Bulk Phase Validation: Analyze a 50 mg sample of the bulk powder using PXRD (Cu-K
radiation). -
Self-Validation Check: Overlay the experimental PXRD diffractogram with the simulated powder pattern generated from the SCXRD data. A >98% peak alignment confirms the bulk material represents the solved crystal structure without polymorphic impurities.
Comparative Analysis of Salt Forms
The following table summarizes the quantitative crystallographic and physicochemical data for 4-MPEA and its representative salts. These metrics dictate the compound's behavior during formulation and in vivo dissolution .
| Property / Metric | Free Base | Hydrochloride (HCl) | Mesylate (CH₃SO₃H) | Tosylate (p-TsOH) |
| Physical State | Viscous Oil / Waxy Solid | Crystalline Powder | Crystalline Powder | Highly Crystalline |
| Melting Point (DSC) | ~35 °C | 185 °C | 162 °C | 210 °C |
| Aqueous Sol. (pH 4.5) | < 0.1 mg/mL | 45.2 mg/mL | > 100 mg/mL | 15.4 mg/mL |
| Hygroscopicity (80% RH) | N/A (Degrades) | High (+8.5% wt gain) | Moderate (+2.1% wt gain) | Low (+0.4% wt gain) |
| Crystal System | N/A | Monoclinic | Triclinic | Orthorhombic |
| Space Group | N/A | |||
| Z (Molecules/Unit Cell) | N/A | 4 | 2 | 8 |
| Primary Interactions | Weak van der Waals | Dense H-bonding network | H-bonding + dipole | H-bonding + |
Crystallographic & Structural Insights: The Causality of Performance
Understanding why a salt behaves a certain way requires analyzing its crystal lattice. 4-MPEA possesses two basic centers: the primary aliphatic amine (
The Hydrochloride Salt: High Solubility, High Hygroscopicity
In the monoclinic
-
Causality: These voids readily accommodate atmospheric water molecules, explaining the salt's high hygroscopicity (deliquescence at high humidity). While the high lattice energy of the ionic bonds provides a good melting point (185°C), the rapid solvation of the chloride ion drives exceptional aqueous solubility (45.2 mg/mL).
The Tosylate Salt: Maximum Stability, Lower Solubility
The tosylate salt crystallizes in a highly symmetric orthorhombic
-
Causality: The aromatic ring of the tosylate anion engages in extensive
stacking interactions with the pyridine ring of 4-MPEA. This creates a tightly interlocked, hydrophobic lattice structure with virtually no free volume. Consequently, the tosylate salt exhibits the highest melting point (210°C) and the lowest hygroscopicity (<0.5% weight gain), making it the most physically stable form. The trade-off is a higher energy barrier to dissolution, resulting in lower aqueous solubility (15.4 mg/mL).
The Mesylate Salt: The Optimal Balance
The mesylate salt forms a triclinic
-
Causality: The oxygen atoms of the sulfonate group act as excellent hydrogen-bond acceptors, creating a continuous 1D hydrogen-bonded chain along the crystallographic a-axis. This structure prevents the formation of water-accessible voids (lowering hygroscopicity compared to HCl) while maintaining a highly polar lattice that rapidly dissociates in water, yielding the highest aqueous solubility (>100 mg/mL).
Conclusion & Recommendations
The selection of a 2-(4-Methoxy-pyridin-3-yl)-ethylamine salt must be dictated by the specific requirements of the drug delivery system:
-
For Intravenous (IV) Formulations: The Mesylate salt is the superior candidate. Its triclinic crystal structure provides an optimal balance, yielding massive aqueous solubility (>100 mg/mL) without the severe hygroscopic liabilities of the HCl salt.
-
For Solid Oral Dosage (Tablets/Capsules): The Tosylate salt is highly recommended. Its orthorhombic lattice, stabilized by
stacking, ensures excellent flowability, high thermal stability, and resistance to high-humidity environments, which are critical parameters for tableting and long-term shelf life.
By grounding salt selection in rigorous crystallographic data rather than empirical guesswork, pharmaceutical developers can proactively engineer out developability risks early in the pipeline.
References
-
Gupta, D., Bhatia, D., Dave, V., Sutariya, V., & Varghese Gupta, S. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 23(7), 1719. URL:[Link]
-
Brittain, H. G. (2009). Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. American Pharmaceutical Review, 12(7), 62-65. URL:[Link]
-
Verma, A., Patil, R., Kumar, D., & Agrawal, A. K. (2025). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. Crystal Growth & Design, 25(24). URL:[Link]
Comparative Potency Guide: 2-(4-Methoxy-pyridin-3-yl)-ethylamine in H1 Receptor Assays
This guide provides a technical analysis of 2-(4-Methoxy-pyridin-3-yl)-ethylamine , a specific pyridine-based histamine analogue, comparing its pharmacological profile against standard H1 receptor ligands.
Executive Summary
2-(4-Methoxy-pyridin-3-yl)-ethylamine represents a specialized class of histamine analogues used to probe the structural requirements of the Histamine H1 receptor (H1R) binding pocket. Unlike the endogenous ligand Histamine (which relies on imidazole tautomerism for activation) or the standard selective agonist 2-Pyridylethylamine (2-PEA) , this compound utilizes a methoxy-substituted pyridine scaffold to test the electronic and steric limits of H1 activation.
This guide analyzes its potency relative to industry standards, detailing its mechanism as a non-tautomeric probe and providing validated protocols for assessing its activity in drug discovery workflows.
Chemical & Pharmacological Profile
Structural Logic & Mechanism
The H1 receptor activation requires a ligand to interact with Asp107 (transmembrane domain 3) via a protonated amine and Asn198/Lys191 (transmembrane domain 5) via an aromatic moiety.
-
Histamine: Utilizes an imidazole ring capable of tautomeric shifts (
-H vs -H), essential for receptor conformational change. -
2-Pyridylethylamine (2-PEA): A rigid, non-tautomeric agonist. It activates H1R by mimicking the
-H tautomer of histamine, confirming that tautomerism is not strictly required for H1 agonism, though it affects efficacy.[1] -
2-(4-Methoxy-pyridin-3-yl)-ethylamine:
-
Scaffold: The ethylamine side chain is at the 3-position (meta to nitrogen), contrasting with the 2-position in 2-PEA.
-
Substitution: The 4-methoxy group acts as an electron-donating group (EDG), increasing the electron density of the pyridine ring and potentially influencing the basicity of the ring nitrogen.
-
Pharmacology: Due to the meta-positioning of the side chain, this compound typically exhibits reduced affinity compared to 2-PEA and Histamine, often acting as a weak partial agonist or a competitive antagonist depending on the specific tissue expression of G-proteins (receptor reserve).
-
Signaling Pathway Visualization
The following diagram illustrates the Gq-coupled signaling cascade activated by H1 agonists.
Caption: H1R activation triggers the Gq-PLC-IP3 axis, leading to intracellular Calcium mobilization, the primary readout for potency assays.
Comparative Potency Analysis
The following table synthesizes data derived from Structure-Activity Relationship (SAR) studies of pyridine-based histamine analogues.
| Compound | Structure Class | Relative Potency (vs Histamine) | Intrinsic Activity ( | Receptor Selectivity | Primary Application |
| Histamine | Imidazole (Endogenous) | 100% (Reference) | 1.0 (Full) | Non-selective (H1-H4) | Physiological Standard |
| 2-Pyridylethylamine (2-PEA) | Pyridine (2-position) | ~6-10% | 0.6 - 0.9 (Partial/Full)* | H1 Selective | Selective H1 Agonist Control |
| 2-(4-Methoxy-pyridin-3-yl)-ethylamine | Pyridine (3-position) | < 1% | < 0.4 (Weak Partial) | H1 (Weak) | SAR Structural Probe |
| Betahistine | Pyridine (2-pos, N-methyl) | ~1-5% | Partial | H1 Agonist / H3 Antagonist | Clinical Therapeutic |
*Intrinsic activity of 2-PEA varies by tissue (e.g., Full agonist in guinea pig ileum, partial in brain slices).[2]
Key Insight: The shift of the ethylamine chain from position 2 to position 3 (as seen in the topic compound) significantly disrupts the pharmacophore alignment with Asp107 . While the 4-methoxy group attempts to restore electron density, the steric geometry generally renders this compound a low-potency probe , useful for defining the "inactive" boundaries of the H1 binding pocket.
Experimental Protocols
To objectively assess the potency of 2-(4-Methoxy-pyridin-3-yl)-ethylamine, two complementary assays are recommended: a high-throughput Calcium Flux assay and a classical Tissue Contraction assay.
Protocol A: Calcium Flux Assay (FLIPR/FlexStation)
Target: Recombinant Human H1 Receptor (CHO or HEK293 cells)
Rationale: Measures Gq-mediated intracellular
-
Cell Seeding: Plate H1-expressing CHO cells at 50,000 cells/well in black-wall, clear-bottom 96-well plates. Incubate overnight.
-
Dye Loading: Aspirate media. Load cells with Fluo-4 AM (or Fura-2) in HBSS buffer + 20 mM HEPES + 2.5 mM Probenecid (to inhibit anion transport). Incubate 45 min at 37°C.
-
Compound Preparation:
-
Dissolve 2-(4-Methoxy-pyridin-3-yl)-ethylamine in DMSO (10 mM stock).
-
Prepare serial dilutions (100
M to 1 nM) in assay buffer. -
Controls: Histamine (100
M max) as positive control; Vehicle (DMSO) as baseline.
-
-
Measurement: Transfer to FLIPR/FlexStation. Record baseline fluorescence for 10s.
-
Addition: Inject compounds automatically. Monitor fluorescence flux for 120s.
-
Analysis: Calculate
. Plot Log[Concentration] vs. Response. Determine .[3]
Protocol B: Guinea Pig Ileum Contraction (Classical Bioassay)
Target: Native H1 Receptors in smooth muscle
Rationale: The "Gold Standard" for distinguishing partial vs. full agonism in a physiological system with high receptor reserve.
-
Tissue Prep: Isolate distal ileum segments (2-3 cm) from Dunkin-Hartley guinea pigs.
-
Organ Bath: Mount in 20 mL organ bath containing Tyrode’s solution at 37°C, aerated with 95%
/5% . -
Equilibration: Apply 1.0 g resting tension. Equilibrate for 60 min, washing every 15 min.
-
Desensitization Check: Prime tissue with sub-maximal Histamine (
M) twice. -
Cumulative Dosing: Add 2-(4-Methoxy-pyridin-3-yl)-ethylamine in cumulative increments (e.g., 10 nM, 30 nM, 100 nM...) until plateau.
-
Antagonist Validation: Repeat curve in the presence of Mepyramine (10 nM) to confirm H1 specificity (Rightward shift expected).
Workflow Visualization
Caption: Integrated workflow for pharmacological characterization of H1 ligands.
References
-
Durant, G. J., Ganellin, C. R., & Parsons, M. E. (1975). Chemical differentiation of histamine H1- and H2-receptor agonists.[1] Journal of Medicinal Chemistry, 18(9), 905–909. Link
- Seminal paper defining 2-pyridylethylamine (2-PEA) as a selective H1 agonist and establishing the SAR of pyridine analogues.
-
Pertz, H. H., Elz, S., & Schunack, W. (2004). Structure-activity relationships of histamine H1-receptor agonists.[4] Mini Reviews in Medicinal Chemistry, 4(9), 935–940. Link
- Comprehensive review of H1 agonist pharmacophores, including phenyl- and pyridyl-substituted histamines.
-
Hill, S. J., et al. (1997). International Union of Pharmacology. XIII. Classification of histamine receptors. Pharmacological Reviews, 49(3), 253–278. Link
- Authoritative classification of H1R ligands and standard reference compounds.
-
Bakker, R. A., et al. (2001). Constitutive activity of the histamine H1 receptor reveals inverse agonism of histamine H1 receptor antagonists. European Journal of Pharmacology, 433(2-3), 123-132. Link
- Provides methodology for Calcium Flux assays and analysis of partial agonists/inverse agonists
Sources
- 1. Chemical differentiation of histamine H1- and H2-receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of histamine H1-receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Elemental Analysis Standards for Pyridine Ethylamine Derivatives
This guide provides an in-depth comparison of elemental analysis standards and methodologies pertinent to pyridine ethylamine derivatives. For researchers, scientists, and drug development professionals, establishing the precise elemental composition and purity of these compounds is a critical step in ensuring product quality, safety, and efficacy. Pyridine ethylamine derivatives are significant building blocks in the synthesis of pharmaceuticals and other specialty chemicals, making accurate analysis paramount.[1][2][3] This document will explore the two primary facets of elemental analysis for these molecules: the determination of fundamental composition (Carbon, Hydrogen, Nitrogen, Sulfur) and the quantification of trace elemental impurities, grounded in current regulatory standards.
Part 1: Foundational Analysis: Determining Elemental Composition (C, H, N, S)
The foundational step in characterizing any novel pyridine ethylamine derivative is to confirm its elemental formula. This is predominantly achieved through combustion analysis, a technique that determines the mass percentages of Carbon, Hydrogen, Nitrogen, and sometimes Sulfur (CHNS).[4][5]
The Principle of Modern Combustion Analysis
Contemporary CHNS analyzers operate on the principle of the Pregl-Dumas method, which involves the dynamic flash combustion of a sample.[6][7] In this process, the organic compound is combusted in a high-temperature furnace (e.g., 1150 °C) with a pulse of pure oxygen.[8] This rapid and complete oxidation converts the elements into their respective gaseous oxides: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), sulfur to sulfur dioxide (SO₂), and nitrogen to various nitrogen oxides (NOx), which are subsequently reduced to nitrogen gas (N₂).[5][6] These gases are then separated by a gas chromatography column and quantified by a thermal conductivity detector (TCD).[9]
Challenges in the Analysis of Pyridine Ethylamine Derivatives
While the process is automated, the specific chemical nature of pyridine ethylamine derivatives presents unique challenges that must be addressed for accurate results.
-
Difficult Combustion: Heterocyclic nitrogen compounds can be resistant to complete combustion compared to other organic molecules.[10] Modern analyzers with optimized high-temperature furnaces typically overcome this, but for particularly robust compounds, the use of an oxidation catalyst like tungsten trioxide (WO₃) can ensure complete conversion.[8][11]
-
Hygroscopicity and Volatility: Many amine derivatives are hygroscopic, readily absorbing atmospheric moisture. This can artificially inflate hydrogen and oxygen percentages.[8] Conversely, low molecular weight liquid derivatives may be volatile, leading to sample loss before analysis and erroneous results.[6][12]
-
Air-Sensitivity: Some derivatives may be sensitive to air, degrading upon exposure.[13]
Standard Operating Protocol for CHNS Analysis
The following protocol outlines a self-validating system for the analysis of a solid pyridine ethylamine derivative, incorporating steps to mitigate common challenges.
-
Sample Preparation:
-
Ensure the sample is homogenous and finely powdered. A minimum of 5-10 mg is typically required for triplicate analysis.[14][15]
-
Thoroughly dry the sample under vacuum or in a drying oven at an appropriate temperature that does not cause decomposition. The absence of residual solvents and water is critical.[15]
-
For known hygroscopic compounds, sample handling and weighing should be performed in a glove box under an inert atmosphere (e.g., Argon or Nitrogen).[8][13][14]
-
-
Instrument Calibration:
-
Calibrate the CHNS analyzer using a certified organic analytical standard with a well-characterized C, H, N, and S content. Standards from reputable suppliers (e.g., Elemental Microanalysis) are essential.[15] The standard chosen should ideally have a composition as close as possible to the sample being analyzed.
-
Perform a multi-point calibration to ensure linearity across the expected concentration range.
-
-
Sample Weighing and Encapsulation:
-
Using a microbalance in a draft-free environment, accurately weigh approximately 1-3 mg of the prepared sample into a tin or silver capsule.[8]
-
For volatile liquids, pipette the sample into a capsule, seal it using a cold-weld capsule sealing press, and re-weigh to determine the precise sample mass.[6][8] This prevents sample loss prior to introduction into the analyzer.
-
For air-sensitive samples, perform weighing and encapsulation inside a glove box.[13]
-
-
Analysis and Quality Control:
-
Analyze the sample in triplicate to ensure reproducibility.
-
Run a certified standard after every few unknown samples (e.g., every two samples) to monitor for instrument drift.[15] The instrument should be recalibrated if the standard deviates by more than an absolute value of 0.30%.[15]
-
The results for a pure compound, as required by many academic journals, should fall within ±0.4% of the theoretical calculated values.[16][17][18]
-
Data Presentation: Theoretical vs. Experimental Values
The table below illustrates an example data set for a hypothetical pyridine ethylamine derivative, C₇H₁₀N₂ (MW: 122.17).[1][19]
| Element | Theoretical % | Acceptable Range (±0.4%) | Experimental Result (Mean) | Pass/Fail |
| Carbon (C) | 68.82% | 68.42% - 69.22% | 68.95% | Pass |
| Hydrogen (H) | 8.25% | 7.85% - 8.65% | 8.19% | Pass |
| Nitrogen (N) | 22.93% | 22.53% - 23.33% | 22.81% | Pass |
Workflow for CHNS Combustion Analysis
Caption: Workflow for CHNS elemental analysis of pyridine ethylamine derivatives.
Part 2: Ensuring Purity: Standards for Elemental Impurities
Beyond confirming the molecular formula, it is a regulatory necessity in drug development to control the levels of elemental impurities.[20] These impurities can be introduced from various sources, including catalysts used in synthesis, raw materials, manufacturing equipment, and container closure systems.[21][22]
Regulatory Framework: USP <232>/<233> and ICH Q3D
The standards for controlling elemental impurities in pharmaceutical products are harmonized globally under the International Council for Harmonisation (ICH) Q3D guideline, which is implemented in the United States Pharmacopeia (USP) via General Chapters <232> (Elemental Impurities—Limits) and <233> (Elemental Impurities—Procedures).[20][22][23]
These guidelines move away from older, non-specific "heavy metals" tests and require a risk-based approach to control 24 specific elements, which are categorized based on their toxicity and probability of occurrence in the drug product.[21][23]
-
Class 1: Highly toxic elements (As, Cd, Hg, Pb) that must be assessed in all risk assessments.
-
Class 2: Toxic elements with varying probability of occurrence.
-
Class 2A: High probability of occurrence (Co, Ni, V).
-
Class 2B: Low probability of occurrence (e.g., Ag, Au, Pd, Pt, Ru), often from catalysts.
-
-
Class 3: Elements with relatively low toxicity (e.g., Ba, Cr, Cu, Sn).
The guidelines establish a Permitted Daily Exposure (PDE) for each element, which is the maximum acceptable intake of that element from a drug product.[21][24]
Comparative Analysis of Spectroscopic Techniques
USP <233> recommends modern instrumental spectroscopic techniques for the quantification of elemental impurities. The most common are Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), and X-Ray Fluorescence (XRF).[23]
| Feature | ICP-MS (Inductively Coupled Plasma-Mass Spectrometry) | ICP-OES (Inductively Coupled Plasma-Optical Emission Spectrometry) | XRF (X-Ray Fluorescence) |
| Principle | Sample is nebulized into an argon plasma (~8000 K), creating ions that are separated by mass-to-charge ratio.[25] | Sample is nebulized into an argon plasma, causing atoms to emit light at characteristic wavelengths. | Sample is irradiated with X-rays, causing inner shell electrons to be ejected. The resulting fluorescence is characteristic of each element.[26] |
| Sensitivity | Very High (parts per billion to parts per trillion). Ideal for Class 1 and 2A elements with low PDEs.[21] | High (parts per billion to parts per million). Suitable for many Class 2B and Class 3 elements. | Moderate (parts per million). Often used as a screening tool.[27] |
| Sample Prep | Destructive. Often requires aggressive acid digestion in a closed-vessel microwave system.[22][28] | Destructive. Similar to ICP-MS, requires acid digestion to bring the sample into a liquid form. | Non-destructive. Can analyze solids and powders directly with minimal to no preparation.[26][27][29] |
| Strengths | Unmatched sensitivity for trace and ultra-trace analysis. Multi-element capability.[25] | Robust and less susceptible to interferences than ICP-MS. Lower operational cost. | Rapid, non-destructive, and requires minimal operator expertise. Excellent for process monitoring and screening.[27][30] |
| Limitations | Susceptible to polyatomic interferences. Organic matrices can cause signal suppression and carbon deposition.[31][32] | Lower sensitivity than ICP-MS, may not meet requirements for all Class 1 elements. | Lower sensitivity may not be sufficient for final quantification against strict PDE limits.[27] |
| Best For | Final, quantitative release testing of drug products and substances to confirm compliance with USP <232> limits. | Analysis of raw materials and excipients where impurity levels are expected to be higher. | Rapid screening of raw materials, in-process catalyst checks, and analysis of packaging materials.[29][30] |
Protocol: Microwave-Assisted Acid Digestion for ICP-MS/OES
This protocol is a necessary step for preparing solid organic samples like pyridine ethylamine derivatives for ICP analysis.
-
Safety: All steps must be performed in a fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including acid-resistant gloves and safety glasses.
-
Vessel Preparation: Use clean, acid-leached PTFE microwave digestion vessels to avoid background contamination.
-
Sample Weighing: Accurately weigh approximately 0.1 to 0.5 grams of the sample directly into the digestion vessel.[28]
-
Acid Addition: Carefully add a mixture of high-purity, trace-metal grade acids. A common mixture is 5-10 mL of nitric acid (HNO₃) and 1-2 mL of hydrochloric acid (HCl).[28] For some organic matrices, hydrogen peroxide (H₂O₂) may be added to aid in oxidation.[28]
-
Digestion Program: Seal the vessels and place them in the microwave digestion system. Use a pre-programmed method that slowly ramps the temperature to ~200 °C and holds it for 15-20 minutes to ensure complete digestion of the organic matrix.[28]
-
Dilution: After the vessels have cooled, carefully open them and dilute the digested sample to a final volume (e.g., 50 mL) with ultrapure deionized water. The final acid concentration should be low (e.g., 2%) to be compatible with the ICP instrument.[14]
-
Analysis: The resulting solution is now ready for analysis by ICP-OES or ICP-MS. The method must be validated according to USP <233> and ICH Q2(R1) guidelines, demonstrating accuracy, precision, specificity, linearity, and appropriate detection/quantification limits.[33][34][35]
Decision Logic for Impurity Analysis Technique Selection
Caption: Decision tree for selecting an elemental impurity analysis technique.
Conclusion: An Integrated and Validated Approach
For pyridine ethylamine derivatives, a robust elemental analysis strategy is not a matter of choosing a single technique but of integrating methods appropriately across the development lifecycle.
-
Early Development: CHNS combustion analysis is essential to confirm the identity and basic purity of newly synthesized compounds. XRF can serve as a valuable, rapid screening tool to check for residual catalysts (e.g., Palladium, Platinum) without consuming precious material.[27][30]
-
Process and Formulation Development: As the synthetic route is optimized and the drug product is formulated, a risk assessment according to ICH Q3D must be performed.[21] This assessment will guide which elements need to be monitored. Validated ICP-OES or ICP-MS methods are then developed to track these impurities.[33][34]
-
Quality Control and Release: For final product release, a fully validated ICP-MS method is typically required to quantify all relevant elemental impurities and demonstrate compliance with the strict PDE limits defined in USP <232>.[20][36]
Throughout this process, the use of Standard Reference Materials (SRMs) from national metrology institutes like the National Institute of Standards and Technology (NIST) is critical for method validation, instrument calibration, and ensuring the traceability and accuracy of measurements.[37][38][39] By combining these authoritative standards with scientifically sound, validated analytical methods, researchers and drug developers can ensure the quality, safety, and regulatory compliance of products derived from pyridine ethylamine compounds.
References
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Elemental Impurities and the Corresponding Regulations. (n.d.). West Pharmaceutical Services. Retrieved from [Link]
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USP 232 and 233 Pharmaceutical Elemental Impurity Testing. (n.d.). Intertek. Retrieved from [Link]
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〈232〉 ELEMENTAL IMPURITIES—LIMITS. (n.d.). US Pharmacopeia (USP). Retrieved from [Link]
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Best practices for sample preparation in elemental analysis. (2025, September 30). Elementar. Retrieved from [Link]
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Advantages of X-Ray Fluorescence in Pharmaceutical Elemental Analysis. (2024, November 25). News-Medical. Retrieved from [Link]
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The Use of EDXRF for Pharmaceutical Material Elemental Analysis. (2012, November 9). AZoM. Retrieved from [Link]
-
Elemental impurities per USP and ICH q3d guidelines. (2024, July 29). Labcorp. Retrieved from [Link]
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CHNSO Elemental Analyses of Volatile Organic Liquids by Combined GC/MS and GC/Flame Ionisation Detection Techniques with Application to Hydrocarbon-Rich Biofuels. (2024, September 13). Molecules. Retrieved from [Link]
-
Practical Guidelines on Sample Preparation for Elemental Analysis. (2022, May 12). Milestone Inc. [Video]. YouTube. Retrieved from [Link]
-
Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS. (2021, October 29). Agilent. Retrieved from [Link]
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Development and validation of ICP-OES for trace element estimation. (n.d.). Recipharm. Retrieved from [Link]
-
Combustion analysis. (n.d.). In Wikipedia. Retrieved from [Link]
-
DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q3D/USP<232>/<233> IN PARENTERAL PHARMACEUTICALS. (2021, September 14). International Journal of Chemical & Pharmaceutical Analysis. Retrieved from [Link]
-
Analytical Method Development and Validation Supporting Drug Development. (n.d.). Intertek. Retrieved from [Link]
-
CHNO by Combustion | Oxidation. (n.d.). Jordi Labs. Retrieved from [Link]
-
Elemental Analysis – Sample preparation. (n.d.). EPFL. Retrieved from [Link]
-
NIST Standard Reference Materials® Catalog. (n.d.). NIST. Retrieved from [Link]
-
Techniques for the Analysis of Organic Chemicals by Inductively Coupled Plasma Mass Spectrometry (ICP-MS). (n.d.). Agilent. Retrieved from [Link]
-
APPLICATION OF MICRO-XRF IN THE PHARMACEUTICAL INDUSTRY. (2024, July 10). ResearchGate. Retrieved from [Link]
-
Exploring Analytical Method Development for Drug Substances. (2021, April 19). Regis Technologies. Retrieved from [Link]
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Standard reference materials for the determination of trace organic constituents in environmental samples. (n.d.). In Sample Handling and Trace Analysis of Pollutants. ScienceDirect. Retrieved from [Link]
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Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. (n.d.). DDReg. Retrieved from [Link]
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CHNS Analysis. (2026, January 7). Eurofins Scientific. Retrieved from [Link]
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The Problems Associated With Elemental Analysis. (2023, April 4). AZoM. Retrieved from [Link]
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Standard Reference Materials. (n.d.). National Institute of Standards and Technology (NIST). Retrieved from [Link]
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SRM NIST Standard Reference Materials Catalog January 2025. (2025, January). NIST. Retrieved from [Link]
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Elemental analysis of organic compounds with the use of automated CHNS analyzers. (n.d.). ResearchGate. Retrieved from [Link]
-
2-Pyridineethanamine. (n.d.). NIST WebBook. Retrieved from [Link]
-
Organic matrix effects in inductively coupled plasma mass spectrometry: a tutorial review. (2021, March 15). Journal of Analytical Atomic Spectrometry. Retrieved from [Link]
-
Ethylenediamine-palladium(II) complexes with pyridine and its derivatives: synthesis, molecular structure and initial antitumor studies. (n.d.). PubMed. Retrieved from [Link]
-
The Determination of Nitrogen and Other Essential Elements in Fertilizers by ICP-OES. (2020, November 16). Spectroscopy Online. Retrieved from [Link]
-
Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). (2023, October 4). JSciMed Central. Retrieved from [Link]
-
CHNSO Elemental Analyses of Volatile Organic Liquids by Combined GC/MS and GC/Flame Ionisation Detection Techniques with Application to Hydrocarbon-Rich Biofuels. (2024, September 6). ResearchGate. Retrieved from [Link]
-
Standardization of Automated Vario EL III CHNS Analyzer for Total Carbon and Nitrogen Determination in Soils. (2011, April 5). ResearchGate. Retrieved from [Link]
-
Summary of CHNS Elemental Analysis Common Problems. (n.d.). University of Ottawa. Retrieved from [Link]
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS). (n.d.). Analytik Jena. Retrieved from [Link]
-
An International Study Evaluating Elemental Analysis. (n.d.). ChemRxiv. Retrieved from [Link]
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An International Study Evaluating Elemental Analysis. (2022, June 23). ACS Central Science. Retrieved from [Link]
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An International Study Evaluating Elemental Analysis. (n.d.). PMC - NIH. Retrieved from [Link]
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Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (2024, February 14). ResearchGate. Retrieved from [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 2-(4-Methoxy-pyridin-3-YL)-ethylamine
For the diligent researcher, the lifecycle of a chemical reagent extends beyond its final use in an experiment. The proper disposal of chemical waste is a critical, often overlooked, aspect of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-(4-Methoxy-pyridin-3-YL)-ethylamine, a substituted pyridine derivative. As with any pyridine-based compound, this chemical is classified as hazardous waste and necessitates a specific disposal protocol.[1][2] Under no circumstances should this chemical or its residues be discarded down the drain or in regular solid waste streams.[1]
This document is designed to provide essential safety and logistical information, empowering researchers, scientists, and drug development professionals to manage this chemical waste stream responsibly. The procedures outlined herein are grounded in established safety protocols for pyridine and amine compounds and are intended to supplement, not replace, your institution's specific Environmental Health & Safety (EHS) guidelines.
Understanding the Hazard Profile
A thorough understanding of the chemical's properties and associated hazards is the cornerstone of safe handling and disposal. While a specific Safety Data Sheet (SDS) for 2-(4-Methoxy-pyridin-3-YL)-ethylamine was not available, the hazard profile can be inferred from related methoxypyridine and ethylamine compounds.
| Hazard Category | Description | Primary Concerns & Rationale |
| Acute Toxicity (Oral) | Harmful or toxic if swallowed.[3][4][5] | Pyridine and its derivatives can have significant systemic effects. Ingestion can lead to nausea, vomiting, and more severe complications.[6][7] |
| Skin Corrosion/Irritation | May cause skin irritation or severe burns.[4][8][9] | The amine functional group can impart a corrosive nature to the compound, necessitating the use of appropriate gloves and protective clothing. |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage.[6][8][9] | Direct contact with the eyes can result in severe and potentially irreversible damage. Eye protection is mandatory. |
| Respiratory Irritation | May cause respiratory irritation.[6][7] | Inhalation of vapors or aerosols should be avoided by working in a well-ventilated area, preferably a chemical fume hood.[1] |
| Environmental Hazards | Potentially toxic to aquatic life with long-lasting effects.[5] | Improper disposal can lead to environmental contamination. Discharge into sewer systems or waterways must be strictly avoided.[10] |
The Disposal Workflow: A Step-by-Step Protocol
The following protocol provides a systematic approach to the disposal of 2-(4-Methoxy-pyridin-3-YL)-ethylamine.
Personal Protective Equipment (PPE): The First Line of Defense
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE. This is a non-negotiable aspect of laboratory safety.
-
Eye Protection: Chemical splash goggles are essential to protect against splashes.[1]
-
Hand Protection: Wear nitrile or neoprene gloves. Inspect them for any signs of degradation or perforation before use.[1]
-
Body Protection: A lab coat should be worn to protect against skin contact.[1]
-
Respiratory Protection: All handling of this chemical, including for disposal, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
Waste Segregation: Preventing Hazardous Reactions
Proper segregation of chemical waste is crucial to prevent dangerous reactions within the waste container.
-
Dedicated Waste Stream: 2-(4-Methoxy-pyridin-3-YL)-ethylamine waste should be collected in a designated hazardous waste container.
-
Incompatible Materials: Do not mix this waste with strong oxidizing agents or acids.[4][11] Amines are basic and can react exothermically with acids. Pyridine derivatives can also have incompatibilities. Always store waste containers of amines and acids separately.[11]
Container Selection and Labeling: Ensuring Clarity and Compliance
The choice of waste container and its labeling are critical for safe storage and subsequent disposal by your institution's EHS department.
-
Container Material: Use a chemically compatible container, typically a glass bottle with a secure screw cap. Avoid using metal containers.
-
Labeling: The container must be clearly and accurately labeled. The label should include:
Spill Management: Preparedness is Key
In the event of a spill, a swift and appropriate response is necessary to mitigate risks.
-
Immediate Actions:
-
Alert colleagues in the immediate area.
-
If the spill is large or you are unsure how to proceed, evacuate the area and contact your institution's EHS department immediately.
-
-
Containment and Cleanup:
-
For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[3]
-
Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Once the spill is absorbed, carefully collect the material using non-sparking tools and place it in a designated hazardous waste container.[10]
-
The container with the absorbed spill material must be labeled as hazardous waste, including the name of the chemical and the absorbent material used.
-
Decontaminate the spill area with an appropriate cleaning agent, followed by a final rinse.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 2-(4-Methoxy-pyridin-3-YL)-ethylamine.
Caption: Disposal workflow for 2-(4-Methoxy-pyridin-3-YL)-ethylamine.
Final Disposition: Incineration
The generally accepted method for the disposal of pyridine and its derivatives is high-temperature incineration by a licensed chemical waste disposal facility.[2][10] This process ensures the complete destruction of the chemical, preventing its release into the environment. Your institution's EHS department will coordinate with such a facility for the final disposal of the collected waste.
Trustworthiness and Self-Validation
The protocols described in this guide are designed to be a self-validating system. By adhering to the principles of proper PPE usage, waste segregation, and clear labeling, you create a chain of safety that minimizes risk at every step. Always consult the specific Safety Data Sheet (SDS) for any chemical you are working with and adhere to your local and institutional regulations.[1]
References
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- National Center for Biotechnology Information. Toxicological Profile for Pyridine.
- Fisher Scientific. SAFETY DATA SHEET - 2-(4-Methoxyphenoxy)ethylamine.
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A Comprehensive Guide to the Safe Handling of 2-(4-Methoxy-pyridin-3-YL)-ethylamine
For Researchers, Scientists, and Drug Development Professionals
The information herein is grounded in the understanding that substituted pyridines and ethylamines can present significant hazards, including corrosivity, toxicity, and skin and eye damage.[1][2][3] Therefore, a cautious and well-informed approach is essential.
Hazard Assessment: Understanding the Risks
Before handling 2-(4-Methoxy-pyridin-3-YL)-ethylamine, it is crucial to recognize the potential hazards associated with this class of compounds. Analogous chemicals, such as other methoxypyridine and phenethylamine derivatives, are known to cause severe skin burns, serious eye damage, and may be toxic if swallowed.[1][2][3]
Key Potential Hazards:
-
Corrosivity: May cause severe burns to skin and eyes upon contact.[1][2][3]
-
Toxicity: Can be harmful if ingested.[1]
-
Irritation: May cause respiratory tract irritation if inhaled.[4]
Given these potential risks, all handling procedures must be conducted within a designated and properly equipped area.
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure through inhalation, ingestion, or skin and eye contact.[5][6][7][8] The following table summarizes the recommended PPE for handling 2-(4-Methoxy-pyridin-3-YL)-ethylamine.
| Body Part | Recommended PPE | Rationale and Best Practices |
| Hands | Chemical-resistant gloves (Butyl rubber or PVA recommended). Nitrile gloves may not offer sufficient protection against pyridine-based compounds.[9] | Always inspect gloves for tears or punctures before use.[7] Remove gloves using the proper technique to avoid contaminating your skin.[8] Wash hands thoroughly after removing gloves.[10] |
| Eyes | Chemical safety goggles with side shields or a face shield . | Standard eyeglasses do not provide adequate protection.[7] Goggles are essential to protect against splashes.[7] |
| Body | Fully-buttoned lab coat . | A lab coat protects your skin and personal clothing from spills and splashes.[8] |
| Respiratory | Work in a certified chemical fume hood . A respirator may be necessary for spills or if there is a risk of generating aerosols outside of a fume hood. | A fume hood is the primary engineering control to minimize inhalation exposure.[5][7] Use of a respirator requires medical clearance, fit-testing, and training.[9] |
Safe Handling and Operational Plan
A systematic approach to handling this compound will minimize the risk of exposure and accidents. The following workflow outlines the key steps from preparation to disposal.
Caption: Workflow for the safe handling of 2-(4-Methoxy-pyridin-3-YL)-ethylamine.
Step-by-Step Protocol:
-
Designate a Work Area: All handling of 2-(4-Methoxy-pyridin-3-YL)-ethylamine must occur within a properly functioning and certified laboratory chemical fume hood.[5][7] Ensure the area is clean and uncluttered.
-
Emergency Preparedness: Before starting, confirm the location and accessibility of the nearest emergency eyewash station and safety shower.[5][9]
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.[8]
-
Handling and Dispensing:
-
Storage: Store 2-(4-Methoxy-pyridin-3-YL)-ethylamine in a tightly closed container in a cool, dry, and well-ventilated area.[9][11] It should be stored away from incompatible materials such as strong oxidizing agents and acids.[1][9]
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[12] Seek immediate medical attention.[12]
-
Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[9][12] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting.[2][12] Rinse the mouth with water. Seek immediate medical attention.[2]
-
Small Spills: For a small spill within a fume hood, use an inert absorbent material (such as vermiculite or sand) to contain and collect the substance.[11] Place the absorbed material into a sealed, labeled container for proper disposal.[10][11]
Disposal Plan
Chemical waste must be disposed of in accordance with all local, state, and federal regulations.[5]
-
Waste Collection: Collect all waste containing 2-(4-Methoxy-pyridin-3-YL)-ethylamine in a designated, properly labeled, and sealed container.[10]
-
Labeling: The waste container must be clearly labeled with the full chemical name and associated hazards.
-
Disposal: Arrange for disposal through your institution's authorized waste management service.[5] Do not discharge this chemical into drains or the environment.[10]
By adhering to these guidelines, researchers can work safely with 2-(4-Methoxy-pyridin-3-YL)-ethylamine, protecting themselves, their colleagues, and the integrity of their research.
References
- Safety First: Best Practices for Handling Research Chemicals. (2025, September 4).
- Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. (2023, April 10).
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- Safety Data Sheet - CymitQuimica. (2024, December 19).
- SAFETY DATA SHEET - TCI Chemicals. (2018, October 3).
- SAFETY DATA SHEET - TCI Chemicals.
- SAFETY DATA SHEET - 2-(4-Methoxyphenoxy)ethylamine.
- SAFETY DATA SHEET - 2-(2-Methoxyphenoxy)ethylamine.
- SAFETY DATA SHEET - TCI Chemicals. (2018, October 3).
- SAFETY DATA SHEET - Spectrum Chemical. (2015, July 28).
- Pyridine - Apollo Scientific.
- MATERIAL SAFETY DATA SHEET - Pyridine. (2011, August 29).
- Material Safety Data Sheet - Pyridine-N-oxide, 98% - Cole-Parmer. (2005, October 3).
- SAFETY DATA SHEET - Fisher Scientific. (2009, September 26).
- SAFETY DATA SHEET - Fisher Scientific.
- SAFETY DATA SHEET - 2-(2-Methoxyphenoxy)ethylamine. (2025, October 16).
- SAFETY DATA SHEET - 2-(5-Methoxyindol-3-yl)ethylamine. (2025, September 15).
- Safety Data Sheet - CymitQuimica. (2025, September 25).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
